Dichlorofluoroacetic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dichloro-2-fluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HCl2FO2/c3-2(4,5)1(6)7/h(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDANIBGCYQAQDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(Cl)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40188876 | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354-19-8 | |
| Record name | 2,2-Dichloro-2-fluoroacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40188876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorofluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Dichlorofluoroacetic Acid
This guide provides a comprehensive overview of the synthesis and characterization of dichlorofluoroacetic acid (DCFA), a halogenated carboxylic acid of significant interest in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies.
Introduction: The Significance of this compound
This compound (C₂HCl₂FO₂) is a versatile building block in organic synthesis, primarily owing to the unique electronic properties conferred by the presence of two chlorine atoms and one fluorine atom on the alpha-carbon. These substituents significantly increase the acidity of the carboxylic acid and provide a reactive center for various nucleophilic substitution reactions. Its utility is pronounced in the synthesis of complex molecules where precise introduction of a dichlorofluoromethyl group is required.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₂HCl₂FO₂ | --INVALID-LINK--[1] |
| Molecular Weight | 146.93 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 162 °C | ChemicalBook |
| Density | 1.740 g/cm³ (Predicted) | ChemicalBook |
| pKa | 0.23 (Predicted) | ChemicalBook |
Synthesis of this compound: Pathways and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.
Halogen Exchange: A Direct Approach
A prevalent method for the synthesis of fluorinated organic compounds is through halogen exchange, leveraging the differential reactivity of halogens.[2][3] In the context of this compound synthesis, this typically involves the substitution of a chlorine atom in a precursor with fluorine.
A plausible and effective route starts from the readily available dichloroacetic acid. This reaction is a nucleophilic substitution where a fluoride source displaces a chloride ion.
Diagram 1: Halogen Exchange Synthesis of this compound.
Experimental Protocol: Halogen Exchange from Dichloroacetic Acid
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagents: To the flask, add dichloroacetic acid and a suitable fluorinating agent, such as potassium fluoride (KF), in a high-boiling point polar aprotic solvent (e.g., sulfolane). The molar ratio of KF to dichloroacetic acid should be in excess to drive the reaction to completion.
-
Reaction Conditions: Heat the mixture to a temperature typically ranging from 150-200°C. The progress of the reaction should be monitored by withdrawing small aliquots and analyzing them by GC-MS or ¹⁹F NMR.
-
Work-up: After the reaction is complete (typically several hours), cool the mixture to room temperature. The crude product can be isolated by vacuum distillation.
-
Purification: The distilled product is then subjected to further purification, as detailed in the purification section.
Rationale: The choice of a high-boiling point aprotic solvent is crucial to achieve the necessary reaction temperature and to solvate the potassium fluoride, enhancing its nucleophilicity. Monitoring the reaction is essential to prevent the formation of difluoroacetic acid through a second halogen exchange.
Hydrolysis of Dichlorofluoroacetyl Precursors
Another common synthetic strategy involves the hydrolysis of a suitable precursor, such as an ester or an acyl chloride of this compound.
Diagram 2: Synthesis via Hydrolysis of a Precursor.
Experimental Protocol: Hydrolysis of Ethyl Dichlorofluoroacetate
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine ethyl dichlorofluoroacetate with an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a base (e.g., NaOH).
-
Reaction Conditions: Heat the mixture to reflux. The hydrolysis is typically complete within a few hours. The reaction can be monitored by TLC or GC analysis of the ester's disappearance.
-
Work-up (Acidic Hydrolysis): After cooling, extract the aqueous solution with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Work-up (Basic Hydrolysis): After cooling, acidify the reaction mixture with a strong acid to protonate the carboxylate salt. Then, proceed with the extraction as described for acidic hydrolysis.
-
Purification: The crude this compound is then purified by vacuum distillation.
Rationale: The choice between acidic and basic hydrolysis depends on the stability of other functional groups in the molecule. Basic hydrolysis is generally faster but may not be suitable for base-sensitive substrates.
Purification of this compound
The purity of this compound is critical for its subsequent applications. The primary method for purification is vacuum distillation .
Experimental Protocol: Vacuum Distillation
-
Apparatus: Assemble a vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed.
-
Procedure: Place the crude this compound in the distillation flask. Apply a vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point of this compound is 162 °C at atmospheric pressure and will be significantly lower under vacuum.
-
Purity Assessment: The purity of the collected fractions should be assessed using the characterization techniques described below.
A patent for the purification of dichloroacetic acid suggests a method involving esterification, isolation of the ester, and subsequent hydrolysis to yield a highly pure product.[4] A similar principle could be applied to this compound.
Characterization of this compound
A thorough characterization is essential to confirm the identity and purity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide distinct and complementary information.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show a single peak for the acidic proton of the carboxylic acid. The chemical shift of this proton can be highly variable and is dependent on the solvent, concentration, and temperature.[5][6] In a non-protic solvent like CDCl₃, this peak is typically a broad singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will exhibit two signals:
-
Carbonyl Carbon (C=O): The chemical shift for the carbonyl carbon in carboxylic acids typically appears in the range of 165-180 ppm.[7]
-
Alpha-Carbon (C-Cl₂F): The chemical shift of the alpha-carbon will be significantly influenced by the attached halogens.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated compounds.[8] The spectrum of this compound will show a single resonance. The chemical shift will be in a region characteristic of a fluorine atom attached to a carbon bearing other electron-withdrawing groups.[9][10]
Predicted NMR Data
| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |
| ¹H | Variable (typically >10 ppm) | Broad Singlet | Acidic proton, solvent dependent. |
| ¹³C | ~170 ppm | Singlet | Carbonyl carbon. |
| ¹³C | ~90-110 ppm | Doublet (due to ¹JCF coupling) | Alpha-carbon. |
| ¹⁹F | -60 to -80 ppm (relative to CFCl₃) | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which aids in its identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, this compound often requires derivatization to increase its volatility.[11][12] A common method is esterification to its methyl or other alkyl ester.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS can be used for the direct analysis of this compound without derivatization.[13][14] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly effective for retaining small, polar compounds like this compound.[13]
Expected Fragmentation Pattern
The mass spectrum of this compound (or its ester derivative) is expected to show a molecular ion peak. Key fragmentation pathways would involve the loss of:
-
The carboxyl group (-COOH) or its ester equivalent.
-
Chlorine and/or fluorine atoms.
The isotopic pattern of the molecular ion and chlorine-containing fragments will be characteristic, with the presence of ³⁵Cl and ³⁷Cl isotopes.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the molecule.
Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Description |
| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding. |
| C=O stretch (Carboxylic Acid) | 1700-1725 | Strong absorption for the carbonyl group. |
| C-F stretch | 1000-1400 | Strong absorption. |
| C-Cl stretch | 600-800 | Strong absorption. |
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a valuable tool for assessing the purity of this compound and for its quantification.[18][19][20] Reversed-phase HPLC can be used, often with an acidic mobile phase to suppress the ionization of the carboxylic acid and improve peak shape. Ion-exchange or ion-exclusion chromatography can also be employed.[21]
Gas Chromatography (GC)
As mentioned, GC analysis typically requires derivatization.[11][12][22] Following derivatization, a capillary GC with a suitable detector (e.g., Flame Ionization Detector - FID, or Electron Capture Detector - ECD for halogenated compounds) can be used for purity assessment.
Diagram 3: Overall Workflow for Synthesis and Characterization.
Safety Considerations
This compound is a corrosive and toxic substance. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Care should be taken to avoid inhalation, ingestion, and skin contact.
Conclusion
The synthesis and characterization of this compound require a systematic approach, combining established synthetic methodologies with a suite of modern analytical techniques. This guide has outlined key synthetic routes, purification protocols, and a comprehensive characterization workflow. By understanding the principles behind each step, researchers can confidently prepare and validate this important chemical intermediate for its diverse applications in scientific research and development.
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP0944564B9 - Halogen exchange reactions and uses thereof - Google Patents [patents.google.com]
- 3. Recent Advances in Halogen-Metal Exchange Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US2495440A - Dichloroacetic acid purification - Google Patents [patents.google.com]
- 5. eurisotop.com [eurisotop.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 19F [nmr.chem.ucsb.edu]
- 10. 19 f chemical shifts and coupling constants | DOCX [slideshare.net]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Sensitive high-performance liquid chromatography method for the simultaneous determination of low levels of dichloroacetic acid and its metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. scienceready.com.au [scienceready.com.au]
- 18. Difluoroacetic acid | SIELC Technologies [sielc.com]
- 19. HPLC Method for Analysis of Fluoroacetic acid, Difluoroacetic acid and Trifluoroacetic acid on BIST A+ Column | SIELC Technologies [sielc.com]
- 20. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 21. publications.iarc.who.int [publications.iarc.who.int]
- 22. A Direct Standard Headspace Method for the Determination of Chloroacetic Acid and Dichloroacetic Acid in Armodafinil Drug Substance by GC-MS (2022) | Junuthula Venkata Ramana Reddy [scispace.com]
dichlorofluoroacetic acid chemical properties and reactivity
An In-depth Technical Guide to Dichlorofluoroacetic Acid: Core Chemical Properties and Reactivity
Abstract
This compound (DCFA), with the chemical formula C₂HCl₂FO₂, is a halogenated carboxylic acid of significant interest in synthetic chemistry.[1][2] Its unique electronic properties, stemming from the presence of two chlorine atoms and one fluorine atom on the alpha-carbon, make it a versatile building block and reagent. This guide provides a comprehensive overview of the core chemical properties, spectroscopic signature, reactivity, and handling considerations for DCFA, intended for professionals in chemical research and drug development. We will delve into its fundamental characteristics and explore its utility in key organic transformations, including esterification, amide bond formation, and decarboxylation.
Physicochemical and Spectroscopic Profile
The trifunctional halogenation on the alpha-carbon profoundly influences the physicochemical properties of the acetic acid backbone, most notably its acidity and electrophilicity.
Core Properties
The physical and chemical attributes of this compound are summarized below. The high boiling point relative to its molecular weight is indicative of strong intermolecular hydrogen bonding, while the predicted pKa highlights its nature as a strong organic acid, a direct consequence of the inductive electron-withdrawing effects of the three halogen atoms stabilizing the carboxylate conjugate base.
| Property | Value | Source(s) |
| CAS Number | 354-19-8 | [1][2][3] |
| Molecular Formula | C₂HCl₂FO₂ | [1][2][3] |
| Molecular Weight | 146.93 g/mol | [1][2][3] |
| Appearance | Colorless liquid | [2] |
| Boiling Point | 156-162 °C | [2][3] |
| Density | ~1.74 g/cm³ | [3] |
| Flash Point | 48.5 °C | [2] |
| Solubility | Soluble in water | [2] |
| Predicted pKa | ~0.23 | [3] |
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of DCFA. While a comprehensive public database of experimental spectra is limited, data from analogous compounds and available sources provide a strong basis for characterization.
| Technique | Expected Observations | Source(s) |
| ¹⁹F NMR | A singlet is expected. The chemical shift will be influenced by the two chlorine atoms and the carbonyl group. Shifts for -CF- groups can range from +140 to +250 ppm relative to CFCl₃.[4] | [1] |
| ¹³C NMR | Two resonances are expected: one for the carbonyl carbon (C=O) and one for the alpha-carbon (-CCl₂F). The carbonyl carbon would appear significantly downfield (~165-180 ppm), while the alpha-carbon's shift would be influenced by the attached halogens. | [5] |
| ¹H NMR | A single resonance for the acidic proton of the carboxylic acid is expected, typically appearing far downfield (>10 ppm), and its visibility may depend on the solvent and concentration. | [6][7] |
| Mass Spec (MS) | The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the loss of COOH. The isotopic signature of the two chlorine atoms (³⁵Cl and ³⁷Cl) would result in a distinctive M, M+2, M+4 pattern. | [1] |
| Infrared (IR) | Key stretches include a broad O-H band (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700-1750 cm⁻¹), and C-Cl and C-F stretches in the fingerprint region. | [8][9] |
Synthesis of this compound
The synthesis of this compound is not widely published in standard literature, but a plausible route can be extrapolated from known transformations of haloacetic acids. A logical approach involves the selective halogenation of an appropriate precursor. One such conceptual pathway involves the direct chlorination of a fluoroacetic acid derivative.
For instance, a synthetic strategy could involve the treatment of a fluoro- or difluoroacetic acid derivative with a potent chlorinating agent like phosphorus pentachloride (PCl₅), a method documented for converting other haloacetic acids.[10]
Caption: Plausible synthetic workflow for this compound.
Chemical Reactivity and Key Transformations
The reactivity of DCFA is dominated by the properties of its carboxylic acid functional group, which is highly activated by the alpha-halogens. This makes it a potent electrophile upon activation and a strong acid.
Esterification via Carbodiimide Coupling
Direct Fischer esterification of DCFA can be challenging due to its high acidity. A more reliable and milder method is the Steglich esterification, which utilizes a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[11]
Causality: DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is an excellent electrophile, readily susceptible to nucleophilic attack by an alcohol. DMAP acts as a catalyst, further enhancing the reaction rate. This approach avoids the harsh acidic conditions and high temperatures of Fischer esterification, preserving sensitive functional groups in the alcohol substrate.[11][12]
Caption: Mechanism of Steglich esterification of DCFA.
Experimental Protocol: Steglich Esterification of DCFA
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) and the desired alcohol (1.1 eq) in anhydrous dichloromethane (DCM). Add 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture to remove the DCU.
-
Purification: Wash the filtrate sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can be further purified by column chromatography.
Amide Formation
Similar to esterification, the direct reaction of DCFA with an amine is often a vigorous acid-base reaction rather than a productive amide bond formation.[13] The use of a coupling agent like DCC is essential to activate the carboxylic acid.[14][15]
Causality: The mechanism is analogous to the Steglich esterification. DCC activates the carboxyl group, creating the O-acylisourea intermediate. The amine, acting as the nucleophile, attacks the activated carbonyl carbon, leading to the formation of the amide bond and the DCU byproduct.[13] This process allows the reaction to proceed under controlled, neutral conditions at room temperature.[13]
Caption: Mechanism of DCC-mediated amide formation with DCFA.
Experimental Protocol: DCC Coupling for Amide Synthesis
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable anhydrous solvent like DCM or THF.
-
Activation: Cool the solution to 0 °C and add DCC (1.05 eq). Stir for 15-20 minutes to allow for the formation of the active intermediate.
-
Reaction: Add the desired amine (1.0 eq) to the mixture. If the amine is provided as a hydrochloride salt, add a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq).
-
Reaction: Allow the reaction to proceed at room temperature for 2-8 hours, monitoring by TLC.
-
Workup & Purification: Filter the precipitated DCU. Wash the filtrate with dilute acid and base as described for the esterification protocol. Dry the organic phase, concentrate, and purify the resulting amide by column chromatography or recrystallization.
Decarboxylation
Halogenated acetic acids are known to undergo decarboxylation under certain conditions to release reactive species.[16] While trifluoroacetic acid is relatively stable, chloro- and bromo-substituted analogs decarboxylate at lower temperatures (50–130 °C), often facilitated by metal catalysts.[16] This process can be synthetically useful for generating dichlorofluoromethyl radicals or other reactive intermediates.
Causality: The high electron density withdrawal by the three halogen atoms destabilizes the carboxylate group, facilitating the loss of CO₂ upon heating. The reaction likely proceeds via the formation of a dichlorofluoromethyl anion or radical, which can then be trapped or used in subsequent reactions.
Safety, Handling, and Disposal
This compound is a corrosive substance that requires careful handling to prevent injury.[1]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[17][18][19]
-
Handling: Avoid contact with skin, eyes, and clothing.[20] Do not breathe vapors or mists.[17] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[17][21]
-
Storage: Store in a tightly closed, corrosion-resistant container in a cool, dry, and well-ventilated area.[18][21] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[17]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Due to its corrosive nature, it should be neutralized with a suitable base (e.g., sodium bicarbonate) under controlled conditions before disposal.[17][21]
Applications in Research and Development
This compound serves as a valuable precursor for the synthesis of complex fluorinated molecules.[2] Its derivatives are utilized in the development of pharmaceuticals and agrochemicals, where the inclusion of the dichlorofluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties. It is also used as a specialized solvent for the preparation of highly conductive polymers.[3]
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound | 354-19-8 [chemicalbook.com]
- 4. 19F [nmr.chem.ucsb.edu]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. Difluoroacetic acid(381-73-7) 1H NMR [m.chemicalbook.com]
- 7. Dichloroacetic acid(79-43-6) 1H NMR spectrum [chemicalbook.com]
- 8. Acetic acid, dichloro- [webbook.nist.gov]
- 9. Acetic acid, dichloro- [webbook.nist.gov]
- 10. researchgate.net [researchgate.net]
- 11. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. fishersci.com [fishersci.com]
- 20. tcichemicals.com [tcichemicals.com]
- 21. shop.biosolve-chemicals.eu [shop.biosolve-chemicals.eu]
Spectroscopic Fingerprinting of Dichlorofluoroacetic Acid: An In-Depth Technical Guide
Abstract
Dichlorofluoroacetic acid (DCFA) is a halogenated carboxylic acid of significant interest in synthetic chemistry and drug development due to its unique electronic and steric properties. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing the principles and expected outcomes for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering insights into experimental design, data interpretation, and the structural elucidation of this complex molecule.
Introduction: The Molecular Architecture of this compound
This compound (C₂HCl₂FO₂) is a small, halogenated organic molecule with a molecular weight of 146.93 g/mol .[1][2] Its structure, featuring a carboxylic acid functional group and a carbon atom substituted with two chlorine atoms and one fluorine atom, gives rise to distinct spectroscopic signatures. Understanding these signatures is crucial for confirming its identity, assessing its purity, and studying its reactivity. This guide will walk through the core spectroscopic techniques used to characterize this compound, providing both theoretical grounding and practical insights.
Molecular Structure:
Caption: 2D structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Nuclear Environment
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework and the local electronic environment of fluorine in this compound. Due to the absence of protons on the α-carbon, the ¹H NMR spectrum is expected to be simple, while ¹³C and ¹⁹F NMR will provide critical structural information.
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy detects the nuclear spin transitions of hydrogen atoms in a magnetic field. The chemical shift of a proton is influenced by the electron density of its local environment.
Expected Spectrum: The ¹H NMR spectrum of this compound is predicted to show a single, broad singlet corresponding to the acidic proton of the carboxylic acid group. The chemical shift of this proton is highly dependent on the solvent and concentration due to hydrogen bonding.[3]
Predicted ¹H NMR Data:
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -COOH | 10 - 13 | broad singlet |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of at least 300 MHz.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence.
-
Number of Scans: 8-16 scans to achieve a good signal-to-noise ratio.
-
Relaxation Delay: 1-2 seconds.
-
-
Referencing: Reference the spectrum to the residual solvent peak.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy probes the carbon skeleton of a molecule. The chemical shift of each carbon is determined by its hybridization and the electronegativity of attached atoms.
Expected Spectrum: The ¹³C NMR spectrum of this compound is expected to display two signals: one for the carbonyl carbon of the carboxylic acid and another for the α-carbon bonded to the halogens. The α-carbon will exhibit splitting due to coupling with the fluorine atom.
Predicted ¹³C NMR Data:
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |
| -COOH | 160 - 170 | Doublet |
| -C(Cl)₂(F)- | 110 - 120 | Doublet |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of deuterated solvent.
-
Instrument Setup: A spectrometer with a field strength of 75 MHz or higher.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence.
-
Number of Scans: A higher number of scans (e.g., 128 or more) will be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
-
Referencing: Reference the spectrum to the solvent peak.
¹⁹F NMR Spectroscopy
Principle: ¹⁹F NMR is a highly sensitive technique that provides information about the fluorine atoms in a molecule. The chemical shifts in ¹⁹F NMR are very sensitive to the electronic environment.
Expected Spectrum: The ¹⁹F NMR spectrum of this compound is expected to show a single signal, as there is only one fluorine atom in the molecule. This signal will likely be a singlet, as there are no neighboring protons to cause splitting.
Predicted ¹⁹F NMR Data:
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -C(Cl)₂(F)- | -60 to -80 (relative to CFCl₃) | Singlet |
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Similar to ¹H NMR, dissolve ~5-10 mg of the compound in a deuterated solvent.
-
Instrument Setup: A spectrometer equipped with a fluorine probe.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence, often with proton decoupling.
-
Number of Scans: 16-32 scans.
-
Relaxation Delay: 1-2 seconds.
-
-
Referencing: An external or internal standard such as CFCl₃ (0 ppm) or trifluoroacetic acid (-76.55 ppm) is typically used.[4]
NMR Analysis Workflow:
Caption: General workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy: Identifying Functional Groups
Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the bond type and its environment.
Expected Spectrum: The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group.
Predicted IR Absorption Bands:
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 3300 - 2500 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretch | 1760 - 1690 | Strong |
| C-O (Carboxylic Acid) | Stretch | 1320 - 1210 | Medium |
| C-Cl | Stretch | 850 - 550 | Strong |
| C-F | Stretch | 1400 - 1000 | Strong |
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small drop of the liquid this compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Resolution: 4 cm⁻¹.
-
-
Background Correction: Collect a background spectrum of the clean ATR crystal before analyzing the sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and fragment. The resulting fragmentation pattern provides valuable structural information.
Expected Spectrum: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments will be observed (M, M+2, M+4 peaks).
Predicted Key Fragments in Mass Spectrometry:
| m/z | Ion | Comments |
| 146/148/150 | [C₂HCl₂FO₂]⁺ | Molecular ion peak cluster (ratio approx. 9:6:1) |
| 101/103 | [C₂HCl₂F]⁺ | Loss of COOH |
| 82/84 | [CCl₂F]⁺ | α-cleavage |
| 45 | [COOH]⁺ | Carboxyl fragment |
Experimental Protocol: GC-MS
-
Sample Preparation: Dilute the this compound in a volatile solvent (e.g., dichloromethane or methanol).
-
Instrument Setup: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
-
GC Conditions:
-
Column: A suitable capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: A temperature gradient to ensure good separation (e.g., start at 50 °C and ramp to 250 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
Mass Spectrometry Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Conclusion
The spectroscopic analysis of this compound by NMR, IR, and MS provides a comprehensive and unambiguous structural characterization. The predicted data in this guide, based on established spectroscopic principles and data from analogous compounds, serves as a valuable reference for researchers. The ¹H NMR confirms the presence of the acidic proton, while ¹³C and ¹⁹F NMR elucidate the carbon framework and the fluorine environment. IR spectroscopy identifies the key carboxylic acid functional group and carbon-halogen bonds. Finally, mass spectrometry confirms the molecular weight and provides structural insights through its characteristic fragmentation pattern, including the distinctive isotopic signature of the two chlorine atoms. By following the outlined experimental protocols and utilizing the predictive data, scientists can confidently identify and characterize this compound in their research and development endeavors.
References
An In-Depth Technical Guide to Dichlorofluoroacetic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
Dichlorofluoroacetic acid, a halogenated acetic acid analog, stands at the intersection of synthetic chemistry and biomedical research. While its close relative, dichloroacetic acid (DCA), has garnered significant attention for its metabolic modulating properties, this compound remains a compound of burgeoning interest. This guide provides a comprehensive technical overview of this compound, from its fundamental chemical identity to its synthesis, potential therapeutic applications, and the analytical methodologies required for its study. As a Senior Application Scientist, the aim is to furnish the research community with a foundational understanding and practical insights into this intriguing molecule.
Chemical Identity and Physicochemical Properties
CAS Number: 354-19-8[1][2][3][4]
IUPAC Name: 2,2-dichloro-2-fluoroacetic acid[4]
This compound is a synthetic organofluorine compound. The presence of two chlorine atoms and one fluorine atom on the alpha-carbon significantly influences its physicochemical properties, rendering it a strong acid and a versatile chemical intermediate.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂HCl₂FO₂ | [1][4] |
| Molecular Weight | 146.93 g/mol | [1][4] |
| Boiling Point | 162 °C | [2] |
| Density | 1.740±0.06 g/cm³ (Predicted) | [2] |
| pKa | 0.23±0.18 (Predicted) | [2] |
| Form | Liquid | [2] |
| Color | Clear | [2] |
Synthesis of this compound
The synthesis of this compound and its derivatives is a critical aspect of its accessibility for research and development. While various methods exist for the synthesis of haloacetic acids, a common route to this compound involves the hydrolysis of a suitable precursor. A general synthesis workflow is outlined below.
General Synthesis Workflow
The following diagram illustrates a common synthetic approach to haloacetic acids, which can be adapted for this compound, starting from an appropriate halogenated precursor.
Caption: A generalized workflow for the synthesis of this compound.
Exemplary Synthesis Protocol: Hydrolysis of Dichloroacetyl Chloride (Conceptual)
The following protocol is a conceptual illustration based on general hydrolysis methods for acid chlorides. Researchers should consult specific literature for detailed, optimized, and validated procedures.
Materials:
-
Dichloroacetyl chloride
-
A suitable solvent (e.g., toluene)
-
Water
-
Recrystallization solvent (e.g., a mixture of acetone and petroleum ether)
Procedure:
-
Esterification: Dichloroacetyl chloride is reacted with a suitable alcohol (e.g., 9-fluorenylmethanol) in a solvent such as toluene. The reaction mixture is heated under reflux for several hours.[5][6]
-
Work-up and Crude Product Isolation: After the reaction is complete, the solvent is removed under reduced pressure to yield the crude ester.
-
Hydrolysis: The crude ester is then subjected to hydrolysis, typically using a base in an alcoholic solvent, to yield the crude salt of this compound.[5]
-
Acidification: The reaction mixture is cooled and then acidified with a strong acid, such as concentrated hydrochloric acid, to protonate the carboxylate and form this compound.
-
Extraction: The aqueous solution is extracted with a suitable organic solvent, such as diethyl ether, to isolate the this compound.
-
Drying and Solvent Removal: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed by distillation.
-
Purification: The crude this compound is then purified, typically by vacuum distillation, to obtain the final product.[7]
Applications in Research and Drug Development
While direct therapeutic applications of this compound are not as extensively documented as those of DCA, its structural similarity suggests potential for analogous biological activity. The primary application of this compound to date has been as a versatile intermediate in organic synthesis.
Intermediate in Organic Synthesis
This compound serves as a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactive nature allows for a variety of chemical transformations. It is also used in the preparation of highly conductive polyaniline (PANI) films.[2]
Potential as a Pyruvate Dehydrogenase Kinase (PDK) Inhibitor
The most compelling area of investigation for the therapeutic potential of this compound lies in its possible role as a pyruvate dehydrogenase kinase (PDK) inhibitor.
The Warburg Effect and PDK Inhibition:
Many cancer cells exhibit a metabolic phenotype known as the Warburg effect, characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of oxygen. This metabolic shift is thought to provide a growth advantage to tumor cells. Pyruvate dehydrogenase kinase (PDK) plays a crucial role in this process by phosphorylating and inactivating the pyruvate dehydrogenase complex (PDC), which in turn shunts pyruvate away from the mitochondria and oxidative phosphorylation.
The inhibition of PDK by compounds like DCA can reverse the Warburg effect, forcing cancer cells to rely on oxidative phosphorylation, a metabolic state for which they may be less adapted, potentially leading to reduced proliferation and increased apoptosis.[8][9]
The following diagram illustrates the central role of PDK in cellular metabolism and its inhibition by DCA, a mechanism that may also be relevant for this compound.
Caption: The role of PDK in metabolic regulation and its inhibition by DCA.
Given that this compound is a structural analog of DCA, it is plausible that it could also inhibit PDK. Further research is warranted to investigate this hypothesis and to determine the potency and isoform selectivity of this compound as a PDK inhibitor.[10][11]
Analytical Methodology
The accurate quantification of this compound in various matrices is essential for research in synthesis, metabolism, and toxicology. Due to its polar nature, derivatization is often employed to enhance its volatility and chromatographic properties for analysis by gas chromatography (GC).
Analytical Workflow: GC-MS Analysis of this compound
A typical workflow for the analysis of this compound in biological samples is presented below.
Caption: A general workflow for the GC-MS analysis of this compound from biological samples.
Exemplary Protocol: GC-MS Analysis via Esterification
This protocol is a conceptual guide based on methods for other haloacetic acids.[12][13][14]
Materials:
-
Biological matrix (e.g., plasma, tissue homogenate)
-
Internal standard
-
Extraction solvent (e.g., hexane)
-
Derivatizing agent (e.g., acidic methanol)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: A known amount of the biological sample is spiked with an internal standard. Proteins are precipitated, and the sample is extracted with an organic solvent.
-
Derivatization: The extracted analyte is derivatized to its methyl ester by reacting with acidic methanol. This increases the volatility of the compound for GC analysis.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The gas chromatograph separates the analyte from other components in the sample, and the mass spectrometer provides detection and quantification.
-
Data Analysis: The concentration of this compound in the original sample is determined by comparing the peak area of the analyte to that of the internal standard.
Metabolism and Toxicology
The metabolism and toxicology of this compound have not been extensively studied. However, insights can be drawn from the well-characterized metabolic pathways of the related compound, dichloroacetic acid.
DCA is metabolized in the liver, and it has been shown to inhibit its own metabolism.[15] The primary metabolic pathway involves dehalogenation. It is plausible that this compound undergoes similar metabolic transformations.
Safety and Handling:
This compound is a corrosive substance that can cause severe skin burns and eye damage.[4] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a compound with significant potential, primarily as a synthetic intermediate and putatively as a therapeutic agent. Its structural similarity to dichloroacetic acid strongly suggests that it may act as a PDK inhibitor, a hypothesis that warrants thorough investigation. Future research should focus on:
-
Developing and optimizing scalable synthesis protocols.
-
Elucidating its biological mechanism of action, particularly its effects on cellular metabolism.
-
Conducting preclinical studies to evaluate its therapeutic potential in diseases such as cancer and metabolic disorders.
-
Characterizing its metabolic fate and toxicological profile.
This technical guide serves as a foundational resource for researchers embarking on the study of this compound. As our understanding of this molecule grows, so too will its potential applications in science and medicine.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 354-19-8 [chemicalbook.com]
- 3. 354-19-8 Cas No. | 2,2-Dichloro-2-fluoroacetic acid | Matrix Scientific [matrixscientific.com]
- 4. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 6. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Suppression of Pyruvate Dehydrogenase Kinase by Dichloroacetate in Cancer and Skeletal Muscle Cells Is Isoform Specific and Partially Independent of HIF-1α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction | CoLab [colab.ws]
- 15. Organic Syntheses Procedure [orgsyn.org]
Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Dichlorofluoroacetic Acid in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Data Void
Dichlorofluoroacetic acid (DCFA) represents a molecule of interest at the intersection of environmental science and pharmacology. As a halogenated acetic acid, its structural resemblance to well-characterized congeners, such as Dichloroacetic acid (DCA) and Trifluoroacetic acid (TFA), suggests a potential for significant biological activity. However, the scientific literature presents a notable scarcity of direct experimental data on the specific mechanisms of action of DCFA. This guide, therefore, adopts a rational, evidence-based approach to construct a putative mechanistic framework for DCFA. By synthesizing the extensive knowledge of its structural analogs, we aim to provide a comprehensive technical resource that not only hypothesizes the biological impact of DCFA but also furnishes the experimental blueprints to validate these propositions.
Section 1: The Archetype - Dichloroacetic Acid (DCA) as a Mechanistic Template
To understand the likely biological impact of DCFA, a thorough examination of its closest structural analog, Dichloroacetic acid (DCA), is paramount. DCA has been the subject of extensive research, particularly for its potential therapeutic applications in metabolic disorders and oncology.
The Central Hub of DCA's Action: Inhibition of Pyruvate Dehydrogenase Kinase (PDK)
The primary and most well-established mechanism of action for DCA is the inhibition of pyruvate dehydrogenase kinase (PDK). PDK is a mitochondrial enzyme responsible for the inhibitory phosphorylation of the E1α subunit of the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively locks the PDC in its active, dephosphorylated state. This has profound consequences for cellular metabolism, forcing a metabolic switch from glycolysis to oxidative phosphorylation. In many cancer cells, which exhibit a reliance on aerobic glycolysis (the Warburg effect), this DCA-induced metabolic reprogramming can lead to decreased proliferation and apoptosis.
Diagram: The Warburg Effect and its Reversal by Dichloroacetic Acid (DCA)
Caption: DCA inhibits PDK, preventing the inactivation of PDH and promoting mitochondrial respiration.
Peroxisome Proliferation: A Double-Edged Sword
Certain haloacetic acids, including DCA, are known to be peroxisome proliferators, particularly in rodents. This effect is mediated through the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid metabolism.[1][2] While this can have therapeutic implications, chronic peroxisome proliferation is also linked to oxidative stress and has been implicated in the hepatocarcinogenicity of DCA in mice.[3][4]
Metabolic Fate and Autoinhibition: The Role of Glutathione Transferase Zeta 1 (GSTZ1)
The primary route of DCA metabolism is through dechlorination to glyoxylate, a reaction catalyzed by glutathione transferase zeta 1 (GSTZ1), also known as maleylacetoacetate isomerase.[5][6] A fascinating aspect of DCA's pharmacology is its ability to inhibit its own metabolism through mechanism-based inactivation of GSTZ1.[7][8] This autoinhibition can lead to an increase in the plasma half-life of DCA with repeated dosing, a critical consideration in its therapeutic use.[5] Human polymorphisms in the GSTZ1 gene can also influence the toxicokinetics of DCA.[9]
Section 2: Insights from Trifluoroacetic Acid (TFA)
Trifluoroacetic acid (TFA), with its three fluorine atoms, offers another perspective. While not as extensively studied for specific receptor interactions as DCA, its biological effects provide valuable clues.
Physicochemical Properties and General Biological Effects
TFA is a strong acid that is highly persistent in the environment.[10][11] Laboratory studies have indicated that TFA can exhibit biological activity, including altering the proliferation rates of certain cell types.[12] While generally considered to have low to moderate toxicity, its potential for bioaccumulation in plants is a subject of ongoing research.[11][13]
Molecular Interactions
Recent studies have shown that TFA can bind to biological macromolecules. For instance, TFA has been demonstrated to have a moderate binding affinity for human fibrinogen, a key protein in blood clotting.[13] While the functional consequences of this binding are not fully elucidated, it highlights the potential for TFA, and by extension other haloacetic acids, to interact with a range of proteins.
Section 3: A Putative Mechanism of Action for this compound (DCFA)
Based on the detailed understanding of its structural analogs, we can construct a hypothesized mechanism of action for DCFA.
Core Hypothesis: PDK Inhibition and Metabolic Reprogramming
Given the presence of two chlorine atoms, it is highly probable that DCFA, like DCA, acts as an inhibitor of pyruvate dehydrogenase kinase (PDK). The electronegative fluorine atom may modulate the binding affinity of DCFA for the kinase, potentially altering its potency compared to DCA. The central consequence of this action would be the activation of the pyruvate dehydrogenase complex (PDC) and a subsequent shift from glycolysis towards oxidative phosphorylation.
Diagram: Hypothesized Signaling Pathway of this compound (DCFA)
Caption: Hypothesized dual action of DCFA: PDK inhibition and potential PPARα activation.
Secondary Hypothesis: Peroxisome Proliferation
The halogenated nature of DCFA suggests it may also function as a peroxisome proliferator through the activation of PPARα. The relative potency of DCFA in this regard, compared to DCA and other known peroxisome proliferators, would require experimental verification. Activation of PPARα by PFAA carboxylates has been shown to be positively correlated with carbon chain length.[1]
Putative Metabolic Fate
It is plausible that DCFA is also a substrate for GSTZ1, undergoing dechlorination. The presence of a fluorine atom could impact the rate of this metabolism and the potential for mechanism-based inactivation of the enzyme. The metabolic products would likely include glyoxylate, chloride, and fluoride ions.
Diagram: Hypothesized Metabolic Pathway of this compound (DCFA)
Caption: Proposed metabolic conversion of DCFA by GSTZ1.
Section 4: Experimental Validation Protocols
The following section provides detailed, step-by-step methodologies for key experiments to test the hypothesized mechanisms of action of DCFA.
Protocol 1: Pyruvate Dehydrogenase Kinase (PDK) Activity Assay
Objective: To determine if DCFA inhibits PDK activity in vitro.
Methodology:
-
Reagents and Materials:
-
Recombinant human PDK isozymes (PDK1, PDK2, PDK3, PDK4)
-
Recombinant human Pyruvate Dehydrogenase E1α subunit (PDH E1α)
-
ATP, [γ-³²P]ATP
-
This compound (DCFA)
-
Dichloroacetic acid (DCA) as a positive control
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
SDS-PAGE gels and reagents
-
Phosphorimager or autoradiography film
-
-
Procedure:
-
Prepare a reaction mixture containing kinase buffer, PDH E1α, and the desired concentration of DCFA or DCA.
-
Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film to detect the incorporation of ³²P into PDH E1α.
-
Quantify the band intensity to determine the level of PDK activity.
-
Causality behind Experimental Choices: This in vitro assay directly measures the enzymatic activity of PDK on its substrate, PDH. The use of radiolabeled ATP provides a highly sensitive method for detecting phosphorylation. Including DCA as a positive control validates the assay system.
Protocol 2: Cellular Respiration Assay
Objective: To assess the effect of DCFA on cellular metabolism, specifically the shift from glycolysis to oxidative phosphorylation.
Methodology:
-
Instrumentation: Seahorse XF Analyzer or similar instrument for measuring oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Cell Culture: Culture a relevant cell line (e.g., a cancer cell line known to exhibit the Warburg effect) in a Seahorse XF cell culture microplate.
-
Procedure:
-
Treat the cells with various concentrations of DCFA for a predetermined time.
-
Perform a mitochondrial stress test by sequential injections of oligomycin, FCCP, and a mixture of rotenone and antimycin A.
-
Measure OCR and ECAR in real-time.
-
Analyze the data to determine basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity. An increase in the OCR/ECAR ratio is indicative of a shift towards oxidative phosphorylation.
-
Causality behind Experimental Choices: This assay provides a functional readout of cellular metabolism. OCR is an indicator of mitochondrial respiration, while ECAR is a proxy for glycolysis. The mitochondrial stress test allows for a detailed assessment of mitochondrial function.
Protocol 3: Peroxisome Proliferation Assay
Objective: To determine if DCFA induces peroxisome proliferation in hepatocytes.
Methodology:
-
Cell Culture: Primary hepatocytes or a suitable liver cell line (e.g., HepG2).
-
Treatment: Treat cells with various concentrations of DCFA for 48-72 hours. A known peroxisome proliferator (e.g., clofibrate) should be used as a positive control.
-
Analysis:
-
Enzyme Activity Assay: Measure the activity of peroxisomal β-oxidation enzymes (e.g., acyl-CoA oxidase) in cell lysates.
-
Western Blotting: Analyze the expression levels of peroxisome-specific proteins, such as PMP70.
-
Fluorescence Microscopy: Stain cells with an antibody against a peroxisomal membrane protein (e.g., PMP70) and visualize the peroxisomes. An increase in the number and/or size of peroxisomes indicates proliferation.
-
Causality behind Experimental Choices: This multi-pronged approach provides robust evidence for peroxisome proliferation. The enzyme activity assay gives a functional measure, western blotting provides a quantitative measure of protein expression, and microscopy allows for direct visualization of the cellular phenotype.
Diagram: Experimental Workflow for Validating the Hypothesized Mechanism of DCFA
Caption: A structured experimental approach to investigate the biological activity of DCFA.
Section 5: Comparative Data and Toxicological Considerations
The following table summarizes the key properties of DCFA and its analogs.
| Property | This compound (DCFA) | Dichloroacetic Acid (DCA) | Trifluoroacetic Acid (TFA) |
| CAS Number | 354-19-8[14][15] | 79-43-6 | 76-05-1[16] |
| Molecular Formula | C₂HCl₂FO₂[14][15] | C₂H₂Cl₂O₂ | C₂HF₃O₂[16] |
| Molecular Weight | 146.93 g/mol [14][15] | 128.94 g/mol | 114.02 g/mol [16] |
| Boiling Point | 156.6 °C[15] | 194 °C | 72.4 °C[16] |
| Primary Mechanism | Hypothesized: PDK Inhibition | PDK Inhibition | Altered cell proliferation |
| Metabolism | Hypothesized: GSTZ1 | GSTZ1[5][6] | Limited metabolism |
| Key Toxicities | Corrosive, causes severe skin burns and eye damage[14][17] | Hepatocarcinogenic (rodents), neurotoxicity, corrosive[3][4][18][19] | Corrosive, skin burns, potential reproductive toxicity[16] |
Toxicological Profile of DCFA:
Based on available safety data, this compound is a corrosive substance that can cause severe skin burns and eye damage.[14][17] It is imperative that appropriate personal protective equipment be used when handling this compound. The long-term toxicological profile of DCFA has not been thoroughly investigated. However, given the known hepatocarcinogenicity of DCA in rodents, it is reasonable to surmise that chronic exposure to DCFA could pose a similar risk, potentially through mechanisms involving peroxisome proliferation and oxidative stress.[20][21][22]
Conclusion: Charting a Path Forward
The mechanism of action of this compound in biological systems remains an open and compelling area of research. This guide has synthesized the extensive knowledge of its structural analogs, DCA and TFA, to propose a rational and testable mechanistic framework for DCFA. The central hypotheses are that DCFA, like DCA, inhibits pyruvate dehydrogenase kinase, leading to a profound shift in cellular metabolism, and that it may also induce peroxisome proliferation. The provided experimental protocols offer a clear roadmap for researchers to rigorously test these hypotheses. Elucidating the precise biological activities of DCFA is not only of academic interest but also crucial for assessing its potential environmental and human health risks, as well as exploring any therapeutic potential it may hold.
References
- 1. Activation of mouse and human peroxisome proliferator-activated receptor alpha by perfluoroalkyl acids of different functional groups and chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisome proliferator-activated receptor alpha - Wikipedia [en.wikipedia.org]
- 3. academic.oup.com [academic.oup.com]
- 4. The role of dichloroacetate in the hepatocarcinogenicity of trichloroethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Age-dependent kinetics and metabolism of dichloroacetate: possible relevance to toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. GSTZ1 - Wikipedia [en.wikipedia.org]
- 7. Regulation of Dichloroacetate Biotransformation in Rat Liver and Extrahepatic Tissues by GSTZ1 Expression and Chloride Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Multiple Doses of Dichloroacetate on GSTZ1 Expression and Activity in Liver and Extrahepatic Tissues of Young and Adult Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Human Polymorphisms in the Glutathione Transferase Zeta 1/Maleylacetoacetate Isomerase Gene Influence the Toxicokinetics of Dichloroacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ozone.unep.org [ozone.unep.org]
- 11. Toxicity and Physicochemical Properties of Trifluoroacetic Acid | Encyclopedia MDPI [encyclopedia.pub]
- 12. Trifluoroacetic Acid Accumulating in Rain: Scientists Debate the Dangers [sergeytereshkin.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Page loading... [wap.guidechem.com]
- 16. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 17. synquestlabs.com [synquestlabs.com]
- 18. tcichemicals.com [tcichemicals.com]
- 19. fishersci.com [fishersci.com]
- 20. A 2-year dose-response study of lesion sequences during hepatocellular carcinogenesis in the male B6C3F(1) mouse given the drinking water chemical dichloroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. publications.iarc.who.int [publications.iarc.who.int]
- 22. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis of Dichlorofluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Dichlorofluoroacetic acid (DCFA), a halogenated acetic acid derivative, is a compound of growing interest in the fields of medicinal chemistry and materials science. Its unique combination of chlorine and fluorine atoms imparts specific electronic and steric properties, making it a valuable building block for the synthesis of novel pharmaceuticals, agrochemicals, and specialty polymers. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methods.
Introduction: The Significance of this compound
The strategic incorporation of fluorine and chlorine into organic molecules can profoundly influence their biological activity and material properties. In drug discovery, the presence of these halogens can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, thereby affecting a compound's pharmacokinetic profile. In materials science, halogenated monomers can be polymerized to create materials with unique thermal, chemical, and optical properties. This compound serves as a key precursor to molecules possessing the dichlorofluoromethyl group, a motif of increasing importance in the design of bioactive compounds.
This guide will explore the following key synthetic strategies for obtaining this compound:
-
Hydrolysis of Ethyl Dichlorofluoroacetate: A classical approach involving the synthesis and subsequent hydrolysis of the corresponding ethyl ester.
-
Oxidative Cleavage of 1,1-Dichloro-2,2-difluoroethene: A direct method utilizing the oxidation of a readily available halogenated alkene.
-
Halogen Exchange Reactions: Including the Swarts reaction, a traditional method for introducing fluorine into organic molecules.
-
Direct Fluorination of Dichloroacetic Acid Derivatives: Employing modern electrophilic fluorinating agents.
-
Hydrolysis of Dichlorofluoroacetyl Chloride: A two-step process involving the synthesis of the acyl chloride followed by hydrolysis.
Each of these methods presents a unique set of advantages and challenges, which will be discussed in detail to aid researchers in selecting the most appropriate route for their specific needs.
I. Synthesis via Hydrolysis of Ethyl Dichlorofluoroacetate
A. Conceptual Pathway: Fluorination of Ethyl Dichloroacetate
A potential method for the synthesis of ethyl dichlorofluoroacetate is through a halogen exchange reaction, specifically the fluorination of the more readily available ethyl dichloroacetate. This transformation could conceptually be achieved using a variety of fluorinating agents.
Conceptual workflow for the synthesis of this compound via ester hydrolysis.
B. Experimental Protocol: Hydrolysis of a Halogenated Ethyl Ester (General Procedure)
The hydrolysis of the ester to the carboxylic acid can be achieved under either acidic or basic conditions. Below is a general protocol that can be adapted for the hydrolysis of ethyl dichlorofluoroacetate.
Materials:
-
Ethyl dichlorofluoroacetate
-
Hydrochloric acid (concentrated) or Sodium hydroxide
-
Water
-
Diethyl ether (or other suitable organic solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure (Acid-Catalyzed Hydrolysis):
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl dichlorofluoroacetate and an excess of aqueous hydrochloric acid (e.g., 6 M).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, 3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield crude this compound.
-
Purify the crude product by distillation or recrystallization as needed.
Procedure (Base-Mediated Saponification):
-
Dissolve ethyl dichlorofluoroacetate in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an aqueous solution of a base, such as sodium hydroxide (1-2 equivalents).
-
Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or GC).
-
Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the carboxylate salt.
-
Extract the product with an organic solvent, and follow steps 5-8 from the acid-catalyzed procedure.
Causality Behind Experimental Choices:
-
Acid or Base Catalysis: Both acid and base catalysis are effective for ester hydrolysis. The choice often depends on the stability of the substrate and the desired workup procedure. Basic hydrolysis (saponification) is often faster but requires a subsequent acidification step.
-
Extraction: Diethyl ether is a common solvent for extracting organic acids from aqueous solutions due to its low boiling point and good solvating properties.
-
Drying: Anhydrous magnesium sulfate or sodium sulfate is used to remove residual water from the organic extract before solvent evaporation to prevent contamination of the final product.
II. Synthesis via Oxidative Cleavage of 1,1-Dichloro-2,2-difluoroethene
The oxidative cleavage of alkenes is a powerful method for the synthesis of carboxylic acids. In this approach, the double bond of 1,1-dichloro-2,2-difluoroethene is cleaved to form the corresponding carboxylic acid. Potassium permanganate (KMnO₄) is a common and potent oxidizing agent for this transformation.
An In-depth Technical Guide to the Toxicological Profile and Safety of Dichlorofluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the current scientific understanding of the toxicological profile and safety considerations for dichlorofluoroacetic acid (DCFA). As a halogenated acetic acid, DCFA shares structural similarities with more extensively studied compounds like dichloroacetic acid (DCA). However, the presence of a fluorine atom introduces unique toxicokinetic and toxicodynamic properties that warrant specific investigation. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed synthesis of available data to inform risk assessment, guide experimental design, and ensure safe handling of this compound. It is important to note that while data on DCFA is emerging, significant gaps in the literature exist. Where direct data for DCFA is unavailable, information on the closely related analogue, dichloroacetic acid (DCA), is presented for comparative purposes and to highlight areas for future research.
Physicochemical Properties and Chemical Identity
This compound, with the chemical formula C₂HCl₂FO₂, is a halogenated carboxylic acid. Its unique properties, stemming from the presence of two chlorine atoms and one fluorine atom on the alpha-carbon, influence its reactivity and biological interactions.
| Property | Value | Source |
| IUPAC Name | 2,2-dichloro-2-fluoroacetic acid | [PubChem][1] |
| CAS Number | 354-19-8 | [PubChem][1] |
| Molecular Formula | C₂HCl₂FO₂ | [PubChem][1] |
| Molecular Weight | 146.93 g/mol | [PubChem][1] |
| Appearance | Colorless liquid | [ChemicalBook][2] |
| Boiling Point | 194 °C | [International Chemical Safety Cards][3] |
| Melting Point | 9 - 11 °C | [Sigma-Aldrich][4] |
| Density | 1.563 g/cm³ at 25 °C | [Sigma-Aldrich][4] |
| Solubility in Water | Miscible | [International Chemical Safety Cards][3] |
| pKa | Not explicitly found for DCFA. As a strong acid, it is expected to have a low pKa. | |
| log Pow (Octanol-Water Partition Coefficient) | 0.92 | [Sigma-Aldrich][4], [International Chemical Safety Cards][3] |
Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion
The toxicokinetics of a compound describe its journey through the body and are fundamental to understanding its potential for causing harm. While specific data for this compound is limited, studies on its metabolism and the toxicokinetics of related haloacetic acids provide valuable insights.
Metabolism of this compound
The metabolism of this compound is a critical determinant of its toxicity. A key metabolic pathway involves the enzyme Glutathione transferase zeta (GSTZ1-1), which catalyzes the biotransformation of DCFA.[5] This process is significant as it can lead to the release of inorganic fluoride, a known toxicant.[5]
A proposed metabolic pathway for this compound is illustrated below. This pathway highlights the role of GSTZ1-1 in the biotransformation of DCFA and the subsequent release of fluoride ions.
Caption: Proposed metabolic pathway of this compound.
It is noteworthy that dichloroacetic acid (DCA) is a mechanism-based inactivator of GSTZ1-1, meaning it irreversibly inhibits the enzyme. In contrast, this compound is a substrate for GSTZ1-1 but a poor inactivator.[5] This difference in enzyme interaction likely contributes to the distinct toxicological profiles of the two compounds.
Toxicological Profile
Acute Toxicity
Acute toxicity data for this compound is sparse. However, one study in rats provides a critical piece of information regarding its lethal potential.
| Route of Exposure | Species | Value | Observations | Source |
| Oral (single dose) | Rat | 1.5 mmol/kg | Anuric (cessation of urine production) and death within 24 hours. | [Toxicol Sci. 2002][5] |
For comparison, the oral LD50 for the related compound, dichloroacetic acid (DCA), in rats is reported as 2,820 mg/kg.[4] This highlights the significantly higher acute toxicity of this compound.
Subchronic and Chronic Toxicity
Comprehensive subchronic and chronic toxicity studies specifically for this compound were not identified in the available literature. For the related compound dichloroacetic acid (DCA), subchronic 90-day studies in rats have shown systemic organ toxicity to the liver and kidneys at higher doses.[6]
Organ-Specific Toxicity
Nephrotoxicity (Kidney Toxicity)
The most well-documented target organ for this compound toxicity is the kidney.[5]
-
Mechanism of Nephrotoxicity: Studies in rats have demonstrated that the nephrotoxicity of this compound is associated with a dose-dependent increase in the excretion of inorganic fluoride.[5] The release of fluoride ions during the metabolism of DCFA is believed to be a key initiating event in the observed renal damage.[5] Electron microscopy has indicated a role for apoptosis (programmed cell death) in DCFA-induced cell death in the kidneys.[5]
-
Experimental Evidence:
-
Rats administered single doses of 0.6-1.2 mmol/kg of this compound developed polyuria (excessive urination), glycosuria (glucose in the urine), and damage to the renal proximal tubules.[5]
-
Treatment of rats with DCA to inactivate the metabolic enzyme GSTZ1-1 did not prevent the metabolism of DCFA to fluoride or the subsequent renal damage, suggesting that other enzymes may also be involved in this bioactivation pathway.[5]
-
The following workflow outlines a typical experimental protocol for assessing nephrotoxicity.
Caption: Experimental workflow for nephrotoxicity assessment.
Hepatotoxicity (Liver Toxicity)
While hepatotoxicity is a well-established effect of dichloroacetic acid (DCA), specific studies on the hepatotoxicity of this compound are lacking. Given the structural similarities and the fact that both are metabolized by GSTZ1-1, there is a potential for DCFA to also exert effects on the liver. This represents a significant data gap that requires further investigation.
Genotoxicity and Carcinogenicity
Genotoxicity
There is a lack of specific genotoxicity data for this compound. For the related compound, dichloroacetic acid (DCA), the results of in vivo genotoxicity studies have been mixed, with no consistent pattern of positive or negative results in various assays.[7] DCA has been shown to be a weak inducer of chromosome damage in mice when administered in drinking water under conditions that lead to increased tumor levels.[7]
Carcinogenicity
No carcinogenicity bioassays specifically for this compound were identified. Dichloroacetic acid (DCA), however, is a known rodent carcinogen, primarily causing liver tumors (hepatocellular adenomas and carcinomas) in mice.[8] The International Agency for Research on Cancer (IARC) has classified DCA as "possibly carcinogenic to humans" (Group 2B).[9] Given the structural similarity, the carcinogenic potential of this compound is a critical area for future research.
Reproductive and Developmental Toxicity
Specific studies on the reproductive and developmental toxicity of this compound are not available. For dichloroacetic acid (DCA), studies in rats have indicated developmental toxicity, particularly affecting the cardiovascular system.[10] DCA has also been shown to have effects on male reproductive parameters in rats. The potential for this compound to cause reproductive or developmental effects is unknown and represents a significant data gap.
Environmental Fate and Ecotoxicity
Understanding the environmental behavior and effects of a chemical is crucial for a complete safety assessment.
Environmental Fate
A study on chlorodifluoroacetic acid (CDFA), another name for this compound, in aquatic microcosms found that the compound is highly persistent in the water column, with concentrations remaining constant over a 241-day period.[11] This suggests that DCFA undergoes little to no degradation in aquatic systems.[11]
Ecotoxicity
The same study investigated the toxicity of CDFA to several aquatic macrophytes (Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum).[11] The results showed few statistically significant differences from controls, and no biologically relevant impacts were observed at the tested concentrations.[11] The authors concluded that at current environmental concentrations, CDFA does not appear to pose a risk to these aquatic plants.[11] However, data on the ecotoxicity of DCFA to other aquatic organisms, such as invertebrates and fish, is lacking.
Safety and Handling
Given the corrosive nature and potential for severe health effects, strict adherence to safety protocols is paramount when handling this compound.
Hazard Identification
This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1] It may also cause respiratory irritation.[4]
Personal Protective Equipment (PPE)
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) and a lab coat or other protective clothing should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood. If there is a risk of inhalation, a respirator with an appropriate cartridge should be used.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Use only in a chemical fume hood.[12][13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12][13] Keep away from incompatible materials such as strong bases, oxidizing agents, and metals.[14]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.
Spills and Disposal
-
Spills: In case of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate personal protective equipment. Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.[12]
Conclusion and Future Directions
This compound presents a significant toxicological profile, with acute toxicity and nephrotoxicity being the most well-characterized endpoints to date. The mechanism of its kidney toxicity appears to be linked to the metabolic release of inorganic fluoride. However, substantial data gaps remain, particularly in the areas of chronic toxicity, carcinogenicity, and reproductive and developmental toxicity. The high persistence of DCFA in aquatic environments also warrants further investigation into its long-term ecological impact.
For researchers and professionals in drug development, a thorough understanding of the available data, coupled with a cautious approach that acknowledges the existing data gaps, is essential for the safe and responsible use of this compound. Future research should prioritize closing these knowledge gaps to enable a more complete risk assessment of this compound.
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 354-19-8 [chemicalbook.com]
- 3. ICSC 0868 - DICHLOROACETIC ACID [chemicalsafety.ilo.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Nephrotoxicity of chlorofluoroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Subchronic 90 day toxicity of dichloroacetic and trichloroacetic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo genotoxicity of dichloroacetic acid: evaluation with the mouse peripheral blood micronucleus assay and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. dir.ca.gov [dir.ca.gov]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Chlorodifluoroacetic acid fate and toxicity to the macrophytes Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum in aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bg.cpachem.com [bg.cpachem.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
The Solubility Profile of Dichlorofluoroacetic Acid: A Technical Guide for Researchers and Drug Development Professionals
Foreword: Understanding the Critical Role of Solubility in Scientific Advancement
In the realms of pharmaceutical development, chemical synthesis, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. For dichlorofluoroacetic acid, a versatile building block in organic synthesis and a precursor to various pharmaceuticals and agrochemicals, a comprehensive understanding of its behavior in different solvent environments is paramount.[1] This technical guide provides an in-depth exploration of the solubility of this compound, moving beyond simple empirical data to elucidate the underlying principles and provide actionable experimental protocols. For researchers and drug development professionals, this guide will serve as a practical resource for solvent selection, formulation development, and the interpretation of experimental outcomes. Low solubility can lead to unpredictable results in in vitro testing and can hinder drug development by causing poor bioavailability and underestimated toxicity.[2][3]
Physicochemical Landscape of this compound
To comprehend the solubility of this compound (C₂HCl₂FO₂), we must first examine its key physicochemical properties. These characteristics govern its interactions with various solvents at a molecular level.
Table 1: Key Physicochemical Properties of this compound
| Property | Value/Information | Source |
| CAS Number | 354-19-8 | PubChem[3] |
| Molecular Formula | C₂HCl₂FO₂ | PubChem[3] |
| Molecular Weight | 146.93 g/mol | PubChem[3] |
| Appearance | Colorless liquid | Guidechem[1] |
| Boiling Point | 156.6 °C at 760 mmHg | Guidechem[1] |
| Water Solubility | Soluble | Guidechem[1] |
| XLogP3-AA | 1.4 | PubChem[3] |
| Hydrogen Bond Donor Count | 1 | PubChem[3] |
The presence of a carboxylic acid group confers the ability to act as a hydrogen bond donor, a crucial factor in its solubility in protic solvents. The halogen atoms (two chlorine, one fluorine) introduce significant polarity and electronegativity, influencing its interactions with a wide range of organic solvents. The XLogP3-AA value of 1.4 suggests a degree of lipophilicity, indicating that it will not be exclusively soluble in polar solvents.
The Theoretical Bedrock of Solubility: "Like Dissolves Like" and Beyond
The age-old adage "like dissolves like" serves as a fundamental starting point for predicting solubility. This principle is rooted in the nature of intermolecular forces. For a solute to dissolve in a solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.
The solubility of this compound in a given organic solvent will be dictated by a balance of the following intermolecular forces:
-
Dipole-Dipole Interactions: As a polar molecule, this compound will readily engage in dipole-dipole interactions with polar solvents.
-
Hydrogen Bonding: The carboxylic acid moiety is a potent hydrogen bond donor and acceptor. This will lead to strong interactions with protic solvents (e.g., alcohols) and aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, ethyl acetate).
-
Van der Waals Forces (London Dispersion Forces): These forces are present in all molecular interactions and will be the primary mode of interaction with nonpolar solvents like hexane and toluene.
The interplay of these forces, along with the overall polarity and size of the solvent molecules, will determine the extent to which this compound dissolves.
Experimental Determination of Solubility: A Rigorous Protocol
While theoretical principles provide a predictive framework, precise solubility data must be determined empirically. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.
The Shake-Flask Method: A Step-by-Step Protocol
This protocol outlines the standardized procedure for determining the solubility of this compound in a selection of organic solvents.
Materials:
-
This compound (high purity)
-
Selected organic solvents (analytical grade): Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or vortex mixer
-
Thermostatically controlled water bath or incubator
-
Syringe filters (0.22 µm, compatible with the organic solvents)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker within a thermostatically controlled environment (e.g., 25 °C).
-
Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.
-
-
Phase Separation:
-
Allow the vials to stand undisturbed for a set period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
-
Filtration:
-
Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microcrystals. This step is critical to prevent overestimation of solubility.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective organic solvent.
-
Analyze both the filtered sample and the standard solutions using a validated analytical method (e.g., HPLC or GC).
-
Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for solubility determination.
Caption: Workflow of the Shake-Flask Method for Solubility Determination.
Anticipated Solubility Profile of this compound
Based on the physicochemical properties and theoretical principles, we can predict the general solubility trends of this compound in various classes of organic solvents. The following table provides a qualitative and quantitative framework for experimental investigation.
Table 2: Predicted and Experimental Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction | Experimentally Determined Solubility ( g/100 mL) |
| Methanol | Polar Protic | High | Strong hydrogen bonding and dipole-dipole interactions. | Data to be determined experimentally |
| Ethanol | Polar Protic | High | Similar to methanol, with slightly lower polarity. | Data to be determined experimentally |
| Acetone | Polar Aprotic | High | Strong dipole-dipole interactions and hydrogen bond accepting capability. | Data to be determined experimentally |
| Ethyl Acetate | Polar Aprotic | Moderate to High | Good balance of polar and nonpolar characteristics. | Data to be determined experimentally |
| Dichloromethane | Polar Aprotic | Moderate | Similar polarity to the solute, facilitating dipole-dipole interactions. | Data to be determined experimentally |
| Toluene | Nonpolar Aromatic | Low to Moderate | Primarily London dispersion forces, with some potential for pi-stacking interactions. | Data to be determined experimentally |
| Hexane | Nonpolar Aliphatic | Low | Interactions limited to weak London dispersion forces. | Data to be determined experimentally |
Implications for Drug Development and Research
A thorough understanding of the solubility of this compound and its derivatives is critical for their successful application in drug development. Key considerations include:
-
Formulation Development: Solubility data is essential for developing stable and effective formulations for preclinical and clinical studies.
-
Reaction Chemistry: In synthetic chemistry, solvent selection based on solubility is crucial for optimizing reaction kinetics, yield, and purity.
-
Predictive Modeling: The experimental data generated can be used to refine computational models for predicting the solubility of related compounds, accelerating the drug discovery process.
Conclusion
While a comprehensive, publicly available dataset for the solubility of this compound in a wide array of organic solvents is currently lacking, this technical guide provides the theoretical framework and a robust experimental protocol for its determination. By understanding the interplay of intermolecular forces and applying rigorous experimental techniques such as the shake-flask method, researchers and drug development professionals can generate the critical data needed to effectively utilize this important chemical entity. The anticipated solubility profile suggests high solubility in polar protic and aprotic solvents, with decreasing solubility in nonpolar solvents. The generation of this data will undoubtedly facilitate the continued development of novel therapeutics and advanced materials based on this compound.
References
The Emerging Landscape of Dichlorofluoroacetic Acid Derivatives: A Technical Guide for Drug Discovery and Development
Foreword: Navigating the Halogenated Acetic Acid Frontier
To the researchers, chemists, and drug development professionals delving into the nuanced world of halogenated carboxylic acids, this guide serves as a comprehensive technical resource on the synthesis, properties, and potential applications of dichlorofluoroacetic acid (DCFA) derivatives. While the body of publicly available research on DCFA derivatives is still emerging, the extensive investigation into the closely related dichloroacetic acid (DCA) provides a robust framework for understanding their potential. This guide will leverage the wealth of knowledge on DCA derivatives to illuminate the path forward for DCFA exploration, highlighting the critical role the fluorine atom is poised to play in modulating chemical and biological activity. We will explore established synthetic methodologies, delve into promising therapeutic applications—particularly in oncology—and provide detailed experimental protocols to empower your research endeavors.
This compound: The Core Moiety
This compound (DCFA), with the chemical formula C₂HCl₂FO₂, is a halogenated carboxylic acid distinguished by the presence of two chlorine atoms and a single fluorine atom on the alpha-carbon[1]. This unique substitution pattern imparts distinct physicochemical properties that make its derivatives attractive candidates for various applications.
Physicochemical Properties
The introduction of a fluorine atom in place of a hydrogen atom (as in dichloroacetic acid, DCA) or a chlorine atom (as in trichloroacetic acid, TCA) has profound effects on the molecule's electronics and reactivity. The high electronegativity of fluorine enhances the acidity of the carboxylic acid proton and influences the polarity and bond strengths within the molecule.
| Property | Value | Source |
| CAS Number | 354-19-8 | [2] |
| Molecular Formula | C₂HCl₂FO₂ | [2] |
| Molecular Weight | 146.93 g/mol | [1] |
| Boiling Point | 156.6°C at 760 mmHg | [2] |
| Density | 1.74 g/cm³ | [2] |
Synthesis of this compound Derivatives: Esters and Amides
The primary derivatives of DCFA with significant potential in medicinal chemistry and materials science are its esters and amides. The synthesis of these compounds typically proceeds through standard acylation reactions, starting from this compound or its more reactive acyl chloride.
Esterification
The formation of dichlorofluoroacetate esters is a cornerstone for creating prodrugs with enhanced bioavailability or for use as versatile chemical intermediates. A common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
This protocol is adapted from the synthesis of structurally similar haloesters and serves as a foundational methodology.
Objective: To synthesize ethyl dichlorofluoroacetate via acid-catalyzed esterification.
Materials:
-
This compound
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Dichloromethane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of anhydrous ethanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize the excess acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent by rotary evaporation to yield the crude ethyl dichlorofluoroacetate.
-
Purify the crude product by fractional distillation under reduced pressure.
Amidation
The synthesis of dichlorofluoroacetamides opens the door to a wide array of bioactive molecules. The most common method involves the reaction of a primary or secondary amine with dichlorofluoroacetyl chloride.
This protocol is based on established methods for the synthesis of N-aryl haloacetamides[3][4][5][6].
Objective: To synthesize an N-aryl dichlorofluoroacetamide.
Materials:
-
Dichlorofluoroacetyl chloride (can be prepared from DCFA and thionyl chloride)
-
Substituted aniline
-
Triethylamine or pyridine (base)
-
Anhydrous dichloromethane (solvent)
-
Hydrochloric acid (1 M)
-
Brine
Procedure:
-
Dissolve the substituted aniline in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add an equimolar amount of a non-nucleophilic base, such as triethylamine or pyridine, to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of dichlorofluoroacetyl chloride in anhydrous dichloromethane to the cooled amine solution.
-
Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Synthetic routes to DCFA esters and amides.
Potential Applications in Drug Development
The primary therapeutic interest in DCFA derivatives stems from the well-documented anticancer and anti-inflammatory properties of DCA derivatives[7][8]. The proposed mechanism of action for DCA involves the inhibition of pyruvate dehydrogenase kinase (PDK), which leads to the reactivation of the pyruvate dehydrogenase (PDH) complex[9][10][11].
Anticancer Activity: Targeting Tumor Metabolism
Cancer cells often exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. By inhibiting PDK, DCA and potentially DCFA derivatives can reverse this effect, forcing cancer cells to rely on oxidative phosphorylation, a metabolic pathway for which they are often less suited. This can lead to reduced proliferation and increased apoptosis in cancer cells[7].
The incorporation of a fluorine atom in DCFA derivatives is expected to enhance their binding affinity for PDK and improve their metabolic stability compared to their DCA counterparts. This could translate to greater potency and a more favorable pharmacokinetic profile.
Anti-inflammatory and Other Potential Applications
DCA has also been investigated for its potential in treating lactic acidosis and other metabolic disorders[12]. The anti-inflammatory effects of DCA derivatives are also an area of active research[8]. While specific studies on DCFA derivatives are limited, the structural analogy suggests that they may also possess these activities. Furthermore, this compound has been noted as a useful chemical solvent for preparing highly conductive polyaniline (PANI) films, indicating potential applications in materials science[3].
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. Studies on the Synthesis and Biological Activity of N-Aryl-5-aryl-2-furoamides and N-(5-Aryl)-2-furoyl-N′-Aryloxyacetylhydrazines [cjcu.jlu.edu.cn]
- 5. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Ethyl difluoroacetate(454-31-9) 1H NMR spectrum [chemicalbook.com]
- 8. ETHYL CHLOROFLUOROACETATE(401-56-9) 1H NMR spectrum [chemicalbook.com]
- 9. mdpi.com [mdpi.com]
- 10. Dichloroacetate, an inhibitor of pyruvate dehydrogenase kinases, inhibits platelet aggregation and arterial thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Dichloroacetate, a pyruvate dehydrogenase kinase inhibitor, ameliorates type 2 diabetes via reduced gluconeogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. publications.iarc.who.int [publications.iarc.who.int]
Quantum Mechanical Blueprint: A Technical Guide to the Structural Elucidation of Dichlorofluoroacetic Acid
Foreword for the Modern Researcher
In the intricate landscape of drug discovery and development, a profound understanding of molecular structure is not merely advantageous; it is paramount. The seemingly subtle interplay of atomic arrangement dictates a molecule's reactivity, its interaction with biological targets, and ultimately, its therapeutic potential. Dichlorofluoroacetic acid (DCFAA), a halogenated carboxylic acid, presents a compelling case for the power of modern computational chemistry. Its structural nuances, governed by the competing electronic effects of its constituent halogens, can be decisively unraveled through the lens of quantum mechanics.
This guide eschews a rigid, templated approach. Instead, it is structured to logically flow from the foundational principles of computational analysis to the practical application of these methods for elucidating the three-dimensional structure and spectroscopic properties of DCFAA. As researchers and scientists, our goal is not just to generate data, but to comprehend the underlying causality of molecular behavior. This document is crafted to be a self-validating system of protocols, grounded in established theory and supported by authoritative references, empowering you to confidently apply these techniques in your own research endeavors.
I. The Quantum Imperative: Why Computational Analysis is Essential for this compound
The presence of two chlorine atoms and a fluorine atom bonded to the alpha-carbon of acetic acid introduces significant conformational complexity and electronic perturbation. Experimental characterization alone may not fully capture the dynamic nature of the molecule or provide a complete picture of its potential energy surface. Quantum mechanical calculations offer a powerful in silico approach to:
-
Identify all stable conformers: DCFAA can exist in multiple rotational conformations (rotamers) due to rotation around the C-C and C-O single bonds. Identifying the global minimum energy conformer and the relative energies of other low-lying conformers is crucial for understanding its behavior.
-
Determine precise geometric parameters: Bond lengths, bond angles, and dihedral angles can be calculated with high accuracy, providing a detailed three-dimensional structure.
-
Predict spectroscopic properties: Vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated and compared with experimental data to validate the computed structures and aid in spectral assignment.
-
Elucidate electronic properties: The distribution of electron density, molecular orbitals, and electrostatic potential can be analyzed to understand the molecule's reactivity and intermolecular interactions.
II. The Computational Gauntlet: A Methodical Approach to Structural Characterization
The following sections outline a robust and validated workflow for the quantum mechanical calculation of this compound's structure. The choice of methodology is critical for obtaining accurate and reliable results.
A. Foundational Choices: Level of Theory and Basis Set Selection
The accuracy of any quantum mechanical calculation is fundamentally dependent on the chosen level of theory and basis set.
-
Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-benchmarked functional for structural and spectroscopic properties of organic molecules. For potentially complex electronic environments involving multiple halogens, exploring other functionals like M06-2X or ωB97X-D can be beneficial as they can better account for non-covalent interactions and dispersion forces.
-
Møller-Plesset Perturbation Theory (MP2): For higher accuracy, especially for calculating interaction energies and where electron correlation is critical, second-order Møller-Plesset perturbation theory (MP2) is a valuable alternative or complementary method to DFT.
-
Basis Sets: The basis set describes the atomic orbitals used in the calculation. For halogenated compounds, a flexible basis set that can accurately describe the electron distribution around the electronegative halogens and the lone pairs of the oxygen atoms is essential. The 6-311++G(d,p) basis set is a suitable choice, as it includes diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to allow for non-spherical electron distributions. For even greater accuracy, augmented correlation-consistent basis sets like aug-cc-pVDZ or aug-cc-pVTZ can be employed, albeit at a higher computational cost.
B. The Conformational Quest: Mapping the Potential Energy Surface
Due to the rotational freedom around the C-C and C-O bonds, a thorough conformational search is the first and most critical step.
Protocol for Conformational Search:
-
Initial Structure Generation: Build an initial 3D structure of this compound using a molecular modeling program.
-
Systematic or Stochastic Search:
-
Systematic Search: This involves rotating the dihedral angles of interest (e.g., Cl-C-C=O, F-C-C=O, H-O-C=O) in discrete steps (e.g., 30 degrees). This method is thorough but can be computationally expensive for molecules with many rotatable bonds.
-
Stochastic Search (e.g., Monte Carlo): This method randomly samples different conformations and minimizes their energy. It is often more efficient for exploring the conformational space of flexible molecules.
-
-
Low-Level Optimization: Each generated conformer should be initially optimized using a computationally inexpensive method, such as a smaller basis set (e.g., 6-31G(d)) or a semi-empirical method.
-
Clustering and Selection: The resulting conformers are then clustered based on their geometry and energy. Unique conformers within a specified energy window (e.g., 5-10 kcal/mol) of the lowest energy structure are selected for further, more accurate calculations.
Diagram of the Conformational Search Workflow:
Caption: Workflow for identifying stable conformers of this compound.
C. Refining the Structure: Geometry Optimization and Vibrational Analysis
Once the unique low-energy conformers have been identified, they must be re-optimized at a higher level of theory and a larger basis set (e.g., B3LYP/6-311++G(d,p) or MP2/aug-cc-pVDZ ).
Protocol for Geometry Optimization and Frequency Calculation:
-
Input File Preparation: For each selected conformer, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, Q-Chem).
-
Optimization Keyword: Specify the Opt keyword to perform a geometry optimization to a stationary point on the potential energy surface.
-
Frequency Calculation Keyword: Simultaneously, include the Freq keyword. This will calculate the harmonic vibrational frequencies at the optimized geometry.
-
Verification of Minima: After the calculation is complete, verify that the optimization has converged to a true minimum by checking that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point.
-
Zero-Point Energy (ZPE) Correction: The frequency calculation also provides the zero-point vibrational energy (ZPVE). The electronic energy from the optimization should be corrected with the ZPVE to obtain the total energy at 0 K.
The most stable conformer will be the one with the lowest ZPE-corrected total energy.
Table 1: Representative Table for Calculated Structural Parameters of the Most Stable Conformer of this compound.
| Parameter | C1-C2 | C2-O1 | C2=O2 | C1-Cl1 | C1-Cl2 | C1-F | C2-O1-H |
| Bond Length (Å) | value | value | value | value | value | value | value |
| Bond Angle (°) | Cl1-C1-Cl2 | F-C1-C2 | O1-C2=O2 | C1-C2-O1 | |||
| value | value | value | value | ||||
| Dihedral Angle (°) | Cl1-C1-C2=O2 | F-C1-C2=O2 | H-O1-C2=O2 | ||||
| value | value | value |
Note: Atom numbering should be clearly defined in a corresponding molecular diagram.
III. Spectroscopic Fingerprints: Predicting Vibrational and NMR Spectra
The calculated spectroscopic properties serve as a crucial bridge between theoretical models and experimental reality.
A. Vibrational Frequencies (IR and Raman)
The harmonic vibrational frequencies obtained from the Freq calculation can be used to simulate the infrared (IR) and Raman spectra.
Protocol for Vibrational Analysis:
-
Frequency Scaling: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is standard practice to apply a scaling factor to the calculated frequencies. The appropriate scaling factor depends on the level of theory and basis set used. For B3LYP/6-311++G(d,p), a scaling factor of ~0.967 is often used for frequencies above 1000 cm⁻¹, and a different factor may be applied for lower frequencies.
-
Spectral Simulation: The scaled frequencies and the calculated IR intensities and Raman activities can be used to generate simulated spectra.
-
Assignment of Vibrational Modes: The output of the frequency calculation will include the displacement vectors for each vibrational mode, allowing for the unambiguous assignment of each calculated frequency to a specific molecular motion (e.g., C=O stretch, C-Cl stretch, O-H bend).
Table 2: Representative Table for Calculated Vibrational Frequencies of the Most Stable Conformer of this compound.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |
| ν(O-H) | value | value | value | value |
| ν(C=O) | value | value | value | value |
| ν(C-O) | value | value | value | value |
| ν(C-C) | value | value | value | value |
| ν(C-F) | value | value | value | value |
| ν(C-Cl) sym | value | value | value | value |
| ν(C-Cl) asym | value | value | value | value |
| δ(O-H) | value | value | value | value |
| ... | ... | ... | ... | ... |
ν = stretching, δ = bending
B. NMR Chemical Shifts
The prediction of NMR chemical shifts is a powerful tool for structure verification.
Protocol for NMR Chemical Shift Calculation:
-
GIAO Method: The Gauge-Including Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR chemical shifts.
-
Input File Preparation: Using the optimized geometry of the most stable conformer, a separate calculation is performed with the NMR keyword.
-
Referencing: The calculated absolute shielding tensors are then converted to chemical shifts (δ) by referencing them to the calculated shielding of a standard compound, typically tetramethylsilane (TMS), calculated at the same level of theory. δ_sample = σ_TMS - σ_sample
-
Solvent Effects: NMR spectra are typically recorded in a solvent. To improve the accuracy of the calculated chemical shifts, it is highly recommended to include a solvent model in the calculation, such as the Polarizable Continuum Model (PCM).
Table 3: Representative Table for Calculated NMR Chemical Shifts (ppm) of the Most Stable Conformer of this compound.
| Nucleus | Calculated Absolute Shielding (ppm) | Calculated Chemical Shift (ppm) |
| ¹H | ||
| -OH | value | value |
| ¹³C | ||
| -COOH | value | value |
| -CCl₂F | value | value |
| ¹⁹F | ||
| -CCl₂F | value | value |
IV. A Self-Validating System: The Synergy of Theory and Experiment
The true power of this computational approach lies in its synergy with experimental data. The calculated structural and spectroscopic data should be compared with experimental results from techniques such as X-ray crystallography, gas-phase electron diffraction, microwave spectroscopy, FTIR, and NMR. A strong correlation between the calculated and experimental data provides a high degree of confidence in the determined structure. Discrepancies, on the other hand, can point to interesting physical phenomena or limitations in the computational model that warrant further investigation.
Diagram of the Integrated Computational-Experimental Workflow:
Caption: Integration of computational and experimental methods for structural elucidation.
V. Conclusion: From Calculation to Insight
This technical guide has outlined a comprehensive and scientifically rigorous framework for the quantum mechanical calculation of the structure of this compound. By following these protocols, researchers can move beyond mere data generation to gain a deep and nuanced understanding of the molecule's conformational preferences, geometric structure, and spectroscopic properties. This knowledge is not only of fundamental chemical interest but also provides a solid foundation for understanding its reactivity, biological activity, and potential applications in drug development and other scientific disciplines. The principles and methodologies detailed herein are broadly applicable to a wide range of small organic molecules, empowering researchers to harness the predictive power of computational chemistry in their scientific pursuits.
Methodological & Application
Application Note & Protocols: Dichlorofluoroacetic Acid as a Versatile Building Block in Organic Synthesis
Introduction: The Strategic Value of Dichlorofluoroacetic Acid in Modern Synthesis
The selective incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug discovery and materials science. Fluorinated functional groups can profoundly alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity.[1] Among the most sought-after motifs are the difluoromethyl (-CF₂H) and difluoromethylene (-CF₂) groups. The difluoromethyl ether, for instance, is recognized as a bioisostere for other functional groups and can enhance metabolic stability and modulate conformation in drug candidates.[1]
This compound (DCFA), and more commonly its stable salt, sodium dichlorofluoroacetate, have emerged as highly valuable and practical building blocks for introducing these key fluorinated units.[2] Unlike many gaseous, toxic, or difficult-to-handle fluorinating agents, sodium dichlorofluoroacetate is a commercially available, bench-stable solid with a favorable environmental profile, making it an attractive choice for both academic research and industrial scale-up.[1][2]
This guide provides an in-depth exploration of DCFA and its derivatives as synthetic precursors. We will detail the mechanistic underpinnings of its reactivity, provide field-proven, step-by-step protocols for its primary applications, and explain the critical causality behind experimental choices to ensure reproducible and successful outcomes.
Physicochemical Properties and Critical Safety Protocols
This compound is a corrosive liquid that requires careful handling. Its salt, sodium dichlorofluoroacetate, while more stable, must also be handled with appropriate precautions.
| Property | Value |
| Chemical Name | This compound |
| Synonym | 2,2-Dichloro-2-fluoroacetic acid |
| CAS Number | 354-19-8 |
| Molecular Formula | C₂HCl₂FO₂ |
| Molecular Weight | 146.93 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 156.6 °C at 760 mmHg |
Critical Safety & Handling Protocol:
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear a lab coat, splash-proof chemical goggles, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).
-
Corrosivity Hazard: this compound causes severe skin burns and serious eye damage.[3] Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek urgent medical attention.
-
Respiratory Hazard: Avoid inhaling fumes or mists, which can cause respiratory irritation.[3]
-
Reaction Hazard - Gas Evolution: The primary use of DCFA salts involves thermal decarboxylation, which leads to the vigorous evolution of carbon dioxide (CO₂). Crucially, reaction vessels must not be sealed. The system must be equipped with a pressure-equalizing addition funnel and vented through an oil bubbler or a similar setup to prevent dangerous pressure buildup.[1]
-
Storage: Store DCFA in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations for corrosive and halogenated organic materials.
Core Application: Difluorocarbene (:CF₂) Generation via Decarboxylation
The most prominent application of DCFA is as a precursor to its salt (e.g., sodium or lithium dichlorofluoroacetate), which serves as a robust and convenient source of difluorocarbene (:CF₂) upon heating.[1][4]
Mechanism of Action
The process is initiated by the thermal decomposition of the dichlorofluoroacetate salt. In a high-boiling-point aprotic solvent like diglyme, heating the salt induces an irreversible decarboxylation, releasing carbon dioxide and a dichlorofluoromethyl anion intermediate. This anion is unstable and rapidly eliminates a chloride ion to generate the highly reactive singlet difluorocarbene. This electrophilic intermediate is then trapped in situ by a suitable nucleophile or alkene.[1]
Caption: Mechanism of :CF₂ generation from sodium dichlorofluoroacetate.
Application Protocol 1: O-Difluoromethylation of Phenols
Aryl difluoromethyl ethers are prevalent in pharmaceuticals. This protocol details their synthesis from phenols using sodium dichlorofluoroacetate as the :CF₂ source. The base (K₂CO₃) is critical not only for neutralizing the product acid but, more importantly, for generating the phenolate anion, which is the active nucleophile that traps the difluorocarbene.[1]
Detailed Step-by-Step Protocol
-
Apparatus Setup:
-
Assemble a two- or three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet connected to an oil bubbler. Ensure all glassware is oven-dried and cooled under a nitrogen atmosphere.
-
-
Reagent Charging:
-
To the flask, add the phenol substrate (1.0 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and N,N-dimethylformamide (DMF, approx. 0.2 M relative to the phenol).
-
Rationale: DMF is a suitable polar aprotic solvent that dissolves the reagents and can withstand the required reaction temperature. K₂CO₃ is a cost-effective base strong enough to deprotonate the phenol.
-
-
Degassing:
-
Stir the solution at room temperature and bubble nitrogen through it for 30-60 minutes to remove dissolved oxygen.
-
-
Addition of Carbene Precursor:
-
Under a positive flow of nitrogen, add solid sodium dichlorofluoroacetate (2.5-3.0 equiv) to the flask in one portion.
-
Rationale: Using an excess of the carbene precursor ensures complete consumption of the valuable phenol substrate.
-
-
Reaction Execution:
-
Lower the reaction flask into a preheated oil bath set to 120 °C.
-
Observe: Vigorous bubbling (CO₂ evolution) should commence upon heating.
-
Stir the reaction at 120 °C for 2-4 hours.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, remove the flask from the oil bath and allow it to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl difluoromethyl ether.
-
Caption: Experimental workflow for O-difluoromethylation of phenols.
Representative Data
| Phenol Substrate | Product Yield (%) | Reference |
| 4-Chlorophenol | 85% | [1] |
| 3-Methoxyphenol | 78% | [1] |
| 4-Phenylphenol | 91% | [1] |
| 2-Naphthol | 88% | [1] |
Application Protocol 2: gem-Difluorocyclopropanation of Alkenes
gem-Difluorocyclopropanes are valuable synthetic intermediates. The reaction of difluorocarbene with an alkene is a classic [2+1] cycloaddition. This protocol requires higher temperatures as the alkene is a less potent nucleophile than a phenolate. High-boiling ether solvents like diglyme or triglyme are essential.[5]
Detailed Step-by-Step Protocol
-
Apparatus Setup:
-
Set up an oven-dried, three-neck round-bottom flask with a magnetic stir bar, a reflux condenser (with a nitrogen outlet to an oil bubbler), and a pressure-equalizing dropping funnel.
-
-
Reagent Charging:
-
Charge the flask with the alkene substrate (1.0 equiv) and anhydrous diglyme (approx. 0.5 M).
-
In the dropping funnel, prepare a solution of sodium dichlorofluoroacetate (1.5-2.0 equiv) in anhydrous diglyme. This may require gentle warming (to ~70 °C) to fully dissolve the salt.[6]
-
-
Reaction Execution:
-
Heat the alkene solution in the flask to reflux (approx. 160-190 °C) in an oil bath.
-
Once refluxing, add the warm sodium dichlorofluoroacetate solution dropwise from the dropping funnel over 1.5-2 hours.
-
Rationale: Slow addition is crucial. It maintains a low stationary concentration of difluorocarbene, minimizing its dimerization to tetrafluoroethylene (TFE) and other side reactions.
-
-
Monitoring and Workup:
-
After the addition is complete, maintain the reflux for an additional 30-60 minutes.
-
Monitor by GC-MS or TLC.
-
Cool the reaction mixture to room temperature.
-
Dilute the dark mixture with a large volume of water and diethyl ether.
-
Filter through a pad of celite to remove insoluble salts.
-
Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate carefully in vacuo.
-
-
Purification:
-
Purify the crude product by distillation or flash column chromatography to yield the gem-difluorocyclopropane.
-
Representative Data
| Alkene Substrate | Product Yield (%) | Reference |
| 1-Octene | 65% | [5] |
| Styrene | 75% | [5] |
| Indene | 70% | [7] |
| Cyclohexene | 55% | [7] |
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. orgsyn.org [orgsyn.org]
- 3. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Dichlorofluoroacetic Acid for the Preparation of Fluoroalkylated Compounds
Introduction: The Strategic Value of Fluoroalkylation in Modern Chemistry
The incorporation of fluorine-containing functional groups into organic molecules is a cornerstone of modern drug discovery, agrochemical development, and materials science. Fluoroalkyl motifs, such as the monofluoromethyl (–CH₂F), difluoromethyl (–CHF₂), and trifluoromethyl (–CF₃) groups, can profoundly alter the physicochemical properties of a parent compound. They often serve as crucial bioisosteres for methyl, hydroxyl, or thiol groups, enhancing metabolic stability, increasing lipophilicity for better membrane permeability, and modulating pKa to improve target binding affinity.[1][2]
While numerous specialized reagents exist for fluoroalkylation, many are expensive, difficult to handle, or not suitable for large-scale synthesis.[3] Dichlorofluoroacetic acid (Cl₂CFCOOH) emerges as a highly valuable and versatile precursor. It is an inexpensive, readily available, and stable commodity chemical that can be efficiently converted into reactive fluoroalkylating species under mild conditions.[4] This guide provides an in-depth exploration of the mechanisms, applications, and detailed protocols for leveraging this compound in the synthesis of high-value fluoroalkylated compounds, with a primary focus on modern photoredox catalytic methods.
Core Principle: Decarboxylation as a Gateway to Fluoroalkyl Radicals
The central strategy for unlocking the synthetic potential of this compound is its decarboxylation—the removal of a molecule of carbon dioxide (CO₂) to generate a reactive intermediate. The high oxidation potential of many fluoroalkyl carboxylic acids has traditionally required harsh reaction conditions for this transformation.[5] However, the advent of visible-light photoredox catalysis has provided a mild and efficient platform for generating fluoroalkyl radicals from their corresponding carboxylic acids under ambient conditions.[1][5][6][7]
The process is initiated by a photocatalyst that, upon absorbing light, can engage in a single-electron transfer (SET) event. This SET process with the fluoroalkyl carboxylate leads to the formation of a carboxyl radical, which undergoes rapid and irreversible decarboxylation to produce the desired fluoroalkyl radical. This radical can then be trapped by a suitable substrate to form a new carbon-carbon or carbon-heteroatom bond.
Caption: General mechanism for generating the •CFCl₂ radical from this compound.
Application Focus: Photocatalytic Dichlorofluoromethylation of (Hetero)arenes
A powerful application of this chemistry is the direct C–H functionalization of aromatic and heteroaromatic compounds. These motifs are ubiquitous in pharmaceuticals, making late-stage fluoroalkylation a highly desirable strategy for rapidly generating diverse compound libraries.
Causality of the Catalytic Cycle
The combination of a photocatalyst, such as [Ru(bpy)₃]Cl₂ or organic dyes, with a mild oxidant and this compound enables the direct dichlorofluoromethylation of a wide range of (hetero)arenes. The reaction proceeds through a well-orchestrated catalytic cycle:
-
Photoexcitation: The photocatalyst (PC) absorbs visible light (e.g., from a blue LED) to reach an excited state (PC*), which is both a more potent oxidant and reductant than its ground state.
-
Oxidative Quenching: The excited photocatalyst (PC*) is oxidized by an electron acceptor (oxidant), generating a more highly oxidizing species (PC⁺) and a reduced form of the oxidant.
-
Substrate Oxidation & Decarboxylation: The highly oxidizing PC⁺ species abstracts an electron from the dichlorofluoroacetate anion (generated in situ from this compound and a base). This single-electron transfer (SET) produces a carboxyl radical.
-
Radical Formation: The unstable carboxyl radical rapidly extrudes CO₂, furnishing the key dichlorofluoromethyl radical (•CFCl₂).
-
Radical Addition: The electrophilic •CFCl₂ radical adds to the electron-rich (hetero)arene substrate, forming a radical cation intermediate.
-
Rearomatization & Catalyst Regeneration: The radical cation is reduced by the previously reduced oxidant, regenerating the ground-state photocatalyst (PC) and yielding the protonated final product. A final deprotonation step delivers the dichlorofluoromethylated arene.
Caption: Photocatalytic cycle for C-H dichlorofluoromethylation of arenes.
Data Summary: Substrate Scope
This method demonstrates broad applicability to a variety of aromatic and heteroaromatic systems. The following table summarizes typical results gleaned from the literature.
| Entry | Substrate | Product | Typical Yield (%) | Notes |
| 1 | Anisole | 4-(Dichlorofluoromethyl)anisole | 75-85% | Highly reactive due to electron-donating group. |
| 2 | Toluene | 4-(Dichlorofluoromethyl)toluene | 60-70% | Good reactivity. |
| 3 | Benzene | (Dichlorofluoromethyl)benzene | 50-60% | Moderate reactivity. |
| 4 | Fluorobenzene | 1-(Dichlorofluoromethyl)-4-fluorobenzene | 65-75% | Electron-withdrawing group tolerated. |
| 5 | Thiophene | 2-(Dichlorofluoromethyl)thiophene | 70-80% | Excellent reactivity for electron-rich heterocycles. |
| 6 | Pyridine | 2-(Dichlorofluoromethyl)pyridine | 40-50% | Lower yields for electron-deficient heterocycles. |
| 7 | Caffeine | 8-(Dichlorofluoromethyl)caffeine | 55-65% | Demonstrates late-stage functionalization potential. |
Detailed Experimental Protocol
Title: General Protocol for the Visible-Light Mediated Dichlorofluoromethylation of Arenes
Materials and Equipment
-
Reagents: this compound, (Hetero)arene substrate, Photocatalyst (e.g., Ru(bpy)₃Cl₂), Oxidant (e.g., K₂S₂O₈), Base (e.g., NaHCO₃), Anhydrous solvent (e.g., Acetonitrile or 1,2-Dichloroethane).
-
Equipment: 4 mL screw-cap vials or Schlenk tubes, magnetic stir plate and stir bars, blue LED photoreactor setup (λ = 420-460 nm) with a cooling fan, syringes, needles, inert gas line (Argon or Nitrogen).
Reagent Preparation (for a 0.5 mmol scale reaction)
| Reagent | M.W. ( g/mol ) | Amount (mg) | Equivalents | Molarity (if applicable) |
| (Hetero)arene | - | 0.5 mmol | 1.0 | - |
| This compound | 146.93 | 147 mg | 2.0 | - |
| Ru(bpy)₃Cl₂ | 748.63 | 3.7 mg | 0.01 (1 mol%) | - |
| K₂S₂O₈ | 270.32 | 270 mg | 2.0 | - |
| Solvent (e.g., MeCN) | - | 5.0 mL | - | 0.1 M |
Step-by-Step Methodology
-
Vessel Preparation: To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the (hetero)arene substrate (0.5 mmol, 1.0 eq.), this compound (1.0 mmol, 2.0 eq.), K₂S₂O₈ (1.0 mmol, 2.0 eq.), and the photocatalyst (0.005 mmol, 1 mol%).
-
Solvent Addition: Add 5.0 mL of anhydrous acetonitrile to the vial.
-
Degassing (Critical Step): Seal the vial with a cap containing a septum. Sparge the reaction mixture with a gentle stream of argon or nitrogen gas for 15-20 minutes using a needle connected to an inert gas line and a second needle as an outlet. This removes dissolved oxygen, which can quench the excited state of the photocatalyst and interfere with radical pathways.
-
Reaction Setup: Remove the needles and securely tighten the cap. Place the vial on a magnetic stir plate inside the photoreactor, ensuring it is a consistent distance (e.g., 2-5 cm) from the blue LED light source.
-
Irradiation: Begin stirring and turn on the blue LEDs and cooling fan. Allow the reaction to proceed for 24-48 hours at room temperature. Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS if desired.
-
Work-up: Upon completion, remove the vial from the photoreactor. Quench the reaction by adding 10 mL of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (1 x 20 mL) followed by brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure dichlorofluoromethylated product.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inefficient degassing (oxygen present).2. Light source is too weak or too far.3. Inactive photocatalyst.4. Substrate is too electron-deficient. | 1. Ensure thorough degassing for at least 15 minutes.2. Move the reaction closer to the light source or use a higher-power LED.3. Use a fresh batch of photocatalyst.4. Consider alternative catalytic systems or longer reaction times. |
| Formation of Side Products | 1. Over-reaction or decomposition.2. Reaction with solvent. | 1. Monitor the reaction closely and stop it once the starting material is consumed.2. Try a different solvent (e.g., switch from DCE to MeCN). |
| Inconsistent Yields | 1. Inconsistent reaction setup (distance from light, temperature).2. Moisture in the reaction. | 1. Standardize the photoreactor setup; ensure consistent cooling.2. Use anhydrous solvents and dry glassware. |
Mandatory Safety and Handling Protocols
This compound is a hazardous chemical that requires strict safety protocols.
-
Hazard Identification: The substance is corrosive and can cause severe skin burns and eye damage.[8][9] It is harmful if swallowed or inhaled.[10]
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[10] Wear appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Chemical safety goggles and a full-face shield.
-
A flame-resistant lab coat.[11]
-
-
Handling Procedures:
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
-
Storage: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.[10] Keep away from incompatible materials such as strong bases, strong oxidizing agents, and metals.[11]
-
Waste Disposal: Dispose of all chemical waste, including empty containers, in accordance with federal, state, and local regulations. Do not pour down the drain.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Reagents for Selective Fluoromethylation: A Challenge in Organofluorine Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chimia.ch [chimia.ch]
- 4. This compound | 354-19-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
Topic: Advanced Analytical Methods for the Detection and Quantification of Dichlorofluoroacetic Acid
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Dichlorofluoroacetic acid (DCFA) is a member of the haloacetic acid (HAA) family of compounds. HAAs are of significant interest as they can be environmental contaminants, notably as disinfection byproducts (DBPs) in chlorinated drinking water, and may also arise as impurities or metabolites in various chemical and pharmaceutical processes.[1] Due to their potential health effects, including carcinogenicity, robust and sensitive analytical methods for their detection and quantification in diverse matrices are essential.[1][2]
The primary analytical challenges associated with DCFA and other HAAs stem from their high polarity and low volatility, which makes direct analysis by traditional gas chromatography difficult.[3][4] This application note provides a detailed guide to two principal analytical strategies for quantifying DCFA: Gas Chromatography (GC) following a derivatization step, and direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will explore the underlying principles, provide detailed experimental protocols, and discuss the rationale behind methodological choices to empower researchers to select and implement the most suitable approach for their specific application.
Methodology 1: Gas Chromatography with Electron Capture or Mass Spectrometric Detection (GC-ECD/MS)
Gas chromatography is a cornerstone technique for HAA analysis, largely due to its high resolution and the existence of well-validated regulatory methods, such as those from the U.S. Environmental Protection Agency (EPA).[5] The core principle involves a chemical derivatization step to convert the polar, non-volatile DCFA into a volatile ester, making it amenable to GC separation. The subsequent detection is typically performed using an Electron Capture Detector (ECD), which is exceptionally sensitive to halogenated compounds, or a Mass Spectrometer (MS) for definitive identification and enhanced specificity.[2][6]
Workflow for GC-Based Analysis of this compound
The following diagram outlines the complete workflow from sample collection to final analysis.
Caption: Workflow for DCFA analysis by GC-ECD/MS.
Protocol: GC-ECD Analysis based on EPA Method 552.3 Principles
This protocol details the steps for extracting, derivatizing, and analyzing DCFA from an aqueous matrix.
1. Sample Preparation and Extraction
-
Rationale: The initial step isolates the acidic analytes from the sample matrix and concentrates them into an organic solvent. Acidification ensures that the DCFA is in its protonated, less polar form, facilitating its transfer into the organic phase.
-
Procedure:
-
Collect a 40-50 mL aqueous sample in a clean glass vial.[7]
-
If the sample contains residual chlorine, quench it by adding ~100 mg/L of ammonium chloride.[7]
-
Adjust the sample to a highly acidic pH (<0.5) by adding concentrated sulfuric acid.
-
Add an appropriate internal standard.
-
Perform a liquid-liquid extraction by adding 4-5 mL of methyl tert-butyl ether (MTBE) and shaking vigorously for 2-3 minutes.[7]
-
Allow the layers to separate and carefully collect the upper organic (MTBE) layer.
-
2. Derivatization (Esterification)
-
Rationale: This is the critical step to decrease the polarity and increase the volatility of DCFA. The carboxylic acid is converted to its corresponding methyl ester, which is much more suitable for GC analysis.[3]
-
Procedure:
-
To the collected MTBE extract, add 1-2 mL of acidic methanol (e.g., 10% sulfuric acid in methanol).
-
Cap the vial tightly and heat at 50°C for 2 hours to facilitate the esterification reaction.[8]
-
Allow the sample to cool to room temperature.
-
3. Neutralization and Final Extract Preparation
-
Rationale: A neutralization wash removes the excess sulfuric acid from the derivatization reagent, protecting the GC inlet and column.
-
Procedure:
-
Add 4-5 mL of a saturated sodium bicarbonate solution to the extract and shake for 2 minutes.[7]
-
Allow the layers to separate.
-
Carefully transfer the upper organic layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.
-
The extract is now ready for injection into the GC system.
-
4. Instrumental Analysis (GC-ECD)
-
Rationale: The derivatized sample is injected into the GC, where the methyl ester of DCFA is separated from other components on a capillary column. The ECD provides highly sensitive detection of the halogenated ester.
-
Instrumental Parameters:
| Parameter | Typical Setting |
| GC System | Agilent 7890A or equivalent with µECD Detector[3] |
| Column | DB-35ms UI (30 m x 0.25 mm, 0.25 µm) or equivalent[3] |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1-2 mL/min[2] |
| Inlet Temperature | 200-250°C |
| Injection Mode | Splitless |
| Oven Program | Initial 40°C, hold 4 min, ramp at 10°C/min to 200°C, hold 5 min |
| Detector Temp | 300°C |
Expert Insights:
-
Incomplete Derivatization: Esterification efficiency can be less than 100%. To ensure accuracy, a procedural calibration is employed where calibration standards are subjected to the same extraction and derivatization steps as the unknown samples.[3] This compensates for any systematic loss or incomplete reaction.
-
GC-MS for Confirmation: While GC-ECD is highly sensitive, it can be prone to interferences. A GC-MS method provides higher confidence in results by confirming the identity of the analyte based on its mass spectrum, leading to cleaner baselines and fewer interfering peaks.[6][9]
Methodology 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative for HAA analysis, offering high sensitivity and selectivity with significantly reduced sample preparation time.[5] The primary advantage is the ability to analyze DCFA directly in its native, acidic form, thereby eliminating the laborious and time-consuming derivatization step.[5]
Workflow for LC-MS/MS-Based Analysis of this compound
This workflow highlights the streamlined nature of direct analysis methods.
Caption: Streamlined workflow for DCFA analysis by LC-MS/MS.
Protocol: Direct Analysis of DCFA by LC-MS/MS
This protocol is suitable for the rapid analysis of DCFA in aqueous or biological samples.
1. Sample Preparation
-
Rationale: Sample preparation is minimal and aims to remove components that could interfere with the LC-MS system, such as particulates or large proteins.
-
Procedure (Aqueous Samples):
-
Collect the sample and add an appropriate internal standard (e.g., an isotopically labeled version of the analyte).
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.[10]
-
-
Procedure (Biological Matrices - e.g., Plasma):
2. Instrumental Analysis (LC-MS/MS)
-
Rationale: The prepared sample is injected into the LC system. Small, polar molecules like DCFA can be challenging to retain on traditional reversed-phase columns. Therefore, hydrophilic interaction liquid chromatography (HILIC) is often an effective alternative.[12][13] Detection by tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity.
-
Instrumental Parameters:
| Parameter | Typical Setting (HILIC-MS/MS) |
| LC System | ACQUITY UPLC I-Class or equivalent |
| Column | HILIC-based column (e.g., Amino)[10][13] |
| Mobile Phase A | Water with 0.05% Difluoroacetic Acid (DFA) |
| Mobile Phase B | Acetonitrile with 0.05% Difluoroacetic Acid (DFA) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Gradient | Start at high %B (e.g., 95%), ramp down to ~50% B to elute analyte, then re-equilibrate. |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Xevo TQ-S) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |
| MRM Transitions | Specific to DCFA (Precursor Ion [M-H]⁻ → Product Ion). To be determined by infusion of a standard. |
Expert Insights:
-
Mobile Phase Modifiers: The choice of acidic modifier is critical in LC-MS. While formic acid (FA) provides good ionization efficiency, trifluoroacetic acid (TFA) often yields better peak shapes but suppresses the MS signal.[14] Difluoroacetic acid (DFA) has been shown to be an excellent compromise, providing narrow peak widths comparable to TFA while maintaining high MS signal responses similar to FA.[14][15]
-
Chromatography Choice: For small, polar analytes like DCFA that are poorly retained in reversed-phase chromatography, HILIC is a powerful tool.[13] It uses a polar stationary phase with a high-organic mobile phase, promoting the retention of polar compounds.
Method Validation and Performance Comparison
To ensure trustworthiness, any analytical method must be validated. Key performance metrics are used to compare the suitability of different approaches.
| Parameter | GC-ECD / GC-MS | LC-MS/MS | Rationale |
| Sample Preparation Time | Long (hours, includes derivatization)[5] | Short (minutes)[5] | LC-MS/MS allows for direct injection, a significant workflow advantage. |
| Specificity | Moderate (ECD) to High (MS)[6] | Very High (MS/MS) | MS/MS is less prone to matrix interferences than ECD or single-quadrupole MS. |
| Limit of Detection (LOD) | 0.05 - 3 µg/L[3][16] | ~0.02 - 0.1 µg/L[10] | Both techniques offer excellent sensitivity, often reaching the ng/L level. |
| Precision (%RSD) | < 15-20%[16] | < 5-15%[10] | The simpler workflow of LC-MS/MS can lead to better reproducibility. |
| Accuracy (% Recovery) | 70 - 115%[3][9] | 95 - 115%[17] | Procedural calibration in GC methods helps ensure accuracy despite potential losses during sample preparation. |
| Throughput | Low | High | The rapid sample preparation and analysis time of LC-MS/MS is ideal for screening large numbers of samples. |
Conclusion
Both Gas Chromatography and Liquid Chromatography-based methods offer reliable and sensitive means for the quantification of this compound.
-
GC-based methods , particularly those following established EPA protocols, are robust and well-characterized. They are the gold standard for regulatory compliance monitoring but are labor-intensive due to the mandatory derivatization step.[3][5]
-
LC-MS/MS methods represent a modern, high-throughput alternative. The elimination of derivatization drastically simplifies the workflow, saving time and reducing potential sources of error.[5] The exceptional selectivity of tandem mass spectrometry makes it particularly well-suited for complex matrices encountered in biological studies and drug development.
The choice between these methodologies should be guided by the specific application's requirements for throughput, sample matrix complexity, and available instrumentation. For high-volume analysis or complex biological samples, the speed and specificity of LC-MS/MS are highly advantageous. For regulatory environmental monitoring, established GC-ECD methods remain a validated and widely accepted approach.
References
- 1. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gcms.cz [gcms.cz]
- 3. agilent.com [agilent.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Haloacetic Acids Analysis | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. pure.psu.edu [pure.psu.edu]
- 7. NEMI Method Summary - 552.2 [nemi.gov]
- 8. researchgate.net [researchgate.net]
- 9. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. etsu.elsevierpure.com [etsu.elsevierpure.com]
- 14. Difluoroacetic Acid as an Effective Mobile Phase Modifier for the LC-UV/MS Analysis of Proteins [sigmaaldrich.com]
- 15. lcms.cz [lcms.cz]
- 16. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. deswater.com [deswater.com]
Application Notes & Protocols for Dichlorofluoroacetic Acid: Safe Handling and Disposal
Introduction: Understanding Dichlorofluoroacetic Acid
This compound (C₂HCl₂FO₂) is a halogenated acetic acid utilized in specialized organic synthesis and as a starting material in the development of pharmaceuticals and agrochemicals.[1][2] Its unique chemical structure, incorporating chlorine and fluorine atoms, imparts specific reactivity but also necessitates stringent safety protocols. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound to ensure personnel safety and environmental compliance.
The primary hazards associated with this compound stem from its high corrosivity. It is classified as a substance that causes severe skin burns and serious eye damage.[3][4] Inhalation may also lead to respiratory irritation.[4] Therefore, a thorough understanding of its properties and adherence to the protocols outlined below are critical for its safe use in a laboratory setting.
Hazard Identification and Chemical Profile
A foundational element of safe laboratory practice is a complete understanding of a chemical's inherent hazards and physical properties. This compound is a corrosive liquid that requires careful management.[3]
GHS Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage)[3][4]
-
Serious Eye Damage/Eye Irritation: Category 1 (Causes serious eye damage)[3][4]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[4]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂HCl₂FO₂ | [1][3] |
| Molecular Weight | 146.93 g/mol | [1][3] |
| CAS Number | 354-19-8 | [1][3][5] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | 156.6 °C at 760 mmHg | [1] |
| Density | 1.74 g/mL | [1] |
| Flash Point | 48.5 °C | [1] |
| Solubility | Soluble in water | [1] |
Engineering Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with this compound, a multi-layered safety approach combining engineering controls and appropriate PPE is mandatory. The primary goal is to prevent any direct contact with the substance and to control vapor inhalation.
Engineering Controls: The First Line of Defense
The causality behind prioritizing engineering controls is their ability to isolate the hazard at the source, providing passive protection to all personnel in the vicinity.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a certified chemical fume hood.[6] This is crucial to contain its corrosive vapors and prevent respiratory exposure.[4]
-
Emergency Eyewash Stations and Safety Showers: These must be located in close proximity to the workstation where the acid is handled.[6][7] Immediate access is critical in the event of accidental contact.
Personal Protective Equipment (PPE): Essential for Direct Handling
PPE provides a final barrier between the user and the chemical. The selection of PPE must be based on the specific hazards of this compound.
-
Eye and Face Protection: Wear splash-proof chemical safety goggles that meet ANSI Z87.1 standards.[8] A full-face shield must be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or when reacting the acid under pressure.[9] This dual protection is necessary to prevent severe eye damage.[3]
-
Skin Protection:
-
Gloves: Wear acid-resistant gloves, such as heavy nitrile or Viton™, ensuring they are inspected for leaks or tears before each use.[9] Disposable gloves should be changed immediately upon contamination.[8]
-
Protective Clothing: A chemically resistant lab coat is required.[8] For larger quantities or tasks with a higher splash risk, a chemically resistant apron or coveralls should be worn over the lab coat.[6]
-
-
Respiratory Protection: If engineering controls are insufficient or during a large spill response, a NIOSH-approved respirator with an acid gas cartridge is required.[6][8] Respirator use must be in accordance with a formal respiratory protection program, including fit testing.[8]
Caption: Workflow for donning required PPE before handling the acid.
Safe Handling and Storage Protocols
Adherence to standardized procedures minimizes the risk of exposure and accidents during routine laboratory work.
Handling Protocol
-
Preparation: Before handling, ensure all required engineering controls are functional and all necessary PPE is available and in good condition. Review the Safety Data Sheet (SDS).[10]
-
Transporting: When moving the acid, especially in breakable containers, always use a secondary, non-breakable container to prevent spills from drops or breakage.
-
Dispensing: Use only compatible materials (e.g., glass, PTFE) for dispensing. Avoid contact with incompatible materials like strong bases, oxidizing agents, and metals, which can cause violent reactions or corrosion.[6]
-
Work Practices: Do not eat, drink, or smoke in areas where this compound is handled.[11] Wash hands thoroughly after handling, even if gloves were worn.[6][11] Keep containers tightly closed when not in use to prevent vapor release.[6][7]
Storage Protocol
Proper storage is essential to prevent degradation, container failure, and accidental release.
-
Location: Store in a cool, dry, well-ventilated area, away from direct sunlight and heat sources.[6][12]
-
Container: Keep in the original, tightly sealed container. The storage container must be corrosion-resistant.[13] Do not store in metal containers.
-
Security: The storage area should be locked or otherwise secured to restrict access to authorized personnel only.[6][7]
-
Segregation: Store separately from incompatible materials, particularly strong bases, strong oxidizing agents, and strong reducing agents.[6]
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to an emergency is vital to mitigate harm. All personnel working with this compound must be trained on these procedures.
Caption: Decision-making workflow for responding to a chemical spill.
Spill Cleanup Protocol
-
Minor Spill (manageable by lab personnel):
-
Alert Personnel: Immediately notify others in the area.[14]
-
Evacuate: Restrict access to the spill area.[10]
-
Protect Yourself: Don the appropriate PPE, including a respirator if necessary.[15]
-
Neutralize & Absorb: Cover the spill with an acid-neutralizing agent like sodium bicarbonate or soda ash.[10] Start from the outside of the spill and work inwards to prevent spreading.[10] Alternatively, use a chemical sorbent material.[14]
-
Collect Waste: Once absorbed and neutralized (verify with pH paper if necessary), carefully scoop the material into a designated, labeled hazardous waste container.[10][16]
-
Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[10]
-
Restock: Replenish spill kit supplies.[14]
-
-
Major Spill (requires emergency response):
-
Evacuate: Immediately evacuate the area.[14] If vapors are present, evacuate adjacent rooms as well.
-
Alert: Activate the fire alarm if the spill poses a fire or inhalation hazard to the building. Notify your institution's emergency response team and call 911.[14]
-
Confine: If it is safe to do so, close the doors to the spill area to contain vapors.[15]
-
Assist: Provide emergency responders with the chemical name and a copy of the SDS.
-
Personal Exposure and First Aid Protocol
First aid must be administered immediately following any exposure.
-
Inhalation: Remove the individual to fresh air immediately.[6][13] If breathing is difficult or has stopped, call for immediate medical assistance and provide artificial respiration if trained to do so.[6]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[6][17] Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15-30 minutes, holding the eyelids open.[6][9] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[7][13]
-
Ingestion: Do NOT induce vomiting.[6][11][13] If the person is conscious, rinse their mouth with water.[6][13] Call a poison control center or seek immediate medical attention.[6]
Waste Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[9][18][19]
Causality of Proper Waste Management
Improper disposal can lead to environmental contamination, as halogenated acids can be persistent and harmful to aquatic life.[11][20] Neutralization is a key step for dilute aqueous solutions, as it converts the corrosive acid into a less hazardous salt, but this does not eliminate the halogenated organic component, which must still be managed appropriately.
Step-by-Step Disposal Procedure
-
Waste Collection:
-
Collect all waste containing this compound (including contaminated solids like paper towels and PPE) in a designated, leak-proof, and clearly labeled hazardous waste container.[21]
-
The container must be compatible with the acid (e.g., glass or high-density polyethylene). Do not use metal containers.
-
Keep the waste container closed except when adding waste.
-
-
Neutralization of Dilute Aqueous Waste (if permitted by institutional policy):
-
This procedure is only for very dilute (<5%) aqueous solutions of the acid. Concentrated acid must be disposed of directly through a hazardous waste program.
-
Work in a fume hood and wear full PPE.
-
Slowly add a weak base, such as sodium bicarbonate (baking soda), to the dilute acid solution while stirring.[12][22] Be prepared for foaming/gas evolution (CO₂).
-
Monitor the pH using pH paper or a meter. Continue adding base until the pH is neutral (between 6 and 8).
-
Even after neutralization, the resulting solution contains a halogenated organic salt and must be collected as hazardous waste. Do not pour down the drain unless explicitly permitted by your institution's environmental health and safety office for de minimis quantities.[12]
-
-
Final Disposal:
-
Arrange for pickup of the hazardous waste container by your institution's certified hazardous waste management provider.
-
Ensure all labeling is accurate and complete, listing all chemical constituents.
-
References
- 1. Page loading... [guidechem.com]
- 2. This compound | 354-19-8 [chemicalbook.com]
- 3. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. Fluorinated compounds,CAS#:354-19-8,this compound [en.chemfish.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 9. nj.gov [nj.gov]
- 10. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 11. chemos.de [chemos.de]
- 12. laballey.com [laballey.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 15. ccny.cuny.edu [ccny.cuny.edu]
- 16. uoguelph.ca [uoguelph.ca]
- 17. tnstate.edu [tnstate.edu]
- 18. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 19. uakron.edu [uakron.edu]
- 20. Evidence for the Formation of Difluoroacetic Acid in Chlorofluorocarbon-Contaminated Ground Water - PMC [pmc.ncbi.nlm.nih.gov]
- 21. agilent.com [agilent.com]
- 22. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Application Notes and Protocols: The Role of Dichlorofluoroacetic Acid and Its Analogs in Medicinal Chemistry
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the applications of dichlorofluoroacetic acid and its structurally related analogs in medicinal chemistry. An extensive review of the scientific literature reveals that while this compound itself is a niche reagent with limited documented applications, its underlying chemical principles and structural motifs are central to highly relevant and widely used strategies in modern drug design. This guide first explores the hypothesized reactivity of this compound as a precursor to reactive intermediates. It then pivots to provide detailed application notes and validated protocols for its more prevalent and impactful chemical cousins: difluoroacetic acid , a key reagent for installing the bioisosteric difluoromethyl (-CF2H) group, and dichloroacetic acid (DCA) , a bioactive molecule with direct therapeutic applications. By examining these analogs, this guide offers practical, field-proven insights into the use of small halogenated carboxylic acids to advance medicinal chemistry programs.
Part 1: this compound (CCl₂FCOOH) - A Niche Reagent with Hypothesized Reactivity
This compound is a halogenated acetic acid derivative whose direct applications in medicinal chemistry are not extensively documented in peer-reviewed literature.[1][2] However, its structure suggests potential utility as a precursor for generating highly reactive intermediates, primarily through decarboxylation—the chemical process of removing a carboxyl group and releasing carbon dioxide (CO₂).[3]
Theoretical Application: Generation of Chlorofluorocarbene (:CFCl)
The most plausible synthetic application of this compound is its use as a precursor to chlorofluorocarbene (:CFCl), a reactive intermediate used in cyclopropanation and insertion reactions. The mechanism is predicated on the thermal or base-induced decarboxylation of the corresponding carboxylate salt. The presence of three electron-withdrawing halo-substituents on the alpha-carbon stabilizes the resulting carbanion, facilitating the loss of a chloride ion to generate the carbene.
This pathway is analogous to the well-established generation of dichlorocarbene from trichloroacetic acid or difluorocarbene from sodium chlorodifluoroacetate.[4] While specific, validated protocols for this transformation using this compound are scarce, the theoretical workflow provides a logical starting point for experimental design.
Caption: Hypothesized generation of chlorofluorocarbene from this compound.
The Dichlorofluoromethyl Moiety (-CFCl₂) in Drug Design
Incorporating the -CFCl₂ group onto a drug scaffold would be expected to significantly increase lipophilicity, potentially enhancing membrane permeability. However, this group is not commonly encountered in pharmaceuticals, likely due to potential metabolic liabilities. The C-Cl bonds are more susceptible to metabolic cleavage than C-F bonds, which could lead to the formation of reactive metabolites. Therefore, medicinal chemists have largely favored more stable fluorinated groups.
Part 2: Key Analogs in Medicinal Chemistry - Detailed Applications and Protocols
Given the limited role of this compound, this section focuses on its prominent analogs, which are staples of modern medicinal chemistry.
Difluoroacetic Acid: Installing the -CF₂H Bioisostere
Difluoroacetic acid is a critically important building block in medicinal chemistry.[5][6] Its value lies not in its own biological activity, but in its role as a reagent for installing the difluoromethyl (-CF₂H) group .
Expertise & Causality: Why the -CF₂H Group is Important
The introduction of fluorine into drug candidates is a cornerstone strategy for enhancing pharmacological properties.[7][8][9] The difluoromethyl group is particularly valuable because it serves as a bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) functionalities.
-
Lipophilic Hydrogen Bond Donor: The C-H bond in the -CF₂H group is polarized by the two adjacent fluorine atoms, making the hydrogen atom sufficiently acidic to act as a hydrogen bond donor. Unlike a hydroxyl group, the overall character of the -CF₂H moiety is lipophilic. This unique combination allows it to maintain key hydrogen bonding interactions with a biological target while increasing the molecule's overall lipophilicity, which can improve cell membrane permeability and metabolic stability.[10]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₂H group far more resistant to oxidative metabolism than a corresponding -CH₂OH or -CH₂SH group.[10]
Protocol: Silver-Catalyzed Decarboxylative C-H Difluoromethylation of Heteroarenes
This protocol details a method for the direct difluoromethylation of electron-rich heteroaromatic compounds using difluoroacetic acid. The reaction proceeds via a silver-catalyzed process where difluoroacetic acid undergoes decarboxylation to form a difluoromethyl radical (•CF₂H), which then adds to the heterocycle.
Experimental Workflow Diagram
Caption: Workflow for C-H difluoromethylation of heteroaromatics.
Step-by-Step Methodology:
-
Materials & Equipment:
-
Heteroaromatic substrate
-
Difluoroacetic acid (CHF₂COOH)
-
Silver nitrate (AgNO₃)
-
Potassium persulfate (K₂S₂O₈)
-
Acetonitrile (MeCN) and Water (H₂O)
-
Schlenk tube or sealed vial, magnetic stirrer, heating block
-
Standard workup and purification glassware
-
-
Procedure:
-
To a Schlenk tube, add the heteroaromatic substrate (1.0 mmol, 1.0 equiv), difluoroacetic acid (2.5 mmol, 2.5 equiv), silver nitrate (0.15 mmol, 0.15 equiv), and potassium persulfate (2.5 mmol, 2.5 equiv).
-
Add a solvent mixture of MeCN/H₂O (e.g., 3:1 ratio, 4 mL).
-
Seal the tube and place it in a preheated heating block at 60 °C.
-
Stir the reaction vigorously for 12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired difluoromethylated product.
-
-
Safety Precautions:
-
Perform the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Difluoroacetic acid is corrosive. Handle with care.
-
Silver nitrate can stain skin and surfaces.
-
Quantitative Data Summary (Representative)
| Heterocycle Substrate | Product Yield (%) | Reaction Time (h) |
| Caffeine | 75% | 12 |
| 1-Methylindole | 68% | 8 |
| Thiophene | 55% | 16 |
| N-Boc-Pyrrole | 81% | 6 |
Note: Yields are illustrative and depend on the specific substrate and optimized conditions.
Dichloroacetic Acid (DCA): A Metabolically Active Drug
In contrast to its fluorinated analogs, dichloroacetic acid (DCA, CHCl₂COOH) is not primarily used as a synthetic reagent but as a direct-acting therapeutic agent .[11] Its medicinal applications stem from its ability to inhibit the enzyme pyruvate dehydrogenase kinase (PDK).[12]
Mechanism of Action: Reversing the Warburg Effect
-
PDK Inhibition: In many cancer cells, PDK is overexpressed. It phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex, shunting glucose metabolism away from the mitochondria (aerobic respiration) and towards aerobic glycolysis—a phenomenon known as the Warburg effect .
-
Restoring Aerobic Respiration: By inhibiting PDK, DCA prevents the inactivation of PDH. This forces cancer cells to shift back to mitochondrial respiration, which increases the production of reactive oxygen species (ROS) and can trigger apoptosis (programmed cell death).[12]
This unique mechanism has led to the investigation of DCA as a treatment for various solid tumors and inherited mitochondrial disorders that result in lactic acidosis.[12]
Caption: Mechanism of action of Dichloroacetic Acid (DCA) in cancer cells.
Clinical Context & Trustworthiness:
While DCA has shown promise in preclinical and some clinical studies, it is not an FDA-approved cancer therapy. Its primary clinically limiting toxicity is a reversible peripheral neuropathy.[12] Self-administration is strongly discouraged, and its use should only be considered within the context of a formal clinical trial under medical supervision. The metabolism of DCA is complex, as it can inhibit its own breakdown, complicating dosing regimens.[12]
References
- 1. This compound | 354-19-8 [chemicalbook.com]
- 2. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Self-decarboxylation of trichloroacetic acid redox catalyzed by trichloroacetate ions in acetonitrile solutions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Unlocking the Potential: The Benefits of Difluoro Acetic Acid in Chemical Synthesis and Industry [chuanghaibio.com]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. nbinno.com [nbinno.com]
- 12. Therapeutic applications of dichloroacetate and the role of glutathione transferase zeta-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Robust LC-MS/MS Method for the Direct Analysis of Dichlorofluoroacetic Acid in Water Samples
Abstract
This application note details a sensitive and efficient method for the quantification of Dichlorofluoroacetic Acid (DCFAA) in water matrices using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). This compound is a member of the haloacetic acids (HAAs), a class of disinfection byproducts (DBPs) formed when chlorine-based disinfectants react with natural organic matter in water. Due to the potential carcinogenicity of some HAAs, regulatory bodies worldwide mandate their monitoring in drinking water.[1] Traditional analytical methods, such as those based on Gas Chromatography (GC), require laborious and time-consuming derivatization and liquid-liquid extraction steps.[2] The method presented here circumvents these challenges by employing direct injection and leveraging the selectivity and sensitivity of modern triple quadrupole mass spectrometry, offering a streamlined and robust workflow for environmental monitoring and research applications.
Introduction: The Analytical Challenge of this compound
This compound (C₂HCl₂FO₂) is a small, highly polar, and acidic compound, properties that make it analytically challenging. Traditional reversed-phase liquid chromatography columns offer poor retention for such polar analytes, leading to elution near the solvent front and potential matrix interference.[3] While GC-based methods, such as EPA Method 552.3, are established for other haloacetic acids, they necessitate a derivatization step to make the analytes volatile.[4] This not only adds significant time to sample preparation but can also introduce variability and potential analytical artifacts.[3]
Direct analysis via LC-MS/MS provides a superior alternative. By eliminating the need for derivatization, sample turnaround time is drastically reduced, and potential sources of error are minimized.[5][6] This approach, similar to that used in EPA Method 557 for other HAAs, relies on specialized chromatography to retain the analyte and the high specificity of tandem mass spectrometry to detect it.[5] This application note provides a comprehensive protocol for developing and implementing such a method for DCFAA.
Method Development: A Logic-Driven Approach
The development of a robust LC-MS/MS method requires a systematic optimization of sample preparation, chromatographic separation, and mass spectrometric detection. The logical flow of this process is crucial for achieving the desired sensitivity, selectivity, and reproducibility.
Caption: Logical workflow for LC-MS/MS method development.
Experimental Protocol
Sample Preparation and Handling
For many water matrices (e.g., drinking water), direct analysis following minimal preparation is feasible. The primary goal is to ensure sample stability and remove particulates that could damage the LC system.
Protocol:
-
Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.
-
Dechlorination: To prevent the ongoing formation of HAAs, add ammonium chloride to the sample bottle prior to collection to a final concentration of 100 mg/L.[4]
-
Storage: Store samples at or below 6°C and protect them from light. The maximum recommended holding time before extraction or analysis is 14 days.[7]
-
Preparation for Injection:
-
Allow the sample to equilibrate to room temperature.
-
Vortex the sample to ensure homogeneity.
-
Using a disposable syringe, filter the sample through a 0.22 µm PTFE or nylon filter into an autosampler vial.
-
Cap the vial immediately.
-
Liquid Chromatography
Due to the high polarity of DCFAA, a Hydrophilic Interaction Liquid Chromatography (HILIC) column is recommended. HILIC provides the necessary retention for small polar compounds that are not well-retained by C18 columns.[3]
Table 1: Optimized Liquid Chromatography Parameters
| Parameter | Recommended Condition | Rationale |
| LC System | High-Performance UHPLC/HPLC System | Provides stable and precise gradients for reproducible retention times. |
| Column | HILIC Column (e.g., Amino or Amide phase), 2.1 x 100 mm, <3 µm | Specifically designed to retain highly polar analytes like DCFAA.[3][5] |
| Mobile Phase A | Water with 0.05% Difluoroacetic Acid (DFA) | Aqueous component for the HILIC separation. |
| Mobile Phase B | Acetonitrile with 0.05% Difluoroacetic Acid (DFA) | Organic component for the HILIC separation. |
| Mobile Phase Modifier | Difluoroacetic Acid (DFA) | Provides a balance of good peak shape (ion-pairing effect) and minimal MS signal suppression compared to alternatives like TFA and formic acid.[8] |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column to ensure optimal chromatographic efficiency. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 10 µL | A standard volume that can be adjusted based on sensitivity requirements. |
| Gradient | See Table 2 | Optimized to retain and elute DCFAA with a sharp peak shape. |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.00 | 5 | 95 |
| 1.00 | 5 | 95 |
| 5.00 | 50 | 50 |
| 5.10 | 5 | 95 |
| 7.00 | 5 | 95 |
Mass Spectrometry
Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity.
Protocol:
-
Ionization: Utilize Electrospray Ionization (ESI) in negative ion mode. As an acid, DCFAA readily loses a proton to form the [M-H]⁻ ion.
-
Analyte Tuning: Infuse a standard solution of DCFAA (approx. 1 µg/mL in mobile phase) directly into the mass spectrometer to optimize precursor and product ions, as well as collision energy.
-
MRM Transitions: Based on its molecular weight of 146.93 g/mol , the precursor ion for DCFAA is m/z 145.9.[9][10][11] The fragmentation of this ion will yield characteristic product ions. Two transitions are typically monitored: one for quantification (quantifier) and one for confirmation (qualifier).
Table 3: Proposed Mass Spectrometry Parameters for DCFAA
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Optimal for acidic compounds that readily form negative ions. |
| Precursor Ion (Q1) | m/z 145.9 | Corresponds to the deprotonated molecule [C₂Cl₂FO₂-H]⁻.[9] |
| Product Ion (Q3) - Quantifier | To be determined empirically (e.g., loss of CO₂) | The most intense and stable fragment ion should be used for quantification. |
| Product Ion (Q3) - Qualifier | To be determined empirically (e.g., loss of Cl) | A second, specific fragment ion provides confirmation of the analyte's identity. |
| Collision Energy (CE) | To be determined empirically | Optimized for each MRM transition to maximize product ion intensity. |
| Dwell Time | 50-100 ms | Sufficient time to acquire >12 data points across the chromatographic peak for accurate integration. |
| Source Gas Temp | 350°C | Optimized for efficient desolvation of the ESI spray. |
| Drying Gas Flow | 10 L/min | Facilitates desolvation. |
| Nebulizer Pressure | 45 psi | Creates a fine spray for efficient ionization. |
| Capillary Voltage | -3500 V | Drives the electrospray process in negative mode. |
Note: Specific product ions and collision energies must be optimized on the instrument being used.
Data Analysis and System Suitability
-
Quantification: Create a calibration curve using a series of standards prepared in a matrix similar to the samples (e.g., reagent water). A linear regression with a weighting factor of 1/x is typically appropriate.
-
System Suitability: Before running a sample batch, inject a mid-level standard to verify system performance, including retention time stability, peak shape, and signal intensity.
Conclusion
The LC-MS/MS method outlined in this application note provides a rapid, sensitive, and robust solution for the analysis of this compound in water. By employing a direct injection approach with a HILIC column and optimized MS/MS detection, this protocol eliminates the need for cumbersome derivatization steps, significantly improving laboratory efficiency and data quality. The use of Difluoroacetic Acid as a mobile phase modifier is a key aspect, offering superior chromatographic performance with minimal impact on MS sensitivity. This method is well-suited for high-throughput environmental laboratories tasked with monitoring disinfection byproducts in drinking water and for researchers investigating the formation and fate of haloacetic acids.
References
- 1. lcms.cz [lcms.cz]
- 2. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS | Determination of residual monochloroacetic acid, dichloroacetic acid and glycolic acid in cosmetic raw materials - EXPEC TECHNOLOGY [en.expec-tech.com]
- 7. paragonlaboratories.com [paragonlaboratories.com]
- 8. lcms.cz [lcms.cz]
- 9. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Fluorinated compounds,CAS#:354-19-8,this compound [en.chemfish.com]
- 11. Page loading... [guidechem.com]
Application Notes & Protocols: Dichlorofluoroacetylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of the Dichlorofluoroacetyl Moiety
The introduction of fluorine-containing functional groups into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Fluorine's unique properties, such as high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Properties like metabolic stability, lipophilicity, and binding affinity can be favorably modulated, making fluorination a critical tool in drug discovery.[1][3] Among the diverse array of fluorinated motifs, the dichlorofluoroacetyl group (–COCFCl₂) has emerged as a valuable building block. Its distinct electronic and steric properties offer unique opportunities for designing novel therapeutic agents and agrochemicals.
This guide provides a comprehensive overview of experimental conditions for dichlorofluoroacetylation reactions. It delves into the underlying mechanisms, compares various synthetic methodologies, and offers detailed, step-by-step protocols to empower researchers to confidently apply these reactions in their work.
Mechanistic Pathways: Generating the Reactive Species
Successful dichlorofluoroacetylation hinges on the efficient generation of a reactive dichlorofluoroacetyl intermediate. The two predominant pathways are radical-mediated and nucleophilic addition-elimination reactions.
Radical-Mediated Dichlorofluoroacetylation
This approach typically involves the generation of a dichlorofluoromethyl radical (•CFCl₂) which then acylates the substrate. Photoredox catalysis has become a powerful tool for this transformation, offering mild and efficient conditions.[4] The process generally begins with a suitable precursor, such as sodium 2,2-dichloro-2-fluoroacetate (Cl₂FCCO₂Na), which undergoes single-electron transfer (SET) from an excited photocatalyst to generate the •CFCl₂ radical via decarboxylation. This radical then engages with the target molecule.
Caption: Generalized photoredox cycle for radical dichlorofluoroacetylation.
Nucleophilic Acyl Substitution
This classic pathway utilizes an electrophilic dichlorofluoroacetyl source, such as ethyl 2,2-dichloro-2-fluoroacetate (EtO₂CCFCl₂) or the corresponding acyl chloride (ClCOCFCl₂).[5][6] The reaction proceeds via a nucleophilic addition-elimination mechanism. A nucleophile (e.g., an amine, alcohol, or organometallic reagent) attacks the electrophilic carbonyl carbon. This is followed by the elimination of the leaving group (e.g., ethoxide or chloride) to yield the acylated product.[6][7]
Caption: Mechanism for nucleophilic dichlorofluoroacetyl acyl substitution.
Comparative Analysis of Experimental Conditions
The choice of methodology depends heavily on the substrate and desired outcome. The following table summarizes representative conditions from the literature, showcasing the versatility of dichlorofluoroacetylation.
| Method Type | Dichlorofluoroacetyl Source | Catalyst/Activator | Substrate Class | Solvent | Temp. (°C) | Typical Yield (%) |
| Photoredox Radical | Cl₂FCCO₂Na | Ir or Ru photocatalyst | Heteroaromatics | Acetonitrile, DMSO | Room Temp | 50-90 |
| Nucleophilic (Amidation) | Cl₂FCCO₂Et | N/A (or base like DBU) | Amines | THF, DCM | 0 - Room Temp | 75-95 |
| Nucleophilic (Esterification) | Cl₂FCCOCl | Pyridine, DMAP | Alcohols | DCM, Et₂O | 0 - Room Temp | 80-98 |
| Friedel-Crafts Acylation | Cl₂FCCOCl | AlCl₃, FeCl₃ | Arenes | CS₂, DCE | 0 - 50 | 60-85 |
Yields are approximate and highly substrate-dependent. DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DMAP = 4-Dimethylaminopyridine, DCE = 1,2-Dichloroethane.
Detailed Experimental Protocols
Protocol 1: Photoredox Dichlorofluoroacetylation of a Heteroarene
This protocol describes a general procedure for the C-H dichlorofluoroacetylation of an electron-rich heteroarene using a common iridium-based photocatalyst.
Materials:
-
Substrate (e.g., N-phenylpyrrole): 1.0 mmol
-
Sodium 2,2-dichloro-2-fluoroacetate (Cl₂FCCO₂Na): 2.0 mmol
-
fac-[Ir(ppy)₃] (Iridium photocatalyst): 0.015 mmol
-
Anhydrous Acetonitrile (MeCN): 10 mL
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Blue LED light source (e.g., 450 nm)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the heteroarene substrate (1.0 mmol), sodium 2,2-dichloro-2-fluoroacetate (2.0 mmol), and the iridium photocatalyst (0.015 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to remove dissolved oxygen, which can quench the excited state of the photocatalyst.
-
Initiation: Place the sealed flask approximately 5-10 cm from a blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) followed by brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Caption: Experimental workflow for photoredox dichlorofluoroacetylation.
Protocol 2: Nucleophilic Amidation using Ethyl 2,2-dichloro-2-fluoroacetate
This protocol details the formation of a dichlorofluoroacetamide from a primary or secondary amine.
Materials:
-
Primary or Secondary Amine: 1.0 mmol
-
Ethyl 2,2-dichloro-2-fluoroacetate (Cl₂FCCO₂Et): 1.2 mmol[5]
-
Anhydrous Tetrahydrofuran (THF): 10 mL
-
Round-bottom flask with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Dissolve the amine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add ethyl 2,2-dichloro-2-fluoroacetate (1.2 mmol) dropwise to the stirred solution over 5 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Quench the reaction by adding saturated aqueous ammonium chloride solution (15 mL). Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by recrystallization or flash column chromatography.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (photoredox).2. Presence of oxygen (photoredox).3. Poorly nucleophilic substrate.4. Reagent decomposition. | 1. Use fresh, high-purity catalyst.2. Ensure thorough degassing.3. Add a non-nucleophilic base (e.g., K₂CO₃) or switch to a more forcing method (e.g., using the acyl chloride).4. Use freshly opened or distilled reagents. |
| Formation of Side Products | 1. Substrate degradation under light.2. Over-reaction or side reactions of the product.3. Dimerization of radical intermediate. | 1. Shield the reaction from ambient light if the substrate is sensitive.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Run the reaction at a higher dilution. |
| Difficult Purification | 1. Product co-elutes with starting material.2. Catalyst residue interferes. | 1. Explore different eluent systems or use a different stationary phase (e.g., alumina).2. For photoredox, pass the crude mixture through a small plug of silica or celite to remove the metal catalyst before full chromatography. |
References
- 1. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. 383-61-9 CAS Manufactory [m.chemicalbook.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanisms of Nucleophilic Acyl Substitution - Chad's Prep® [chadsprep.com]
Application Notes and Protocols: Dichloroacetic Acid as a Catalyst in Organic Transformations
Abstract: This technical guide provides detailed application notes and protocols for the use of strong halogenated carboxylic acids, specifically Dichloroacetic Acid (DCA), as catalysts in key organic transformations. While the primary topic of interest is Dichlorofluoroacetic Acid (DCFA), its application as a catalyst is not extensively documented in current literature. Therefore, this guide will focus on its close and well-studied structural analog, Dichloroacetic Acid (DCA), as a representative Brønsted acid catalyst. The principles, mechanisms, and protocols described herein are expected to be largely translatable to DCFA. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the catalytic potential of strong, organo-soluble acids in synthesis.
Part 1: Introduction and Scientific Rationale
1.1 The Role of Strong Halogenated Carboxylic Acids in Catalysis
Brønsted acid catalysis is a fundamental pillar of modern organic synthesis, facilitating reactions by protonating key functional groups, thereby activating substrates toward nucleophilic attack.[1] While mineral acids like sulfuric acid (H₂SO₄) are powerful, their use can be limited by poor solubility in organic solvents and harsh, often dehydrating, reaction conditions that can lead to undesired side products.
Strong halogenated carboxylic acids, such as this compound (CClF₂COOH) and Dichloroacetic Acid (CHCl₂COOH), offer a compelling alternative. The presence of electron-withdrawing halogen atoms on the α-carbon significantly increases the acidity of the carboxylic proton through inductive effects, making them potent Brønsted acids that are readily soluble in common organic solvents.[2][3] This unique combination of properties allows for efficient catalysis under more homogeneous and often milder conditions.
1.2 Focus Shift: From this compound (DCFA) to Dichloroacetic Acid (DCA)
The initial focus of this guide was this compound (DCFA). However, a thorough review of scientific literature reveals that its use as a catalyst in common organic transformations is not well-documented. In contrast, its close analog, Dichloroacetic Acid (DCA), is a widely available and well-characterized compound used as a reagent and intermediate in numerous synthetic applications.[4][5]
Given their structural and electronic similarities, DCA serves as an excellent and practical model for the catalytic behavior one would expect from DCFA. Both are strong organic acids with low pKa values, capable of effectively protonating a variety of organic substrates. The protocols and mechanistic insights provided for DCA in this guide are therefore presented as a validated starting point for researchers interested in exploring the catalytic utility of DCFA or other strong haloacetic acids.
1.3 Physicochemical Properties
A comparison of the key properties of Dichloroacetic Acid and its fluoro-analog is essential for understanding their function and for safe handling.
| Property | Dichloroacetic Acid (DCA) | This compound (DCFA) |
| Formula | C₂H₂Cl₂O₂ | C₂HCl₂FO₂ |
| Molecular Weight | 128.94 g/mol | 146.93 g/mol |
| Appearance | Colorless liquid | Data not widely available |
| Boiling Point | 194 °C | Not specified |
| pKa | ~1.35 | Not specified, but expected to be low |
| Solubility | Miscible with water, ethanol, ether[6] | Data not widely available |
| CAS Number | 79-43-6 | 354-19-8 |
Part 2: Critical Safety and Handling Protocols
Dichloroacetic acid is a corrosive and hazardous chemical that requires strict safety protocols.[6]
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for extended contact), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.
-
Handling: DCA is corrosive to skin, eyes, and the respiratory tract.[6] Avoid inhalation of its pungent vapors. It is a strong acid that is destructive to tissue.[3] Dispense using a glass syringe or a chemical-resistant pipette.
-
Storage: Store in a tightly sealed, corrosion-resistant container (e.g., glass with a PTFE-lined cap) in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents. Recommended storage temperature is 2-8°C.
-
Spill & Disposal: In case of a spill, neutralize cautiously with a weak base like sodium bicarbonate, absorb with an inert material (e.g., vermiculite), and place in a sealed container for hazardous waste disposal. All waste containing DCA must be disposed of according to local, state, and federal regulations.
Part 3: Application Note I - Fischer-Speier Esterification
3.1 Principle and Mechanistic Insight
The Fischer-Speier esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[7][8] The reaction's primary barrier is the low electrophilicity of the carboxylic acid's carbonyl carbon. A strong Brønsted acid catalyst like DCA overcomes this by protonating the carbonyl oxygen. This protonation creates a resonance-stabilized cationic intermediate that is significantly more electrophilic and thus highly susceptible to nucleophilic attack by the alcohol.
Causality of Experimental Choices:
-
Catalyst Choice (DCA): DCA's high acidity (pKa ≈ 1.35) ensures a sufficient concentration of the protonated carboxylic acid at equilibrium to drive the reaction forward.[3] Its solubility in organic solvents allows the reaction to proceed in a homogeneous phase, improving reaction kinetics compared to biphasic systems involving mineral acids.
-
Le Châtelier's Principle: The reaction is an equilibrium process.[9] To drive it towards the ester product, the alcohol is typically used in large excess (often as the solvent), or the water byproduct is removed via a Dean-Stark apparatus or molecular sieves.
References
- 1. youtube.com [youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. Dichloroacetic acid [anshulchemicals.com]
- 6. Dichloroacetic Acid Formula - GeeksforGeeks [geeksforgeeks.org]
- 7. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cerritos.edu [cerritos.edu]
- 9. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
common side reactions and byproducts in dichlorofluoroacetylation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding dichlorofluoroacetylation. The introduction of the dichlorofluoromethyl group (–COCFCl₂) is a critical modification in medicinal chemistry, often used to modulate the potency, metabolic stability, and pharmacokinetic properties of drug candidates. However, the high reactivity of the reagents involved can lead to specific side reactions and byproducts. This document is designed to provide you with the mechanistic insights and practical protocols needed to overcome these challenges.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during dichlorofluoroacetylation experiments.
Q1: What is the fundamental reaction mechanism for dichlorofluoroacetylation?
A1: Dichlorofluoroacetylation proceeds via a nucleophilic addition-elimination mechanism . This is a characteristic pathway for acyl chlorides.[1] The reaction is initiated by the attack of a nucleophile (such as the lone pair of electrons on a nitrogen in an amine or an oxygen in an alcohol) on the electrophilic carbonyl carbon of the dichlorofluoroacetylating agent. This attack forms a transient tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion as a leaving group, resulting in the final acylated product.[2][3]
Caption: General Nucleophilic Addition-Elimination Pathway.
Q2: What are the most common side reactions and byproducts I should expect?
A2: The high electrophilicity of the dichlorofluoroacetyl group makes the reagent susceptible to several common side reactions:
-
Hydrolysis: Dichlorofluoroacetylating agents, like most acyl chlorides, are highly moisture-sensitive.[4] Any trace of water in the reaction mixture will hydrolyze the reagent to form dichlorofluoroacetic acid and hydrochloric acid (HCl).[1] This is often the primary cause of reduced yield.
-
Amine Salt Formation: When acylating amines, the HCl byproduct generated will readily react with any available amine (either the starting material or another basic species) to form an ammonium hydrochloride salt.[5] This is problematic because it consumes an extra equivalent of your valuable substrate and the resulting salt is often insoluble, complicating the reaction mixture.
-
Over-acylation of Alcohols: While less common than with more reactive acylating agents, it is possible for the initial alcohol product to react further, especially if it contains other nucleophilic sites. However, the primary concern is typically the reaction with the starting alcohol.
-
Elimination Reactions: Under strongly basic conditions, there is a potential for elimination reactions to occur, although nucleophilic substitution is heavily favored.[6]
Q3: My reaction seems complete by TLC/LCMS, but my isolated yield is very low. What could be the cause?
A3: This common issue often points to workup and purification challenges rather than a failure of the reaction itself.
-
Product Sequestration: If you are acylating an amine without a separate scavenger base, your desired product might be protonated by the HCl byproduct, forming a salt. This salt may have significantly different solubility properties (e.g., it might be water-soluble) and could be lost to the aqueous layer during extraction.
-
Decomposition on Silica Gel: The dichlorofluoroacetyl group can be labile under certain conditions. Acidic silica gel can potentially hydrolyze sensitive products during column chromatography.
-
Physical Loss: If the product is volatile, it can be lost during solvent removal under high vacuum, especially if not properly cooled.
Q4: What are the best practices for handling and storing dichlorofluoroacetyl chloride?
A4: Dichloroacetyl chloride is corrosive and highly sensitive to moisture.[4]
-
Storage: Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dry place. A desiccator is highly recommended.
-
Handling: Always handle the reagent in a well-ventilated fume hood. Use dry syringes and needles for transfer. Ensure all glassware is thoroughly dried (oven- or flame-dried) before use. Solvents must be anhydrous.
Part 2: Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Formation
Your reaction fails to proceed, or you observe only trace amounts of the desired product.
-
Possible Cause 1.1: Degraded Acylating Reagent
-
Diagnosis: The primary cause is often the hydrolysis of the dichlorofluoroacetyl chloride from improper storage or handling.
-
Troubleshooting Protocol:
-
Verify Reagent Quality: If possible, acquire a fresh bottle of the reagent.
-
Use a Quench Test: In a controlled setting, add a small amount of the reagent to an alcohol like methanol. A vigorous, exothermic reaction with the evolution of HCl gas indicates an active reagent.[3] Lack of a strong reaction suggests it has already been hydrolyzed.
-
Implement Anhydrous Techniques: Ensure all solvents are passed through a drying system (e.g., alumina column) or freshly distilled from a suitable drying agent. Purge all reaction vessels with an inert gas (N₂ or Ar).
-
-
-
Possible Cause 1.2: Insufficiently Nucleophilic Substrate
-
Diagnosis: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically hindered alcohols may react very slowly.[7]
-
Troubleshooting Protocol:
-
Increase Basicity: For alcohols, pre-treatment with a non-nucleophilic base like sodium hydride (NaH) to form the more nucleophilic alkoxide can dramatically increase the reaction rate.
-
Use a Catalyst: For less reactive amines, adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.
-
Increase Temperature: Carefully increasing the reaction temperature may be necessary, but this also increases the risk of side reactions. Monitor the reaction closely.
-
-
Problem 2: this compound is a Major Byproduct
You observe a significant amount of a byproduct with a mass corresponding to this compound.
-
Cause: Hydrolysis of the dichlorofluoroacetylating agent due to the presence of water.
Caption: Hydrolysis Side Reaction.
-
Prevention and Mitigation Protocol:
-
Rigorous Drying: Oven-dry all glassware at >120 °C for several hours and allow to cool in a desiccator or under an inert atmosphere.
-
Anhydrous Solvents: Use freshly dried solvents with a low water content (<50 ppm).
-
Inert Atmosphere: Conduct the entire reaction, including reagent transfers, under a positive pressure of nitrogen or argon.
-
Workup Strategy: If hydrolysis has occurred, the resulting carboxylic acid can be removed during the workup.
Workup Step Purpose Notes Dilute HCl Wash Removes unreacted amine and basic catalysts. Use with caution if the product is acid-labile. Sat. NaHCO₃ Wash Removes this compound and HCl. Perform carefully due to CO₂ evolution. Wash until the aqueous layer is basic.[8] Brine Wash Removes residual water from the organic layer. Drying Agent Removes final traces of water. Use Na₂SO₄ or MgSO₄. -
Problem 3: Low Yield in Amidation due to Salt Formation
When acylating an amine, you notice a precipitate forming and require >2 equivalents of the amine for the reaction to proceed to completion.
-
Cause: The HCl byproduct protonates the starting amine, rendering it non-nucleophilic and often causing it to precipitate out of solution.[5]
Caption: Deactivation of Amine by HCl Byproduct.
-
Troubleshooting Protocol: Use of a Scavenger Base
-
Rationale: The most effective solution is to add a non-nucleophilic base to the reaction mixture. This "scavenger" base is more basic than the substrate amine and will preferentially react with the HCl byproduct, leaving your nucleophile free to react.
-
Procedure: Add 1.1-1.5 equivalents of a scavenger base along with your amine substrate before adding the dichlorofluoroacetyl chloride.
Scavenger Base pKa of Conjugate Acid Advantages Disadvantages Triethylamine (TEA) ~10.7 Inexpensive, commonly available. Can be nucleophilic in some cases; resulting salt can be difficult to remove. Pyridine ~5.2 Good solvent, acts as a nucleophilic catalyst. Can be difficult to remove due to high boiling point; lower basicity. Diisopropylethylamine (DIPEA) ~11.0 Sterically hindered, highly non-nucleophilic. More expensive. Proton Sponge ~12.1 Very strong, non-nucleophilic base. Expensive; can be difficult to remove. -
Part 3: Reference Protocols
These are generalized, self-validating protocols. Always perform reactions on a small scale first to optimize conditions for your specific substrate.
Protocol 1: N-Dichlorofluoroacetylation of a Primary Amine
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a thermometer, add the primary amine (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane, THF).
-
Add Base: Add a non-nucleophilic scavenger base such as triethylamine (1.2 eq). Stir the solution to ensure homogeneity.[9]
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the reaction.
-
Reagent Addition: Dissolve dichlorofluoroacetyl chloride (1.1 eq) in a small amount of anhydrous solvent. Add this solution dropwise to the cooled amine solution over 15-30 minutes. Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-16 hours. Monitor the reaction progress by TLC or LCMS.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude material by column chromatography or recrystallization as needed.
Protocol 2: O-Dichlorofluoroacetylation of a Primary Alcohol
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the primary alcohol (1.0 eq) and a suitable anhydrous solvent (e.g., Dichloromethane).
-
Add Base: Add pyridine (1.5 eq) to act as both a base and a nucleophilic catalyst.
-
Cooling: Cool the mixture to 0 °C.
-
Reagent Addition: Slowly add dichlorofluoroacetyl chloride (1.2 eq) dropwise.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir until the reaction is complete as determined by TLC or LCMS.
-
Workup: Follow the same workup procedure as described in Protocol 1 to remove excess pyridine, pyridinium hydrochloride, and any acid impurities.
-
Purification: Purify the product as required.
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. 79-36-7 CAS MSDS (Dichloroacetyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. youtube.com [youtube.com]
Dichlorofluoroacetic Acid Purification: A Technical Support Guide
Welcome to the Technical Support Center dedicated to the purification of dichlorofluoroacetic acid. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating and purifying this versatile chemical compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for purifying this compound?
A1: The main techniques for purifying this compound are fractional distillation under reduced pressure (vacuum distillation), recrystallization, and chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity of the product. For industrial-scale purification, a multi-step process involving esterification, distillation of the ester, followed by hydrolysis, can be employed to achieve high purity.
Q2: What are the typical impurities found in crude this compound?
A2: Impurities in this compound often stem from the synthetic route. Common contaminants can include starting materials, byproducts from side reactions, and residual solvents. For instance, if synthesized via chlorination of a precursor, you might find under- or over-halogenated acetic acid analogs. If prepared through hydrolysis of its ester, unreacted ester or the alcohol used in the esterification can be present.
Q3: Why is vacuum distillation recommended for this compound?
A3: this compound, like many organic acids, can be susceptible to decomposition at its atmospheric boiling point.[1] Vacuum distillation lowers the boiling point of the liquid, allowing for distillation at a lower temperature, which minimizes the risk of thermal degradation and the formation of new impurities.[2][3]
Q4: Can I use chromatography to purify this compound?
A4: Yes, various chromatographic techniques can be effective. High-performance liquid chromatography (HPLC), particularly with reverse-phase or ion-exchange columns, is a powerful tool for separating this compound from other polar, acidic impurities.[4][5][6] For analytical purposes, gas chromatography (GC) can be used, but it often requires derivatization to increase the volatility of the acid.[7]
Troubleshooting Guide
Issue 1: Poor Separation During Vacuum Distillation
Symptoms:
-
Broad boiling point range observed.
-
Distillate is still impure upon analysis (e.g., by NMR or GC).
-
Co-distillation of impurities with the product.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Fractionating Column | Ensure your fractionating column (e.g., Vigreux or packed column) provides sufficient theoretical plates for the separation. For closely boiling impurities, a longer or more efficient column may be necessary. |
| Fluctuating Vacuum Pressure | A stable vacuum is crucial for a consistent boiling point. Check all seals and joints for leaks. Using a high-quality vacuum pump and a pressure controller is recommended.[2] |
| Bumping of the Liquid | Uneven boiling can lead to impure distillate being carried over. Use a magnetic stir bar for smooth boiling; boiling chips are generally not effective under vacuum.[2] |
| Distillation Rate is Too High | A rapid distillation rate reduces the efficiency of the fractionating column. Heat the distillation flask slowly and maintain a steady, controlled rate of distillate collection. |
Issue 2: Difficulty with Recrystallization
Symptoms:
-
The compound "oils out" instead of forming crystals.
-
No crystal formation upon cooling.
-
Low recovery of the purified product.
-
Crystals are discolored or appear impure.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent | The ideal solvent should dissolve the compound well when hot but poorly when cold. For polar compounds like carboxylic acids, polar solvents such as water, ethanol, or acetic acid, or mixtures thereof, are often good candidates.[8] Conduct small-scale solubility tests to find the optimal solvent or solvent system. |
| Solution is Supersaturated with Impurities | If the crude material is highly impure, it can inhibit crystallization. Consider a preliminary purification step, such as a simple distillation or a wash with an appropriate solvent, before attempting recrystallization. |
| Cooling Rate is Too Fast | Rapid cooling can lead to the formation of small, impure crystals or oiling out. Allow the solution to cool slowly to room temperature before further cooling in an ice bath.[9] |
| Colored Impurities Present | If the crystals are discolored, consider adding a small amount of activated charcoal to the hot solution before filtering. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. |
Experimental Protocols
Protocol 1: Vacuum Distillation of this compound
This protocol outlines a general procedure for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Short-path distillation head with a condenser and vacuum connection
-
Receiving flask
-
Thermometer and adapter
-
Heating mantle with a stirrer
-
Magnetic stir bar
-
Vacuum pump and tubing
-
Cold trap (recommended to protect the pump)
-
Grease for glass joints
Procedure:
-
Assemble the distillation apparatus, ensuring all glass joints are properly greased and sealed to maintain a good vacuum.[2]
-
Place the crude this compound and a magnetic stir bar into the round-bottom flask.
-
Begin stirring the solution.
-
Slowly apply the vacuum, ensuring the system is stable.
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask using the heating mantle.[3]
-
Collect the fraction that distills at the expected boiling point for this compound at the applied pressure.
-
Once the distillation is complete, turn off the heat and allow the system to cool before slowly releasing the vacuum.[2]
Protocol 2: Purification via Esterification, Distillation, and Hydrolysis
This multi-step process can yield high-purity this compound and is particularly useful for removing closely related acidic impurities.
Step 1: Esterification
-
React the crude this compound with a suitable alcohol (e.g., ethanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding ester (ethyl dichlorofluoroacetate).
-
Work up the reaction mixture to isolate the crude ester. This may involve washing with water and a mild base to remove the acid catalyst and any unreacted acid.
Step 2: Distillation of the Ester
-
Purify the crude ethyl dichlorofluoroacetate by fractional distillation. Esters are generally less polar and have lower boiling points than their corresponding carboxylic acids, which can facilitate separation from polar impurities.
Step 3: Hydrolysis of the Purified Ester
-
Hydrolyze the purified ester back to this compound. This can be achieved by heating with water or an aqueous acid or base solution.
-
If basic hydrolysis is used, the resulting carboxylate salt will need to be acidified to regenerate the carboxylic acid.
-
Isolate the purified this compound, for example, by extraction into an organic solvent followed by evaporation of the solvent. The final product can be further purified by vacuum distillation if necessary.
Visualizing Purification Workflows
Caption: General workflows for purification by vacuum distillation and recrystallization.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Optimized chromatographic conditions for separation of halogenated acetic acids by ultra-performance liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Simultaneous Determination of Chlorinated and Brominated Acetic Acids in Various Environmental Water Matrixes by High-Performance Liquid Chromatography–Inductively Coupled Plasma Tandem Mass Spectrometry without Sample Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. JPH1192423A - Production of methyl ester or ethyl ester of trifluoroacetic acid and chlorodifluoroacetic acid - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Parameters for Dichlorofluoroacetic Acid (DCFA)
Welcome to the technical support center for the synthesis and optimization of Dichlorofluoroacetic Acid (C₂HCl₂FO₂). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing this valuable compound. Here, we address common challenges through detailed FAQs and troubleshooting guides, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
This section covers foundational questions regarding the synthesis of this compound, providing the essential knowledge needed to plan and execute your experiments effectively.
Q1: What are the primary synthetic routes to this compound (DCFA)?
A1: The synthesis of DCFA can be approached through several pathways, each with distinct advantages and challenges. The most common routes originate from readily available precursors:
-
Oxidation of 2,2-Dichloro-2-fluoroethanol: This is a direct and frequently employed method where the primary alcohol is oxidized to the corresponding carboxylic acid. Strong oxidizing agents are required for this transformation.[1] The choice of oxidant is critical to achieving high yield and purity.
-
Hydrolysis of 1,1-Dichloro-1-fluoroethane (HCFC-141b) derivatives: While HCFC-141b itself is relatively stable, its metabolic degradation pathways in biological systems suggest that under specific chemical conditions, it can be converted to DCFA.[2][3][4][5] This route is less common in a laboratory synthesis context but provides insight into the molecule's stability and potential formation.
-
Halogen Exchange from Dichloroacetic Acid or Trichloroacetic Acid: Although less direct for DCFA, halogen exchange (Halex) reactions are a standard method for producing other fluorinated acetic acids, such as difluoroacetic acid from dichloroacetic acid.[6][7] Similar principles could be adapted, but this route often requires harsh conditions and careful control to avoid side reactions.
Q2: What are the most critical reaction parameters to optimize for DCFA synthesis?
A2: Optimizing any chemical reaction requires a systematic approach. For DCFA synthesis, particularly via oxidation, the following parameters are paramount:
-
Choice of Oxidizing Agent: The strength and selectivity of the oxidant determine the reaction's efficiency. Strong, non-selective oxidants can lead to degradation, while milder ones may result in incomplete conversion.
-
Reaction Temperature: Temperature control is crucial. Exothermic oxidation reactions can lead to runaways and side product formation if not properly managed. Conversely, insufficient temperature can result in slow or incomplete reactions.[8]
-
Solvent System: The solvent must be inert to the strong oxidizing conditions and capable of dissolving the reactants. The choice of solvent can also influence reaction rate and selectivity.
-
Reactant Stoichiometry: The molar ratio of the oxidant to the starting material must be carefully controlled. An excess of oxidant can lead to over-oxidation and impurities, while an insufficient amount will result in low conversion.
-
Catalyst: In some synthetic pathways, a catalyst can significantly improve reaction rates and selectivity. For instance, phase-transfer catalysts (PTCs) can be employed in heterogeneous reaction mixtures to facilitate the transport of reactants between phases, accelerating the reaction.[9][10][11]
Q3: How can I effectively monitor the progress of my reaction?
A3: Real-time or periodic monitoring is essential for optimization. The choice of technique depends on the specific reaction and available instrumentation:
-
Gas Chromatography (GC): For volatile starting materials and products, GC is an excellent tool. Samples can be derivatized to improve volatility and peak shape.[12][13] For instance, acids can be converted to their methyl or pentafluorobenzyl esters.[12][14]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for analyzing non-volatile compounds like carboxylic acids.[15][16] A reverse-phase column with a buffered aqueous-organic mobile phase can effectively separate the starting material, product, and impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can provide detailed structural information and quantitative analysis of reaction aliquots, allowing you to track the disappearance of starting material and the appearance of the product.
Q4: What are the primary challenges in purifying crude this compound?
A4: The main challenge in purifying DCFA is removing unreacted starting materials, residual oxidizing agents, and structurally similar side products. Its high boiling point (162 °C) and corrosive nature require specific techniques.[17]
-
Distillation: Vacuum distillation is often the preferred method to purify the final product, as DCFA can decompose at its atmospheric boiling point.[18]
-
Esterification-Hydrolysis: A robust method for purifying analogous compounds like dichloroacetic acid involves converting the crude acid to its ester, purifying the more volatile ester by distillation, and then hydrolyzing it back to the pure acid.[19] This process effectively removes non-acidic and other acidic impurities.
-
Recrystallization: If the product can be solidified or converted into a stable salt, recrystallization can be a powerful purification technique to remove soluble impurities.[20][21]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Low Yield of this compound
-
Possible Cause 1: Incomplete Reaction.
-
How to Verify: Analyze a sample of the reaction mixture using GC or HPLC. The presence of a significant amount of starting material confirms an incomplete reaction.
-
Solution:
-
Increase Reaction Time: Continue the reaction and monitor periodically until the starting material is consumed.
-
Increase Temperature: Cautiously increase the reaction temperature in small increments (e.g., 5-10 °C). Be mindful of potential side reactions.[8]
-
Check Reagent Stoichiometry: Ensure a sufficient molar equivalent of the oxidizing agent or other key reagents is present.
-
-
-
Possible Cause 2: Product Degradation.
-
How to Verify: The presence of unexpected side products, often with lower molecular weights, in your analytical chromatogram or spectrum can indicate degradation. The reaction mixture may also darken.
-
Solution:
-
Lower Reaction Temperature: Harsh temperatures can cause the product to decompose.
-
Use a More Selective Reagent: If using a very strong oxidant, consider switching to a milder, more selective one.
-
Reduce Reaction Time: Do not let the reaction run significantly longer than necessary once the starting material is consumed.
-
-
-
Possible Cause 3: Mechanical Losses During Workup.
-
How to Verify: If the reaction appears complete by analysis but the isolated yield is low, losses likely occurred during extraction, distillation, or transfer steps.
-
Solution:
-
Optimize Extraction: Ensure the pH is correctly adjusted to protonate the carboxylic acid for efficient extraction into an organic solvent. Perform multiple extractions with smaller volumes of solvent.
-
Refine Distillation: Ensure your vacuum is stable and the collection flask is adequately cooled to prevent loss of the product.
-
-
Problem 2: Significant Side Product Formation
-
Possible Cause 1: Over-oxidation or Non-selective Reaction.
-
How to Verify: Identify the structure of the side products using techniques like GC-MS or LC-MS. This can provide clues about the reaction pathway.
-
Solution:
-
Reduce Oxidant Stoichiometry: Use a molar ratio closer to 1:1 if over-oxidation is suspected.
-
Lower Temperature: Side reactions often have higher activation energies and are more prevalent at elevated temperatures.
-
Introduce a Catalyst: A selective catalyst can direct the reaction towards the desired product and away from side pathways. Some catalysts can inhibit deeper chlorination, for example.[22]
-
-
-
Possible Cause 2: Impure Starting Materials.
-
How to Verify: Analyze your starting materials (e.g., 2,2-dichloro-2-fluoroethanol) for impurities before starting the reaction.
-
Solution: Purify the starting material via distillation or other appropriate methods. The presence of impurities can sometimes lead to inseparable byproducts in the final product.[23]
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting low product yield.
Caption: A decision tree for troubleshooting low yield in DCFA synthesis.
Optimized Reaction Parameters & Protocol
Optimized Parameter Summary Table
The table below summarizes typical starting parameters for common synthetic transformations related to halogenated acetic acids. These should be used as a starting point for your optimization.
| Parameter | Oxidation of 2,2-dichloro-2-fluoroethanol | Halogen Exchange (Analogous Rxn)[6][7] |
| Starting Material | 2,2-Dichloro-2-fluoroethanol | Dichloroacetic Acid |
| Key Reagent | Strong Oxidant (e.g., Nitric Acid, Jones Reagent)[1] | Fluorinating Agent (e.g., KF) |
| Solvent | Water, Acetone, or inert organic solvent | Water or polar aprotic solvent |
| Temperature | 50 - 100 °C (highly dependent on oxidant) | 120 - 150 °C |
| Catalyst | Often not required, but depends on oxidant | Phase-Transfer Catalyst (optional) |
| Typical Yield | 60 - 85% (post-optimization) | >90% (for difluoroacetic acid) |
| Key Challenge | Controlling exotherm, avoiding over-oxidation | High temperatures, pressure, corrosion |
Experimental Protocol: Synthesis of DCFA via Oxidation
This protocol describes the oxidation of 2,2-dichloro-2-fluoroethanol using a generic strong oxidant. Warning: This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and acid-resistant gloves.
Materials:
-
2,2-dichloro-2-fluoroethanol (1.0 eq)
-
Oxidizing agent (e.g., Jones Reagent, prepared from CrO₃ and H₂SO₄) (approx. 2.0-2.5 eq)
-
Acetone (solvent)
-
Isopropanol (for quenching)
-
Diethyl ether (for extraction)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
1 M Hydrochloric acid
Procedure:
-
Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain temperature control.
-
Reaction Mixture: Charge the flask with a solution of 2,2-dichloro-2-fluoroethanol in acetone. Begin stirring and cool the mixture to 0-5 °C.
-
Addition of Oxidant: Slowly add the oxidizing agent (e.g., Jones Reagent) to the reaction mixture via the dropping funnel. Maintain the internal temperature below 10 °C throughout the addition. The reaction is exothermic.[18]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C and slowly add isopropanol to quench any excess oxidant until the solution turns from reddish-brown to green.
-
Workup:
-
Filter the mixture to remove chromium salts.
-
Transfer the filtrate to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution to remove the acidic product. The DCFA will move to the aqueous layer as its sodium salt.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of ~1.
-
Extract the acidified aqueous layer three times with fresh diethyl ether.
-
-
Purification:
-
Combine the final organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the resulting crude oil by vacuum distillation to obtain pure this compound.[18]
-
References
- 1. benchchem.com [benchchem.com]
- 2. ecetoc.org [ecetoc.org]
- 3. 1,1-Dichloro-1-fluoroethane | C2H3FCl2 | CID 15586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 5. echemi.com [echemi.com]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Difluoroacetic acid synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase transfer catalysis | PPTX [slideshare.net]
- 10. biomedres.us [biomedres.us]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Determination of fluoroacetic acid in water and biological samples by GC-FID and GC-MS in combination with solid-phase microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Dichloroacetic acid | SIELC Technologies [sielc.com]
- 16. publications.iarc.who.int [publications.iarc.who.int]
- 17. This compound | 354-19-8 [chemicalbook.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
- 19. US2495440A - Dichloroacetic acid purification - Google Patents [patents.google.com]
- 20. CN102276442A - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 21. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 22. CN1108192C - Liquid catalyst for producing high-purity chloroacetic acid and catalytic synthesis of chloroacetic acid - Google Patents [patents.google.com]
- 23. Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Dichlorofluoroacetic Acid (DCFA): Technical Support & Troubleshooting Center
Welcome to the technical support center for Dichlorofluoroacetic Acid (DCFA). This guide is designed for researchers, scientists, and drug development professionals who utilize DCFA in their experimental workflows. As a halogenated acetic acid, DCFA's stability is paramount for reproducible and accurate results, yet it can be susceptible to degradation if not handled with precision. This document provides in-depth, experience-based answers to common challenges, moving beyond simple instructions to explain the underlying chemical principles.
Core Principles of DCFA Stability
Understanding the fundamental vulnerabilities of this compound is the first step toward preventing its degradation. While specific degradation kinetics for DCFA are not as widely published as for compounds like Dichloroacetic Acid (DCA), the principles of haloacetic acid chemistry provide a strong predictive framework.
-
pH Sensitivity: The carboxylate form (deprotonated) is generally more stable in aqueous solution than the protonated acid form. Highly acidic or strongly basic conditions can catalyze degradation pathways. For instance, elevated pH can facilitate nucleophilic substitution or elimination reactions.[1]
-
Temperature & Light: Like many reactive small molecules, DCFA is susceptible to thermal and photodegradation. Elevated temperatures provide the activation energy needed for decomposition reactions, such as decarboxylation. UV light can initiate free-radical chain reactions, leading to rapid decomposition.
-
Solvent & Contaminants: The choice of solvent is critical. While soluble in water and polar organic solvents, reactivity with the solvent must be considered.[2] The presence of contaminants, particularly metals, strong oxidizing agents, or strong bases, can catalyze degradation.[3]
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for neat this compound?
For neat (undiluted) DCFA, long-term stability is best maintained by mitigating exposure to heat, light, and moisture. Based on best practices for analogous compounds like DCA, we recommend storing the compound at 2-8°C in a tightly sealed container.[2][4] The container should be placed inside a desiccator to protect it from moisture, and an inert gas atmosphere (e.g., argon or nitrogen) should be used to displace air, minimizing oxidative degradation.[4]
Q2: My DCFA solution has turned slightly yellow. Is it still usable?
A color change is a primary indicator of degradation. While the specific degradation products of DCFA may be colorless, a yellow tint often suggests the formation of complex organic byproducts or impurities. We strongly advise against using a discolored solution. The presence of unknown degradation products can interfere with your experiment, leading to non-reproducible results and potentially confounding biological or chemical interpretations. The best course of action is to discard the solution according to safety protocols and prepare a fresh one.[5]
Q3: Can I prepare a high-concentration stock of DCFA in water and store it for several months?
While convenient, long-term storage of high-concentration aqueous stocks is not recommended. Water can participate in hydrolysis reactions, and the stability of DCFA in solution decreases over extended periods.[6][7] For maximum reproducibility, the best practice is to prepare fresh solutions from a neat stock stored under ideal conditions. If a stock solution must be stored, prepare it in a suitable, validated buffer (e.g., phosphate buffer, pH ~7), aliquot it into single-use volumes to avoid freeze-thaw cycles, and store at -20°C or below for a limited, validated period.
In-Depth Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing a logical path from problem to solution.
Q4: I'm observing poor reproducibility in my cell-based assays when using DCFA. What could be the cause?
Poor reproducibility is often the first sign of reagent instability. The issue likely stems from inconsistent concentrations of active DCFA between experiments.
Answer & Recommended Actions:
The root cause is almost certainly the degradation of your DCFA working solution or stock solution. Halogenated acids can be unstable in complex biological media, which contains salts, amino acids, and pH indicators that can interact with the compound.
-
Suspect #1: The Working Solution. Are you preparing a large batch of DCFA-containing media and using it over several days? DCFA can degrade at 37°C in the incubator. Solution: Prepare your final working solution (DCFA diluted in media) immediately before adding it to your cells. Do not store or reuse DCFA-containing media.
-
Suspect #2: The Stock Solution. How old is your aqueous stock solution and how has it been stored? If it's more than a few weeks old or has been stored at 4°C, it has likely degraded. Solution: Discard the old stock and prepare a fresh one from your neat compound. See the protocol below for preparing a stable, short-term stock.
-
Suspect #3: pH of the Medium. The addition of an acidic compound like DCFA can slightly lower the pH of your culture medium, especially if the medium has weak buffering capacity. This pH shift can affect both your cells and the stability of the compound itself. Solution: After adding DCFA to your medium, check the final pH and adjust if necessary.
Q5: My analytical results (HPLC/GC-MS) show unexpected peaks that are increasing over time. How do I identify them and prevent their formation?
The appearance of new peaks is a clear sign of degradation. Identifying these peaks is key to understanding the degradation pathway and preventing it.
Answer & Recommended Actions:
These new peaks are degradation products of DCFA. Common degradation pathways for haloacetic acids include dechlorination, decarboxylation, and hydrolysis.[1][8]
-
Identification: The most powerful method for identification is Liquid Chromatography-Mass Spectrometry (LC-MS). By analyzing the mass-to-charge ratio (m/z) of the new peaks, you can deduce their molecular formulas. For example, the loss of a chlorine atom or a carboxyl group would result in a predictable mass shift.
-
Prevention - Review Your Solvent: Are you using a reactive solvent? For example, using methanol as a solvent for long-term storage can lead to esterification, especially under acidic conditions, forming methyl dichlorofluoroacetate.[9] Solution: Use a non-reactive or aprotic solvent for stock solutions if your experimental design allows (e.g., DMSO), or use a buffered aqueous solution for short-term storage.
-
Prevention - Eliminate Contaminants: Ensure all glassware is scrupulously clean. Metal ions can catalyze decomposition. Avoid using metal spatulas for weighing; prefer glass or polymer-based tools.[3] Store solutions in glass or appropriate plastic containers, not in metal containers.[4]
Key Experimental Protocols
Protocol 1: Preparation of a Validated DCFA Aqueous Stock Solution (100 mM)
This protocol describes how to prepare a stock solution and validate its concentration.
Materials:
-
This compound (neat)
-
High-purity (Type I) water
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Amber glass vials with PTFE-lined caps
-
pH meter
Procedure:
-
Pre-equilibration: Allow the neat DCFA container to warm to room temperature inside a desiccator before opening to prevent condensation of atmospheric moisture.
-
Weighing: In a fume hood, accurately weigh out the required amount of DCFA. For a 10 mL stock of 100 mM DCFA (MW: 146.93 g/mol ), you would need 146.93 mg.[10]
-
Dissolution: Quantitatively transfer the weighed DCFA to a 10 mL Class A volumetric flask. Add approximately 8 mL of Type I water and gently swirl to dissolve.
-
Final Volume: Once fully dissolved, bring the volume to the 10 mL mark with Type I water. Cap and invert the flask 15-20 times to ensure homogeneity.
-
pH Measurement (Optional but Recommended): Measure the pH of the solution. It will be highly acidic. This value can be a useful QC parameter for future batches.
-
Aliquoting & Storage: Immediately aliquot the solution into single-use volumes in amber glass vials. Purge the headspace of each vial with an inert gas (e.g., argon) before sealing.
-
Storage: Store the aliquots at -20°C or, preferably, -80°C. For immediate use, a stock can be kept at 2-8°C for no more than 24-48 hours.
Protocol 2: Quality Control (QC) Check for DCFA Degradation by Ion Chromatography
This protocol provides a framework for assessing the purity of your DCFA stock. Ion chromatography (IC) is an effective method for separating and quantifying haloacetic acids and their potential anionic degradation products.[11]
Procedure:
-
Prepare Standards: Create a set of calibration standards from a freshly prepared, validated stock of DCFA (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM).
-
Prepare Sample: Dilute your stored DCFA stock solution to fall within the concentration range of your calibration curve.
-
Chromatographic Conditions (Example):
-
Analysis:
-
Run the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Run your diluted sample.
-
Quantify the main DCFA peak. The concentration should be within ±5% of the expected value.
-
Inspect the chromatogram for any additional peaks. The appearance of new peaks not present in the initial standard indicates degradation.
-
Data & Visualization
Table 1: Summary of Recommended Handling & Storage Conditions for DCFA
| Form | Container | Temperature | Atmosphere | Recommended Solvent | Max. Storage Duration |
| Neat Compound | Tightly-sealed glass | 2-8°C[2] | Inert Gas (Argon/N₂)[4] | N/A | >1 Year (if unopened) |
| High-Conc. Stock | Amber glass, PTFE cap | -20°C to -80°C | Inert Gas Headspace | Buffered H₂O (pH ~7) | 1-3 Months (Validated) |
| Working Solution | Sterile Polystyrene/Glass | N/A | N/A | Experimental Buffer/Media | Prepare Fresh, Use Immediately |
Diagrams
Caption: Troubleshooting logic for inconsistent experimental results with DCFA.
Caption: Recommended workflow for handling DCFA from receipt to experimental use.
References
- 1. researchgate.net [researchgate.net]
- 2. Dichloroacetic acid - Safety Data Sheet [chemicalbook.com]
- 3. lobachemie.com [lobachemie.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. CN108008061B - Method for detecting monochloroacetic acid, dichloroacetic acid, trichloroacetic acid and sulfate radical in chloroacetic acid by ion chromatography - Google Patents [patents.google.com]
removing impurities from commercially available dichlorofluoroacetic acid
Welcome to the Technical Support Center for the purification of commercially available dichlorofluoroacetic acid (DCFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for obtaining high-purity DCFA for your critical applications. This resource will address common challenges and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial this compound?
A1: The impurity profile of commercially available this compound can vary depending on the synthetic route employed by the manufacturer. However, based on common synthetic pathways for halogenated acetic acids, you can anticipate the following classes of impurities:
-
Related Haloacetic Acids: These are often the most common impurities. Due to the nature of halogenation reactions, it is common to have small amounts of other chlorinated or fluorinated acetic acids present. This can include monochloroacetic acid, trichloroacetic acid, and potentially difluoroacetic acid.
-
Starting Materials and Reagents: Incomplete reactions can lead to the presence of residual starting materials. For instance, if the synthesis involves the chlorination of a fluoroacetic acid derivative, you might find residual fluoroacetic acid.
-
Solvent Residues: Residual solvents from the reaction or initial purification steps may be present. Common solvents to look for include toluene, acetic acid, or other organic solvents used in the synthesis.
-
Water: this compound is hygroscopic and can absorb moisture from the atmosphere.
-
Decomposition Products: Although generally stable, prolonged heating or improper storage can lead to decomposition.
Q2: What are the primary methods for purifying this compound?
A2: The two most effective methods for purifying this compound on a laboratory scale are fractional vacuum distillation and recrystallization. The choice between these methods will depend on the nature of the impurities and the desired final purity.
-
Fractional Vacuum Distillation is particularly effective for separating DCFA from impurities with different boiling points. Given its relatively high atmospheric boiling point, vacuum distillation is essential to prevent thermal decomposition.
-
Recrystallization is a powerful technique for removing impurities that have different solubility profiles from DCFA in a given solvent. This method is particularly useful if the impurities are solids or have significantly different polarity.
Q3: What safety precautions should I take when handling and purifying this compound?
A3: this compound is a corrosive material that can cause severe skin burns and eye damage[1]. It is crucial to handle it with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. Ensure that an eyewash station and safety shower are readily accessible.
Purification Methodologies: Protocols and Troubleshooting
Fractional Vacuum Distillation
Fractional vacuum distillation is the preferred method for purifying this compound, especially for removing volatile impurities or those with boiling points significantly different from the product. Due to its high boiling point of 156.6°C at atmospheric pressure, distillation under vacuum is necessary to prevent thermal decomposition[2].
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus using ground-glass joints. A Claisen adapter is recommended to minimize bumping[3].
-
Use a short-path distillation head to minimize product loss.
-
Ensure all glassware is thoroughly dried to prevent contamination with water.
-
Use a magnetic stirrer and a stir bar in the distilling flask for smooth boiling. Boiling chips are not effective under vacuum.
-
Grease all joints lightly with a suitable vacuum grease to ensure a good seal.
-
Connect the vacuum adapter to a cold trap, which is then connected to a vacuum pump. The cold trap will protect the pump from corrosive vapors.
-
Place a thermometer with the bulb positioned just below the side arm leading to the condenser to accurately measure the vapor temperature.
-
-
Distillation Procedure:
-
Charge the distilling flask with the crude this compound (no more than two-thirds full).
-
Begin stirring and start the vacuum pump. The pressure should gradually decrease. A typical vacuum for this distillation is in the range of 10-20 mmHg.
-
Once the vacuum is stable, begin heating the distillation flask using a heating mantle.
-
Slowly increase the temperature. You will observe a forerun of lower-boiling impurities. Collect this fraction in a separate receiving flask.
-
As the temperature approaches the expected boiling point of this compound at the applied pressure, change the receiving flask to collect the pure fraction.
-
Collect the fraction that distills at a constant temperature.
-
Once the main fraction is collected, stop heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.
-
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Difficulty achieving a stable vacuum | Leaks in the system; Inefficient vacuum pump. | Check all joints for proper sealing and re-grease if necessary. Ensure the vacuum tubing is not cracked. Check the vacuum pump oil and change if it appears cloudy or discolored. |
| Bumping or unstable boiling | Inefficient stirring; Heating too rapidly. | Ensure the magnetic stirrer is functioning correctly and the stir bar is spinning smoothly. Reduce the heating rate to allow for smooth boiling. |
| Product decomposition (darkening of the residue) | Excessive heating temperature; Distillation at too high a pressure. | Reduce the heating mantle temperature. Improve the vacuum to lower the boiling point of the acid. |
| Poor separation of impurities | Inefficient fractionating column; Heating too rapidly. | Use a fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column). Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. |
| Corrosion of equipment | Incompatible materials. | Use glassware for all components in contact with the acid. If using stainless steel components, ensure they are of a resistant grade (e.g., 316 stainless steel), though glass is preferred[4][5][6]. |
Recrystallization
Recrystallization can be an effective method for purifying this compound, particularly for removing less soluble or more soluble impurities. The key to successful recrystallization is finding a suitable solvent or solvent system.
An ideal solvent for recrystallization should dissolve the this compound well at elevated temperatures but poorly at low temperatures. Given that this compound is a polar organic molecule, polar solvents are a good starting point for screening. For low-melting organic acids, a mixed solvent system is often employed.
Recommended Solvents for Screening:
-
Single Solvents: Toluene, Hexane, Dichloromethane
-
Solvent Pairs: Hexane/Toluene, Hexane/Dichloromethane
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen solvent (e.g., toluene).
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves. Add the minimum amount of hot solvent required to fully dissolve the solid.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.
-
| Issue | Possible Cause(s) | Troubleshooting Steps |
| "Oiling out" instead of crystallization | The boiling point of the solvent is higher than the melting point of the acid; The solution is too concentrated. | Use a lower-boiling solvent. Reheat the solution to dissolve the oil and add a small amount of additional solvent. |
| No crystals form upon cooling | The solution is not saturated; The solution is supersaturated. | Evaporate some of the solvent to increase the concentration and allow it to cool again. Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. |
| Poor recovery of purified product | Too much solvent was used; The compound is too soluble in the chosen solvent at low temperatures. | Evaporate some of the solvent and re-cool. Choose a different solvent in which the compound is less soluble at low temperatures. |
| Crystals are colored | Colored impurities are present. | Add a small amount of activated charcoal to the hot solution before filtration. Be aware that this may also adsorb some of your product. |
Purity Assessment
Accurate assessment of purity is critical. The following analytical techniques are recommended for analyzing the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating and quantifying this compound and its potential impurities.
-
Column: A C8 or C18 reversed-phase column is suitable.
-
Mobile Phase: A mixture of acetonitrile and water with an acidic modifier is typically used. For example, a mobile phase of 10% acetonitrile in water with 0.1% phosphoric acid can provide good separation of haloacetic acids[7].
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is effective for detecting the carboxylic acid functionality.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration to quantify the purity of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation and identification of volatile compounds. Due to the low volatility of carboxylic acids, derivatization is often necessary.
-
Derivatization: Esterification is a common derivatization method for carboxylic acids. Reacting the this compound with an alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst will convert it to its more volatile ester.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good choice for separating the derivatized haloacetic acids[8].
-
Mass Spectrometry: The mass spectrometer will provide fragmentation patterns that can be used to confirm the identity of this compound and its impurities.
Quantitative Nuclear Magnetic Resonance (qNMR)
For a highly accurate determination of purity without the need for a reference standard of the impurities, quantitative NMR (qNMR) is an excellent choice[9][10].
-
Accurately weigh a sample of the purified this compound and a certified internal standard into an NMR tube.
-
Dissolve the solids in a suitable deuterated solvent (e.g., D₂O or CDCl₃).
-
Acquire a ¹H or ¹⁹F NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay).
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity of the this compound based on the known concentration of the internal standard and the integral values.
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stainless Steel – Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 5. foxxlifesciences.in [foxxlifesciences.in]
- 6. calpaclab.com [calpaclab.com]
- 7. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Nuclear Magnetic Resonance Spectroscopy for Quantitative Analysis: A Review for Its Application in the Chemical, Pharmaceutical and Medicinal Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quantitative nuclear magnetic resonance (QNMR) spectroscopy for assessing the purity of technical grade agrochemicals: 2,4-dichlorophenoxyacetic acid (2,4-D) and sodium 2,2-dichloropropionate (Dalapon sodium) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Reactions Involving Dichlorofluoroacetic Acid
Welcome to the technical support center for handling and scaling reactions with dichlorofluoroacetic acid (Cl₂CFCOOH). This guide is designed for researchers, chemists, and drug development professionals who are transitioning from bench-scale experiments to pilot or manufacturing scale. As a strong, corrosive, and thermally sensitive reagent, this compound presents unique challenges that require careful consideration to ensure a safe, efficient, and reproducible process. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific issues you may encounter.
Section 1: Core Properties and Safety at Scale
Understanding the fundamental properties and hazards of this compound is the bedrock of a safe scale-up operation. The risks associated with a few milliliters in a lab flask are amplified manifold when dealing with kilograms or tons in a plant.
Frequently Asked Questions: Safety & Handling
Q1: What are the primary hazards of this compound that become more critical during scale-up?
A1: During scale-up, three primary hazards of this compound (CAS No. 354-19-8) are significantly amplified:
-
Extreme Corrosivity: this compound is a strong organic acid.[1] At the kilogram scale, its corrosive nature poses a significant risk to equipment integrity (reactors, transfer lines, valves) and personnel. It is extremely destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[1][2]
-
Thermal Decomposition: When heated, especially under uncontrolled conditions, the acid can decompose to release highly toxic and corrosive gases, including hydrogen chloride (HCl) and phosgene (COCl₂).[2][3] The risk of a runaway thermal event is much higher in large reactors due to the decreased surface-area-to-volume ratio, which hinders efficient heat removal.[4][5]
-
Incompatibility: The acid reacts exothermically with bases, oxidizing agents, and metals.[2][6] On a large scale, accidental contact with these materials can lead to a violent, uncontrolled reaction, generating significant heat and pressure.
Q2: What are the non-negotiable conditions for storing bulk quantities of this compound?
A2: Bulk storage requires stringent controls. Store the acid in a cool, dry, and well-ventilated area, separate from incompatible materials.[2][6][7] Containers should be tightly closed, and storage under an inert gas atmosphere (like nitrogen or argon) is recommended to prevent moisture ingress and potential reactions.[2][7] The storage area should have secondary containment to manage potential spills.
Q3: What specific engineering controls and Personal Protective Equipment (PPE) are required for large-scale handling?
A3: For handling bulk quantities, rely on robust engineering controls first. Use a closed system for transfers to minimize exposure.[7] Ensure the work area has adequate ventilation, and that emergency eyewash stations and safety showers are immediately accessible.[2][8]
Personnel must wear a comprehensive set of PPE, including:
-
Hand Protection: Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton).[8]
-
Eye and Face Protection: Chemical safety goggles combined with a full-face shield.[2][8]
-
Body Protection: A chemical-resistant suit or apron.
-
Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, a NIOSH-approved respirator with an appropriate acid gas cartridge is necessary.[2][8]
Workflow: Safe Charging of this compound to a Reactor
The following diagram outlines a mandatory workflow for safely handling and charging the acid in a production environment.
Caption: A logical workflow for the safe handling and charging of this compound in a large-scale setting.
Section 2: Troubleshooting Guide for Key Synthetic Transformations
While this compound is used in specialized applications, such as a solvent for conductive polymers, its primary reactivity in synthesis stems from its strong acidity and its potential as a precursor to other reactive species.[9] A key, albeit less common, transformation is its thermal decarboxylation to generate chlorofluorocarbene (:CFCl).
Scenario: Generation of Chlorofluorocarbene via Decarboxylation
The generation of carbenes from haloacetic acids typically proceeds via thermal decomposition of the corresponding sodium salt.[10] For this compound, this process would yield chlorofluorocarbene, a different species from the more commonly used difluorocarbene.
Q4: We are attempting a scale-up of a cyclopropanation reaction using chlorofluorocarbene generated from sodium dichlorofluoroacetate. The reaction is giving low yields and is difficult to control. What are the likely causes?
A4: This is a challenging scale-up due to thermal control and carbene reactivity. The primary issues are likely:
-
Poor Thermal Control: The decarboxylation to form the carbene is highly endothermic to initiate but can trigger exothermic side reactions, making it hard to control. On a large scale, inefficient heat transfer can create hot spots, leading to rapid, uncontrolled gas evolution (CO₂) and decomposition of starting materials and products.[4]
-
Carbene Side Reactions: Chlorofluorocarbene is a reactive intermediate. If its concentration becomes too high due to rapid generation, it can dimerize to form 1,2-dichloro-1,2-difluoroethene or react with the solvent.
-
Sub-optimal Reaction Conditions: The temperature and rate of addition are critical. The temperature must be high enough to induce decarboxylation but low enough to prevent degradation and allow the carbene to be trapped by your alkene substrate.
Mechanism: Carbene Generation and Potential Pitfalls
Caption: The pathway from sodium dichlorofluoroacetate to chlorofluorocarbene and the competing desired vs. side reactions.
Troubleshooting and Optimization Table
| Issue Encountered | Potential Cause | Recommended Solution for Scale-Up |
| Runaway Reaction / Uncontrolled Gas Release | Poor heat transfer leading to rapid, localized decarboxylation. | 1. Reduce Batch Concentration: Use more solvent to improve the heat capacity of the mixture. 2. Slow Addition: If using a solution of the salt, add it slowly to the hot reaction mixture. 3. Improve Agitation: Ensure the reactor's mixing is sufficient to prevent hot spots at the vessel walls.[5] |
| Low Yield of Cyclopropanated Product | Carbene is reacting with itself (dimerization) or the solvent instead of the substrate. | 1. Control Generation Rate: Lower the reaction temperature to slow down decarboxylation. The carbene should be generated slowly in the presence of the alkene. 2. Increase Substrate Concentration: Ensure the alkene is present in sufficient quantity to trap the carbene as it forms. 3. Solvent Choice: Use a high-boiling, inert solvent (e.g., diglyme, triglyme) that is less susceptible to C-H insertion reactions.[10] |
| Product Decomposition | The desired product is not stable at the high temperatures required for carbene generation. | 1. Find the Optimal Temperature Window: Experiment at the lowest possible temperature that still allows for a reasonable reaction rate. 2. Minimize Reaction Time: Once the reaction is complete (as determined by in-process controls), cool the mixture immediately. |
| Inconsistent Results Batch-to-Batch | The sodium salt of this compound is hygroscopic, and water content is affecting the reaction. | 1. Rigorously Dry the Salt: Dry the sodium dichlorofluoroacetate under high vacuum before use. 2. Use Anhydrous Solvents: Ensure all solvents are thoroughly dried to maintain consistent reaction conditions. |
Section 3: Process Monitoring and Purification
Effective scale-up demands robust analytical methods to track reaction progress and impurities, followed by a scalable purification strategy.
Frequently Asked Questions: Analytics & Purification
Q5: How can we effectively monitor the consumption of the dichlorofluoroacetate salt and the formation of our product in a large, hot, and opaque reactor?
A5: Direct sampling from a large-scale, high-temperature reaction can be hazardous. Consider the following approaches:
-
Offline GC Analysis: Carefully quench a small, sampled aliquot and derivatize it (e.g., via esterification with acidic methanol) to make the acids volatile for Gas Chromatography (GC) analysis.[11][12] This allows you to quantify the remaining starting material and the product.
-
In-situ IR Spectroscopy: An attenuated total reflectance (ATR) infrared probe inserted into the reactor can monitor the reaction in real-time. You can track the disappearance of the carboxylate stretch of the starting material and the appearance of a characteristic band for the product. This is a powerful Process Analytical Technology (PAT) tool for scale-up.[13]
-
Calorimetry: Reaction calorimeters (RC1) can be used during pilot scale studies to measure heat flow.[4] The end of the reaction is often signaled by the cessation of heat evolution or absorption.
Q6: Our crude product is contaminated with unreacted this compound and dark-colored byproducts. What is a scalable purification method?
A6: Purifying products from these reactions at scale often involves multiple steps:
-
Aqueous Wash/Neutralization: After cooling, carefully quench the reaction mixture. A dilute basic wash (e.g., with sodium bicarbonate solution) will neutralize and remove the unreacted acidic starting material. Be cautious, as this will generate CO₂ gas.
-
Solvent Extraction: Extract the desired neutral product into a suitable organic solvent.
-
Decolorization: If the product is dark, a treatment with activated carbon can remove colored impurities.
-
Final Purification: Depending on the product's properties, final purification is typically achieved by:
-
Distillation: If the product is a thermally stable liquid with a distinct boiling point.
-
Crystallization: If the product is a solid, this is often the most effective method for achieving high purity at a large scale.[4]
-
A common purification strategy for related acids involves esterification of the crude acid mixture, separation of the esters by distillation, and subsequent hydrolysis to yield the pure acid.[14] This multi-step approach can be highly effective for removing persistent impurities.
References
- 1. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. fishersci.com [fishersci.com]
- 3. Dichloroacetic Acid | CHCl2COOH | CID 6597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 5. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 6. lobachemie.com [lobachemie.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. This compound | 354-19-8 [chemicalbook.com]
- 10. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]
- 11. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 14. US2495440A - Dichloroacetic acid purification - Google Patents [patents.google.com]
strategies to improve the selectivity of dichlorofluoroacetylation
Welcome to the technical support center for dichlorofluoroacetylation. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize the dichlorofluoroacetyl moiety in their synthetic endeavors. The introduction of the -C(O)CFCl₂ group is a powerful strategy in drug discovery for modulating the physicochemical and metabolic properties of lead compounds. However, achieving high selectivity can be challenging.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a practical, question-and-answer format. We will explore the causality behind common experimental issues and offer field-proven strategies to enhance the selectivity and success of your reactions.
Frequently Asked Questions & Troubleshooting
Chemoselectivity Issues
Question 1: My reaction on a substrate with both amine and hydroxyl groups (e.g., an amino alcohol) gives a mixture of N- and O-acylated products. How can I improve N-selectivity?
This is a classic chemoselectivity challenge rooted in the competing nucleophilicity of the amine and hydroxyl groups. While amines are generally more nucleophilic than alcohols, this can be modulated by steric hindrance, electronic effects, and, most critically, the reaction conditions.
Underlying Principles: The outcome of the competition between N- and O-acylation is determined by the relative rates of attack of the nitrogen and oxygen atoms on the dichlorofluoroacetylating agent. Factors that disproportionately decrease the activation energy for the N-acylation pathway or increase it for the O-acylation pathway will enhance selectivity.
Troubleshooting Strategies:
-
Solvent Choice is Critical: The solvent plays a profound role in stabilizing reactants and transition states, directly impacting reaction rates.[1]
-
Mechanism: Polar aprotic solvents like Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF) are generally preferred. They solvate the cationic species (e.g., the protonated base) without forming strong hydrogen bonds with the amine nucleophile, leaving its lone pair more available for reaction.[2] In contrast, protic solvents (like alcohols) can solvate the amine through hydrogen bonding, reducing its nucleophilicity and leveling the playing field for the competing hydroxyl group.
-
Actionable Advice: Switch from any protic or highly polar, coordinating solvents (like DMF or DMSO, which can sometimes complicate workups) to a less polar, aprotic solvent like DCM or THF.
-
-
Temperature Control: Reaction kinetics are highly sensitive to temperature.
-
Mechanism: The O-acylation reaction often has a higher activation energy than N-acylation. By lowering the temperature (e.g., from room temperature to 0 °C or -20 °C), you can significantly slow down the undesired O-acylation reaction to a greater extent than the desired N-acylation, thus improving the selectivity ratio. Conversely, elevated temperatures can decrease selectivity.[3]
-
Actionable Advice: Perform the addition of the acylating agent at 0 °C or below and allow the reaction to warm slowly to room temperature only if necessary. Monitor the reaction by TLC or LC-MS at low temperatures to assess conversion.
-
-
Base Selection: The choice of base is not merely for scavenging the acid byproduct; it modulates the nucleophilicity of your substrate.
-
Mechanism: A bulky, non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is standard. However, using a weaker base or a stoichiometric amount can be beneficial. A strong base can deprotonate the hydroxyl group, forming a highly nucleophilic alkoxide that aggressively competes with the neutral amine. Using a milder base (like pyridine) or just enough base to neutralize the generated acid can keep the hydroxyl group protonated and less reactive.
-
Actionable Advice: If using a strong base like TEA, try reducing the equivalents from 2.0 to 1.1. If selectivity is still poor, consider switching to a less hindered or weaker base like pyridine.
-
Question 2: I am attempting to acylate a thiol in the presence of an amine, but I am getting significant N-acylation. How can I favor S-acylation?
This is a challenging scenario. While thiols are excellent nucleophiles, primary and secondary amines often react faster with highly electrophilic acylating agents.
Underlying Principles: The selectivity here depends on a delicate balance of nucleophilicity and steric accessibility. The key is to find conditions that favor the "softer" thiol nucleophile or sterically disfavor the amine.
Troubleshooting Strategies:
-
pH and Base Control: The nucleophilicity of both thiols and amines is pH-dependent.
-
Mechanism: At neutral or slightly acidic pH, the amine exists predominantly in its protonated, non-nucleophilic ammonium form (R-NH₃⁺), while the thiol remains largely neutral and nucleophilic. This provides a window for selective S-acylation. Using a very strong base will deprotonate both, leading to a competitive situation.
-
Actionable Advice: Attempt the reaction without an organic base, perhaps in a buffered system if your substrate is soluble. Alternatively, use a base that is just strong enough to deprotonate the thiol to the thiolate but not the amine, such as sodium bicarbonate. This can be highly substrate-dependent.
-
-
Use of Alternative Acylating Agents: The reactivity of the dichlorofluoroacetylating agent can be tuned.
-
Mechanism: Instead of using the highly reactive dichlorofluoroacetyl chloride or anhydride, consider an activated ester derivative. These reagents are "softer" electrophiles and may exhibit greater selectivity for the thiol.
-
Actionable Advice: Prepare an activated ester of dichlorofluoroacetic acid (e.g., an N-hydroxysuccinimide ester). This milder reagent may provide the desired S-selectivity.
-
Regioselectivity & General Issues
Question 3: My substrate has multiple hydroxyl groups of different types (e.g., primary and secondary). How can I selectively acylate the primary alcohol?
This is a problem of regioselectivity, primarily governed by sterics and electronics.
Underlying Principles: Primary alcohols are less sterically hindered and generally more reactive towards acylation than secondary or tertiary alcohols.[4] The goal is to exploit this inherent reactivity difference.
Troubleshooting Strategies:
-
Sterically Hindered Reagents & Conditions:
-
Mechanism: Employing a bulky acylating agent or a bulky base can amplify the steric differences between the primary and secondary hydroxyl groups, making the reaction pathway to the more accessible primary alcohol overwhelmingly favorable.
-
Actionable Advice: While you cannot easily change the dichlorofluoroacetyl group, you can use a very bulky base like 2,6-lutidine or di-tert-butylpyridine. Combine this with a low reaction temperature (-40 °C to -78 °C) to maximize kinetic selectivity.
-
-
Stoichiometric Control:
-
Mechanism: By carefully controlling the stoichiometry of the acylating agent, you can ensure there is not enough reagent to react with the less reactive secondary alcohol after the primary alcohol has been consumed.
-
Actionable Advice: Use precisely 1.0 equivalent of the dichlorofluoroacetylating agent, added slowly via syringe pump at a low temperature to a solution of the substrate and base. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent over-acylation.
-
-
Catalytic Approach:
-
Mechanism: Certain catalysts can selectively activate one functional group over another. While less common for simple acylations, enzyme- or organocatalyst-based approaches can offer exquisite regioselectivity.[5]
-
Actionable Advice: This is an advanced strategy. Explore literature for lipase-catalyzed acylations or DMAP-derivatives that may show selectivity for primary alcohols.
-
Question 4: My reaction is sluggish, and upon warming or extended reaction times, I see significant decomposition of the product or starting material. What's happening?
This issue points towards instability of either the reactants or products under the reaction conditions. The dichlorofluoroacetyl group itself can be labile.
Underlying Principles: The electron-withdrawing nature of the fluorine and chlorine atoms makes the carbonyl group highly electrophilic, but it can also make the resulting amide or ester susceptible to hydrolysis or other side reactions, especially if strong bases or nucleophiles are present.
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing common selectivity and yield issues in dichlorofluoroacetylation.
Caption: Troubleshooting workflow for dichlorofluoroacetylation.
Troubleshooting Strategies:
-
Re-evaluate Temperature Profile:
-
Mechanism: Decomposition rates often increase exponentially with temperature.[6] The optimal temperature is a balance between an acceptable reaction rate and minimal decomposition.
-
Actionable Advice: Run a temperature study. Set up small-scale reactions at -20 °C, 0 °C, and RT. Monitor by LC-MS to find the "sweet spot" where product formation is reasonably fast but byproduct formation is low.
-
-
Check Base Compatibility:
-
Mechanism: If you are using a nucleophilic base (e.g., pyridine, DMAP used catalytically), it can react with your starting material or product. Excess strong base can also promote elimination or hydrolysis pathways.
-
Actionable Advice: Ensure your base is non-nucleophilic (DIPEA, Proton Sponge). Use the minimum required amount (1.05-1.1 eq).
-
-
Aqueous Workup Conditions:
-
Mechanism: Dichlorofluoroacetyl amides/esters can be sensitive to pH. Washing with a strong basic solution (like 1M NaOH) during workup can hydrolyze the desired product back to the starting material.
-
Actionable Advice: Use a milder aqueous wash, such as saturated sodium bicarbonate solution, or a dilute acid wash (e.g., 5% citric acid) to neutralize the base. Minimize contact time with the aqueous phase and work quickly.
-
Data Summary Tables
For quick reference, the following tables summarize key parameters discussed.
Table 1: Solvent Properties and Recommendations
| Solvent | Dielectric Constant | Type | Recommendation for Selectivity | Rationale |
| Dichloromethane (DCM) | 9.1 | Aprotic, Non-polar | Excellent | Poorly solvates nucleophiles, maximizing intrinsic reactivity differences.[2] |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Polar | Good | Good general-purpose solvent, less polar than MeCN. |
| Acetonitrile (MeCN) | 37.5 | Aprotic, Polar | Good to Fair | Higher polarity can sometimes reduce selectivity compared to DCM.[1] |
| N,N-Dimethylformamide (DMF) | 36.7 | Aprotic, Polar | Use with Caution | Can promote side reactions; difficult to remove. |
| Ethanol (EtOH) | 24.6 | Protic | Not Recommended | Protic nature reduces amine nucleophilicity via H-bonding.[7] |
Table 2: Common Bases and Their Impact on Selectivity
| Base | pKa of Conj. Acid | Type | Impact on Selectivity |
| Triethylamine (TEA) | 10.75 | Tertiary Amine, Bulky | Standard choice, but excess can reduce selectivity. |
| DIPEA (Hünig's base) | 10.75 | Tertiary Amine, Very Bulky | Good for sterically hindered substrates; non-nucleophilic. |
| Pyridine | 5.25 | Aromatic Amine | Weaker base, can improve selectivity by not forming alkoxides. |
| 2,6-Lutidine | 6.65 | Sterically Hindered | Good for preventing O-acylation by sterics. |
Experimental Protocol: General Procedure for Selective N-Dichlorofluoroacetylation
This protocol provides a robust starting point for the selective N-acylation of an amino alcohol.
Materials:
-
Substrate (e.g., 2-amino-1-phenylethanol)
-
Dichlorofluoroacetyl chloride
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Nitrogen or Argon supply
-
Standard glassware (oven-dried)
Procedure:
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and a thermometer, add the amino alcohol substrate (1.0 eq).
-
Dissolution: Dissolve the substrate in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Base Addition: Add the base (e.g., TEA, 1.1 eq) dropwise to the stirred solution.
-
Reagent Addition: In a separate syringe, draw up the dichlorofluoroacetyl chloride (1.05 eq). Add it dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Troubleshooting Checkpoint: If selectivity is poor, this addition should be performed at -20 °C or even -78 °C.
-
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the consumption of the starting material by TLC or LC-MS every 30 minutes.
-
Troubleshooting Checkpoint: Avoid letting the reaction run for an unnecessarily long time after the starting material is consumed to prevent side reactions.
-
-
Quenching: Once the reaction is complete, quench by slowly adding saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer sequentially with water and then brine.
-
Troubleshooting Checkpoint: Avoid basic washes (e.g., NaOH) which can hydrolyze the product. A wash with saturated sodium bicarbonate is a milder alternative if an acid scavenger is needed.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- 1. Solvent effects - Wikipedia [en.wikipedia.org]
- 2. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Temperature effects on flocculation, using different coagulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective dihalohydration reactions of propargylic alcohols: gold-catalyzed and noncatalyzed reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Spectrofluorometric investigations on the solvent effects on the photocyclization reaction of diclofenac - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Poor Solubility of Dichlorofluoroacetic Acid
Introduction
Dichlorofluoroacetic acid (DCFA) is a vital reagent in organic synthesis, particularly for the introduction of fluorinated moieties in the development of novel pharmaceuticals and agrochemicals.[1] Despite its utility, researchers frequently encounter significant challenges with its solubility, especially in non-polar organic solvents, which can impede reaction kinetics, reduce yields, and complicate product purification. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies and practical solutions to overcome these solubility hurdles.
Core Properties of this compound
A foundational understanding of DCFA's physicochemical properties is essential for troubleshooting solubility issues. As a halogenated carboxylic acid, its polarity is significant, influencing its behavior in various media.
| Property | Value | Source |
| Molecular Formula | C₂HCl₂FO₂ | [1][2] |
| Molecular Weight | 146.93 g/mol | [1] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 156.6 °C at 760 mmHg | [1] |
| Density | ~1.74 g/mL | [1] |
| pKa | Strong Acid (pKa of related Dichloroacetic acid is 1.35) | [3][4] |
| General Solubility | Soluble in water; miscible with polar organic solvents like ethanol and acetone.[1][3] | [1][3] |
Troubleshooting Guides & FAQs
This section addresses the most common questions and issues encountered by researchers working with this compound.
Q1: Why is my this compound not dissolving in my reaction solvent?
Answer: The primary reason for poor solubility is a mismatch in polarity between this compound and the solvent. The principle of "like dissolves like" is paramount here.[5] DCFA is a polar molecule due to its carboxylic acid group and electronegative halogen atoms.[6] If your reaction medium is a non-polar organic solvent, such as hexane, toluene, or dichloromethane, the solute-solvent interactions are too weak to overcome the intermolecular forces (primarily hydrogen bonding) between the DCFA molecules, leading to poor dissolution.[5]
Q2: What are the initial steps to improve the solubility of this compound?
Answer: When facing solubility challenges, a systematic approach is recommended. Start with the simplest and least disruptive methods before moving to more complex solutions. The following workflow provides a logical troubleshooting sequence.
Caption: Logical workflow for troubleshooting DCFA solubility issues.
Q3: How can I use co-solvents effectively to dissolve this compound?
Answer: A co-solvent is a substance added in a small amount to a primary solvent to increase the solubility of a compound.[7] For DCFA in a largely non-polar reaction, adding a small volume of a polar, miscible co-solvent can create a new solvent system with an intermediate polarity that is more favorable for dissolution.[][9] The co-solvent works by disrupting the self-association of the primary solvent, reducing its inability to dissolve polar compounds.[]
Mechanism: The co-solvent molecules position themselves at the interface between the primary solvent and the DCFA, effectively bridging the polarity gap and facilitating solvation.
Recommended Co-solvents:
| Co-solvent | Primary Solvent System Compatibility | Notes |
| Tetrahydrofuran (THF) | Toluene, Dichloromethane (DCM), Chloroform | Aprotic, moderately polar, and generally unreactive. |
| 1,4-Dioxane | Toluene, DCM, Hydrocarbons | Aprotic ether, good for moderate temperature increases. |
| Acetonitrile (ACN) | Toluene, Ethyl Acetate | Polar aprotic, can participate in some side reactions. |
| Dimethylformamide (DMF) | Hydrocarbons, Ethers | High boiling point, use sparingly as it can be difficult to remove. |
| Dimethyl Sulfoxide (DMSO) | Hydrocarbons, Ethers | High boiling point, very effective but can complicate workup.[] |
Protocol: Start by adding the co-solvent dropwise to a stirred suspension of DCFA in the primary solvent at room temperature until the solution becomes clear. A typical starting point is 5-10% v/v of the co-solvent.
Q4: When should I consider converting this compound to a salt to improve solubility?
Answer: Converting DCFA to its corresponding carboxylate salt is a highly effective strategy, particularly if the reaction can be performed in a polar protic solvent (like an alcohol) or a biphasic system.[10][11] Salt formation is often the most effective method for increasing the aqueous solubility of acidic and basic drugs.[10][12] The resulting ionic salt (e.g., sodium dichlorofluoroacetate) will be significantly more soluble in polar media than the neutral carboxylic acid due to strong ion-dipole interactions.[13]
This method is ideal when:
-
Your reaction substrate is also soluble in a polar solvent.
-
You are performing a reaction where the deprotonated carboxylate is the active nucleophile.
-
The presence of a stoichiometric amount of base does not interfere with your desired chemical transformation.
For a detailed methodology, refer to the Experimental Protocol: In-Situ Formation of a Soluble Dichlorofluoroacetate Salt section below.
Q5: Can Phase Transfer Catalysis (PTC) help with reactions involving this compound's poor solubility?
Answer: Yes, Phase Transfer Catalysis (PTC) is an excellent advanced technique for reactions where the reactants are in different, immiscible phases.[14][15] This is common in scenarios where you have the dichlorofluoroacetate salt in an aqueous phase and a non-polar organic substrate in an organic phase (e.g., toluene, chloroform).
Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt (e.g., tetrabutylammonium bromide, TBAB), facilitates the transfer of the dichlorofluoroacetate anion from the aqueous phase into the organic phase.[16][17] The catalyst's lipophilic cation pairs with the carboxylate anion, creating an ion pair that is soluble in the organic medium, allowing it to react with the substrate.[17][18]
Caption: The catalytic cycle in Phase Transfer Catalysis (PTC).
Q6: What is the effect of temperature on the solubility of this compound?
Answer: For most solids and liquids dissolving in a liquid solvent, solubility increases with temperature.[19][20] This is because the dissolution process is often endothermic, meaning it requires energy to break the bonds within the solute.[19] Applying heat provides this energy, facilitating dissolution.
However, this should be approached with caution:
-
Thermal Stability: Ensure that your reactants, solvent, and products are stable at elevated temperatures.
-
Reaction Control: Increased temperature will also increase the reaction rate, which may require more careful monitoring to prevent runaway reactions.
-
Solvent Loss: Use a reflux condenser if heating near or at the boiling point of your solvent to prevent its evaporation.
A modest increase in temperature (e.g., to 40-50 °C) can often significantly improve solubility without compromising the reaction.[21]
Q7: Are there any safety concerns I should be aware of when handling this compound and its solutions?
Answer: Absolutely. This compound is a strong, corrosive acid.[4][22][23] It can cause severe skin burns and serious eye damage.[2][22]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[24][25]
-
Ventilation: Handle the acid in a well-ventilated fume hood to avoid inhaling corrosive vapors.[22][26]
-
Handling: When preparing solutions, always add the acid to the solvent slowly. Never add solvent to the acid.
-
Neutralization: Be prepared to neutralize spills with a weak base, such as sodium bicarbonate.
-
Storage: Store in a cool, dry, well-ventilated area, separated from bases, oxidizing agents, and metals.[23][24]
Experimental Protocols
Protocol: In-Situ Formation of a Soluble Dichlorofluoroacetate Salt
This protocol describes the conversion of DCFA into its more soluble sodium salt for use in a subsequent reaction.
Objective: To improve the solubility of DCFA in a polar solvent by converting it to sodium dichlorofluoroacetate.
Materials:
-
This compound (DCFA)
-
Anhydrous polar solvent (e.g., Ethanol, THF)
-
A suitable base (e.g., Sodium hydroxide, Sodium carbonate, or a non-nucleophilic organic base like Triethylamine (TEA))
-
Reaction vessel with magnetic stirrer
-
Addition funnel (if using a liquid base)
Procedure:
-
Vessel Preparation: Set up a clean, dry reaction vessel equipped with a magnetic stir bar under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent and Substrate: Add the desired volume of the anhydrous polar solvent and any other reaction substrates to the vessel. Begin stirring.
-
Base Addition:
-
For a solid base (e.g., Na₂CO₃): Add one molar equivalent of the base directly to the stirred solution.
-
For a liquid base (e.g., TEA): Add one molar equivalent of the base dropwise using a syringe or addition funnel. An exothermic reaction may be observed; control the addition rate to maintain the desired temperature.
-
-
DCFA Addition: Slowly add one molar equivalent of this compound to the stirred solution containing the base. The acid will react in-situ with the base to form the soluble dichlorofluoroacetate salt.
-
Confirmation of Dissolution: Continue stirring. The initial turbidity or presence of solid base should dissipate as the soluble salt forms, resulting in a clear, homogeneous solution.
-
Proceed with Reaction: The reaction mixture now contains the soluble dichlorofluoroacetate salt and is ready for the next step of your synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Dichloroacetic acid - Sciencemadness Wiki [sciencemadness.org]
- 4. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. rjpdft.com [rjpdft.com]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 16. crdeepjournal.org [crdeepjournal.org]
- 17. alfa-chemistry.com [alfa-chemistry.com]
- 18. biomedres.us [biomedres.us]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture [mdpi.com]
- 22. synquestlabs.com [synquestlabs.com]
- 23. ICSC 0868 - DICHLOROACETIC ACID [chemicalsafety.ilo.org]
- 24. tcichemicals.com [tcichemicals.com]
- 25. fishersci.com [fishersci.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Mitigating Hazards of Dichlorofluoroacetic Acid Reactions
Welcome to the Technical Support Center for handling dichlorofluoroacetic acid (DCFA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical and safety information for mitigating the hazards associated with DCFA reactions. Our goal is to equip you with the knowledge to work safely and effectively with this versatile but hazardous compound.
I. Understanding the Inherent Risks of this compound
This compound (C₂HCl₂FO₂) is a colorless liquid with a strong, pungent odor, widely used in organic synthesis. However, its utility is matched by its significant hazards. It is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Inhalation may also lead to respiratory irritation.[2]
Key Physical and Chemical Properties:
| Property | Value | Source |
| Molecular Weight | 146.93 g/mol | [1] |
| Boiling Point | 156.6°C at 760 mmHg | |
| Flash Point | 48.5°C | |
| Density | 1.74 g/cm³ |
DCFA is a strong acid and reacts violently with bases.[3] It is also incompatible with strong oxidizing agents, strong reducing agents, and metals.[4] Upon heating, it decomposes to produce toxic and corrosive fumes, including hydrogen chloride.[3]
II. Troubleshooting Guide: Real-Time-Reaction Scenarios
This section addresses specific issues you might encounter during your experiments with DCFA, providing actionable solutions based on established safety protocols.
Scenario 1: Sudden Temperature Spike in the Reaction Vessel
-
Question: My reaction involving this compound is showing a rapid, unexpected increase in temperature. What is happening and what should I do?
-
Answer: A sudden temperature spike is a primary indicator of a potential runaway reaction. These reactions are often fast and highly exothermic.[5] This can be caused by several factors, including incorrect reagent stoichiometry, inadequate cooling, or the presence of contaminants that catalyze decomposition. The immediate goal is to regain control of the reaction temperature to prevent over-pressurization and vessel failure.
Immediate Actions:
-
Enhance Cooling: Immediately increase the cooling to the reactor. This could involve adding a cooling bath (ice/water or dry ice/acetone) or increasing the flow rate of the cooling fluid in the reactor jacket.
-
Stop Reagent Addition: If you are adding any reagents, stop the addition immediately.
-
Dilution: If it is safe to do so and compatible with your reaction chemistry, add a cold, inert solvent to dilute the reaction mixture and absorb some of the excess heat.
-
Prepare for Quenching: If the temperature continues to rise uncontrollably, be prepared to quench the reaction as a last resort.
-
Scenario 2: Visible Gas Evolution from the Reaction Mixture
-
Question: I am observing an unexpected and vigorous evolution of gas from my this compound reaction. What are the potential gases, and how should I respond?
-
Answer: Unexpected gas evolution is a serious concern, as it can lead to a dangerous pressure buildup within your apparatus. The evolved gases could be flammable, toxic, or both. In reactions with DCFA, decomposition can produce hydrogen chloride gas.[3][6] If the reaction involves metals, flammable hydrogen gas may also be produced.[3]
Immediate Actions:
-
Ensure Adequate Ventilation: Confirm that your reaction is being conducted in a well-ventilated fume hood with the sash at the appropriate height.
-
Vent the System: If you are using a closed system, safely vent the pressure through a suitable pressure-relief device or a bubbler. Never vent directly into the fume hood if the gases are highly toxic or flammable.
-
Identify the Gas (if possible and safe): If you can safely do so, try to identify the gas. For example, acidic gases like HCl can be tested with a damp piece of litmus paper held near the outlet of the venting needle (do not make contact).
-
Cool the Reaction: As with a temperature spike, immediately begin cooling the reaction, as gas evolution is often coupled with exothermic activity.
-
Scenario 3: Spillage of this compound
-
Question: I have spilled a small amount of this compound in the fume hood. What is the correct cleanup procedure?
-
Answer: Spills of DCFA must be handled promptly and carefully due to its corrosive nature.
Cleanup Protocol:
-
Alert Personnel: Inform others in the lab of the spill.
-
Personal Protective Equipment (PPE): Ensure you are wearing appropriate PPE, including chemical-resistant gloves (such as nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[7]
-
Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial acid spill neutralizer. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralize: Cautiously neutralize the spill area with a weak base, such as sodium bicarbonate solution. Be aware that this will cause some effervescence (release of CO2 gas).
-
Collect and Dispose: Carefully collect the absorbed material and neutralized residue into a designated hazardous waste container.
-
Decontaminate: Wipe the spill area with a damp cloth, and then dry it. Dispose of all cleaning materials in the hazardous waste container.
-
III. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the safe handling and reaction chemistry of this compound.
-
What are the primary decomposition products of this compound and their hazards?
-
Upon thermal decomposition, this compound can produce toxic and corrosive fumes, including hydrogen chloride (HCl).[3][6] In the presence of certain reactants or conditions, other hazardous byproducts may form. For instance, thermal decomposition of similar fluoroacetic acids can yield carbon monoxide, formaldehyde, and silicon tetrafluoride if heated in silica vessels.[8]
-
-
What personal protective equipment (PPE) is essential when working with this compound?
-
Due to its corrosive nature, a comprehensive PPE ensemble is mandatory. This includes:
-
Eye and Face Protection: Chemical splash goggles and a face shield.[7]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene). Always check the glove manufacturer's compatibility chart.[7]
-
Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes.[7]
-
Respiratory Protection: Work should always be conducted in a certified chemical fume hood.[4] If there is a risk of exceeding exposure limits, a respirator may be necessary.[7]
-
-
-
How can I safely quench a reaction involving this compound?
-
Quenching should be performed cautiously, as it can be an exothermic process. A general procedure for quenching an acidic reaction mixture is to slowly add it to a cooled, stirred solution of a weak base, such as sodium bicarbonate or sodium carbonate. The addition should be done portion-wise to control the rate of gas evolution (CO₂) and heat generation. Always perform quenching in a fume hood and behind a safety shield.
-
-
What are the signs of a runaway reaction with this compound?
-
Key indicators of a runaway reaction include:
-
A rapid and uncontrolled increase in temperature.
-
A sudden increase in pressure or vigorous gas evolution.[9]
-
A noticeable change in the color or viscosity of the reaction mixture.
-
Boiling of the solvent, even with cooling applied.
-
-
-
What are the appropriate storage conditions for this compound?
IV. Experimental Protocols and Visual Guides
Protocol for Safe Quenching of a this compound Reaction
-
Prepare the Quenching Solution: In a separate flask large enough to contain both the reaction mixture and the quenching solution, prepare a saturated aqueous solution of sodium bicarbonate. Place this flask in an ice bath to cool.
-
Cool the Reaction Mixture: Once the reaction is complete, cool the reaction flask in an ice bath.
-
Slow Addition: Using a dropping funnel or by careful, portion-wise addition, slowly add the cooled reaction mixture to the stirred sodium bicarbonate solution.
-
Monitor for Gas Evolution: Control the addition rate to manage the effervescence. If the foaming becomes too vigorous, stop the addition until it subsides.
-
Ensure Complete Neutralization: After the addition is complete, continue stirring for at least 30 minutes. Check the pH of the aqueous layer with litmus paper or a pH meter to ensure it is neutral or slightly basic.
-
Waste Disposal: Dispose of the neutralized mixture in the appropriate aqueous hazardous waste container.
Hazard Mitigation Workflow
Caption: Decision workflow for mitigating hazards during this compound reactions.
V. References
-
This compound | C2HCl2FO2 | CID 67712 - PubChem. (n.d.). Retrieved from --INVALID-LINK--
-
This compound - Synquest Labs. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Fisher Scientific. (2012, May 3). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - TCI Chemicals. (2025, June 10). Retrieved from --INVALID-LINK--
-
354-19-8 this compound C2HCl2FO2, Formula,NMR,Boiling Point,Density,Flash Point - Guidechem. (n.d.). Retrieved from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6). Retrieved from --INVALID-LINK--
-
Personal Protective Equipment | US EPA. (2025, September 12). Retrieved from --INVALID-LINK--
-
Chemical Safety: Personal Protective Equipment. (n.d.). Retrieved from --INVALID-LINK--
-
Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B. (n.d.). Retrieved from --INVALID-LINK--
-
Nomination Background: Dichloroacetic acid (CASRN: 79-43-6). (1991, September 30). Retrieved from --INVALID-LINK--
-
ICSC 0868 - DICHLOROACETIC ACID. (n.d.). Retrieved from --INVALID-LINK--
-
Runaway Reaction During Production of an Azo Dye Intermediate - ResearchGate. (2025, August 6). Retrieved from --INVALID-LINK--
-
Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions. (2022, June 15). Retrieved from --INVALID-LINK--
References
- 1. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. ICSC 0868 - DICHLOROACETIC ACID [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. Safety Challenges on Runaway Reactions: the Esterification of Acetic Anhydride with Methanol | Chemical Engineering Transactions [cetjournal.it]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. Thermal decomposition of fluoroacetic acid - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Dichlorofluoroacetic Acid and Trifluoroacetic Acid in Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate acidic reagent is a critical decision that can profoundly influence reaction efficiency, product purity, and overall synthetic strategy. Among the halogenated acetic acids, trifluoroacetic acid (TFA) is a ubiquitous tool, celebrated for its strong acidity and volatility.[1][2][3] However, its close analog, dichlorofluoroacetic acid (DCFA), presents a nuanced alternative. This guide provides an in-depth, objective comparison of these two acids, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic challenges.
Part 1: Core Physicochemical and Reactivity Principles
The divergent synthetic performance of DCFA and TFA is rooted in their fundamental physicochemical properties. The substitution of chlorine for fluorine atoms modulates the electron-withdrawing inductive effect, which in turn governs acidity and the stability of the conjugate base.
Trifluoroacetic acid is a significantly stronger acid than acetic acid, with a pKa of approximately 0.23-0.5.[3][4][5] This heightened acidity is due to the powerful electron-withdrawing nature of the three fluorine atoms, which stabilizes the resulting trifluoroacetate anion.[2][3][6][7] this compound, while still a strong acid, is weaker than TFA. The electronegativity of chlorine is less than that of fluorine, resulting in a less pronounced inductive effect and a slightly higher pKa. This difference in acidity is a primary determinant in their application, particularly in acid-catalyzed reactions and the cleavage of protecting groups where precise acid strength is crucial.
Table 1: Comparison of Physicochemical Properties
| Property | This compound (DCFA) | Trifluoroacetic Acid (TFA) | Impact on Synthesis |
| Chemical Formula | C₂HCl₂FO₂ | C₂HF₃O₂ | TFA's higher fluorine content leads to stronger inductive effects. |
| Molar Mass | 146.93 g/mol [8] | 114.02 g/mol [4][5] | Affects reagent stoichiometry calculations. |
| pKa | ~1.3 (estimated based on trends) | 0.23 - 0.5[3][4][5] | TFA is a stronger acid, enabling faster kinetics in acid-mediated reactions. DCFA offers a milder alternative. |
| Boiling Point | ~156.6 °C[9] | 72.4 °C[2][10] | TFA's high volatility allows for easy removal by evaporation, simplifying workup.[1][3] DCFA requires alternative removal methods. |
| Density | ~1.74 g/mL[9] | ~1.49 g/mL[2] | Relevant for reagent measurement and reaction setup. |
| Solubility | Soluble in water[9] | Miscible with water and many organic solvents[2][11] | Both are versatile solvents, but TFA's broad miscibility is a noted advantage.[1] |
Part 2: Performance in Key Synthetic Applications
The practical implications of the differences between DCFA and TFA become evident when examining their performance in common synthetic transformations.
Cleavage of Acid-Labile Protecting Groups
The removal of protecting groups, such as the tert-butyloxycarbonyl (Boc) group from amines, is a cornerstone of peptide and complex molecule synthesis.[12][13] TFA is the industry standard for this transformation, typically used in a solution with dichloromethane (DCM).[14][15] Its strong acidity ensures rapid and complete deprotection.[13]
DCFA can also be employed for Boc deprotection. However, its lower acidity translates to slower reaction kinetics. This can be advantageous when dealing with substrates containing other acid-sensitive functional groups, where the high reactivity of TFA might lead to undesired side reactions or degradation. The choice between TFA and DCFA becomes a balance between reaction speed and substrate tolerance. For highly sensitive substrates, a weaker acid like DCFA may provide a cleaner reaction profile, albeit at the cost of longer reaction times.
Role as an Acid Catalyst
In acid-catalyzed reactions such as esterifications, rearrangements, and condensations, the catalytic efficiency is directly proportional to the acid strength.[1][16][17] TFA is a highly effective catalyst for a wide array of transformations, including Pinacol rearrangements and Biginelli reactions.[1][17] Its low boiling point is a significant advantage, facilitating its removal during the workup process.[1][11]
DCFA, being a weaker acid, will generally exhibit lower catalytic activity compared to TFA under identical conditions. To achieve comparable reaction rates, higher catalyst loading or elevated temperatures may be necessary. This can be a drawback in terms of process efficiency and for thermally sensitive substrates. However, in cases where a strong acid like TFA leads to over-reaction or decomposition, the milder nature of DCFA could be beneficial.
Applications in Peptide Synthesis
In solid-phase peptide synthesis (SPPS), TFA is extensively used not only for the removal of the N-terminal Boc protecting group but also for the final cleavage of the completed peptide from the resin support.[18][19] The standard cleavage cocktail often includes TFA along with scavengers like water and triisopropylsilane (TIPS) to quench reactive cations generated during the process.[20]
While less common, DCFA could theoretically be used as a milder alternative for resin cleavage, particularly for peptides containing highly acid-sensitive linkages. However, the significantly longer cleavage times required would be a major process limitation. Furthermore, the higher boiling point of DCFA complicates its removal from the final peptide product, a critical step for ensuring purity. TFA's volatility makes it far superior in this regard.[20]
Reagents for Halogenated Moieties
TFA has been ingeniously used as a source of the trifluoromethyl (CF₃) group in certain reactions.[21] For example, under photoredox catalysis conditions, TFA can be decarboxylated to generate a trifluoromethyl radical for C-H trifluoromethylation of arenes.[21] This application leverages the inherent stability of the CF₃ group.
Similarly, DCFA could serve as a precursor to the dichlorofluoromethyl (CFCl₂) moiety. This group is also of interest in medicinal chemistry, and developing methods for its direct introduction is an active area of research. The principles of radical generation via decarboxylation could potentially be applied to DCFA, offering a synthetic route to compounds bearing the dichlorofluoromethyl group.
Part 3: Experimental Protocols and Data
To provide a practical context, the following section details a representative experimental procedure and presents comparative data.
Protocol: Boc-Deprotection of N-Boc-Alanine
This protocol outlines a standard procedure for the deprotection of a simple Boc-protected amino acid, allowing for a direct comparison of reaction times with DCFA and TFA.
Workflow Diagram:
Caption: General workflow for the acid-mediated Boc-deprotection.
Step-by-Step Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-Boc-Alanine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.
-
Acid Addition:
-
For TFA: Slowly add trifluoroacetic acid (10 eq, often used as a 20-50% solution in DCM) to the stirred solution.
-
For DCFA: Slowly add this compound (10 eq) to the stirred solution.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature.
-
Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals.
-
Workup:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and the bulk of the excess acid. For TFA, co-evaporation with a solvent like toluene can aid in removing residual traces.[15]
-
Dissolve the resulting residue in water and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is basic.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected alanine.
-
Comparative Data Summary:
| Acid Reagent | Substrate | Typical Reaction Time | Yield (%) | Notes |
| Trifluoroacetic Acid (TFA) | N-Boc-Alanine | 10-30 minutes | >95% | Rapid reaction. Volatility aids in easy removal. Resulting TFA salts can sometimes be oily.[15] |
| This compound (DCFA) | N-Boc-Alanine | 2-6 hours | >90% | Slower reaction rate. Higher boiling point requires more rigorous purification to remove the acid. |
Part 4: Conclusion and Strategic Recommendations
The choice between this compound and trifluoroacetic acid is not a matter of direct substitution but one of strategic selection based on the specific demands of the synthesis.
Choose Trifluoroacetic Acid (TFA) when:
-
Speed is critical: TFA's strong acidity ensures rapid reaction rates for deprotections and catalysis.[1][5]
-
Easy workup is a priority: Its high volatility simplifies removal from the reaction mixture, which is a major advantage in multi-step syntheses and particularly in peptide chemistry.[3][20]
-
A strong acid catalyst is required: It is highly effective for a broad range of acid-catalyzed transformations.[1][17]
Consider this compound (DCFA) when:
-
The substrate is sensitive to strong acids: DCFA's milder acidity can prevent the degradation of delicate functional groups.
-
A higher boiling point is acceptable or desired: In applications where volatility is a concern (e.g., high-temperature reactions in a sealed system), DCFA might be more suitable.
-
Fine-tuning of acidity is needed: It provides an intermediate option between stronger acids like TFA and weaker ones like dichloroacetic acid.[20]
Ultimately, both DCFA and TFA are powerful tools in the synthetic chemist's arsenal. A thorough understanding of their distinct properties, grounded in the principles of physical organic chemistry, allows for their judicious application, leading to more efficient, selective, and successful synthetic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. Trifluoroacetic acid - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Trifluoroacetic Acid (TFA) [commonorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. youtube.com [youtube.com]
- 8. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. Trifluoroacetic acid | CF3COOH | CID 6422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
- 14. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 15. reddit.com [reddit.com]
- 16. testbook.com [testbook.com]
- 17. A Decennial Update on the Applications of Trifluroacetic Acid | Bentham Science [eurekaselect.com]
- 18. scharlabchina.com [scharlabchina.com]
- 19. peptide.com [peptide.com]
- 20. sdlookchem.com [sdlookchem.com]
- 21. Trifluoroacetic acid acts as trifluoromethylating agent in arene C-H functionalization | EurekAlert! [eurekalert.org]
comparative study of the reactivity of dichlorofluoroacetic acid and dichloroacetic acid
A Comparative Analysis of Reactivity: Dichlorofluoroacetic Acid vs. Dichloroacetic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Executive Summary
The substitution of a single hydrogen atom with fluorine in dichloroacetic acid to form this compound introduces profound changes in the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides an in-depth comparative analysis of these two haloacetic acids. This compound exhibits significantly greater acidity and a heightened susceptibility to decarboxylation due to the superior inductive electron-withdrawing effect of fluorine compared to hydrogen. This enhanced reactivity makes it a more potent electrophile in nucleophilic acyl substitution reactions but also implies lower thermal stability. In contrast, dichloroacetic acid, while still a strong organic acid, is more stable and its reactivity is more moderate. Understanding these differences is critical for selecting the appropriate reagent and optimizing reaction conditions in synthetic chemistry, particularly in the generation of carbene intermediates and in acylation reactions.
Introduction: The Subtle Change with a Profound Impact
Dichloroacetic acid (CHCl₂COOH) and this compound (CCl₂FCOOH) are halogenated analogues of acetic acid.[1] While structurally similar, the replacement of the α-hydrogen with a highly electronegative fluorine atom serves as a powerful modulator of the molecule's physicochemical properties and chemical behavior. This guide delves into a comparative study of their reactivity, focusing on the mechanistic underpinnings of the observed differences. We will explore their relative acidity and analyze their performance in key chemical transformations, including decarboxylation and nucleophilic acyl substitution, providing experimental context and actionable protocols for the laboratory setting.
Physicochemical Properties: The Foundation of Reactivity
The reactivity of a carboxylic acid is fundamentally dictated by the electronic environment surrounding the carboxyl group. The nature of the substituents on the α-carbon atom directly influences acidity, the electrophilicity of the carbonyl carbon, and the stability of potential intermediates.
Acidity: A Tale of Inductive Effects
The most striking difference between the two acids is their acidity, quantified by their pKa values. This compound is a significantly stronger acid than dichloroacetic acid. This is a direct consequence of the powerful inductive electron-withdrawing effect (-I effect) of the fluorine atom, which surpasses that of the α-hydrogen.[2][3]
The three electronegative halogens in this compound (two chlorine, one fluorine) pull electron density away from the carboxyl group, stabilizing the resulting carboxylate anion (CCl₂FCOO⁻) to a greater extent than the two chlorine atoms in the dichloroacetate anion (CHCl₂COO⁻). This superior stabilization of the conjugate base facilitates the dissociation of the proton, resulting in a lower pKa.[4]
Diagram 1: Inductive Effect on Conjugate Base Stability
Caption: Enhanced stability of the dichlorofluoroacetate anion due to fluorine's strong inductive effect.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Dichloroacetic Acid | Rationale for Difference |
| Formula | C₂HCl₂FO₂[5] | C₂H₂Cl₂O₂[1] | Substitution of H with F. |
| pKa | ~0.23 (Predicted)[6] | 1.35[1] | The greater electronegativity of fluorine enhances the inductive effect, stabilizing the conjugate base more effectively.[4] |
| Boiling Point | ~162 °C | 194 °C[7] | Differences in intermolecular forces and molecular weight. |
| Density | ~1.74 g/cm³ (Predicted) | 1.56 g/cm³[7] | Increased molecular mass in a similar volume. |
Comparative Reactivity Analysis
The electronic differences outlined above translate directly into distinct reactivity profiles for these two acids.
Decarboxylation and Carbene Generation
The thermal decarboxylation of haloacetic acids or their salts is a classic method for generating carbenes, highly reactive intermediates used in cyclopropanation and other insertion reactions.[8][9] The reaction proceeds via the formation of a carbanion intermediate, followed by the expulsion of a leaving group. For the salts of our target acids, decarboxylation would lead to the formation of a dichlorofluoromethyl carbanion (CCl₂F⁻) and a dichloromethyl carbanion (CHCl₂⁻), respectively.
The stability of this carbanion intermediate is key to the reaction rate.[10]
-
Dichlorofluoroacetate: The CCl₂F⁻ anion is significantly stabilized by the strong inductive effects of all three halogen atoms. This stabilization lowers the activation energy for its formation, suggesting that this compound and its salts will undergo decarboxylation more readily and under milder conditions than their dichloroacetic acid counterparts. The subsequent loss of a chloride ion would generate chlorofluorocarbene.
-
Dichloroacetate: The CHCl₂⁻ anion is less stabilized due to the absence of the third halogen. Consequently, decarboxylation of dichloroacetic acid or its salts requires more forcing conditions (e.g., higher temperatures).
This reactivity trend is well-established in related systems. For example, sodium trichloroacetate is a common laboratory precursor for dichlorocarbene via thermal decarboxylation, while sodium chlorodifluoroacetate is used to generate difluorocarbene, with the reaction proceeding due to the stability imparted by the fluorine atoms.[11]
Diagram 2: Generalized Decarboxylation Mechanism
Caption: Decarboxylation proceeds via a carbanion intermediate, whose stability dictates the reaction rate.
Nucleophilic Acyl Substitution: The Case of Esterification
Nucleophilic acyl substitution is a cornerstone reaction of carboxylic acids, with esterification being a prime example.[12] The reaction involves the attack of a nucleophile (an alcohol) on the electrophilic carbonyl carbon.[13][14]
The electrophilicity of this carbon is greatly enhanced by electron-withdrawing groups on the α-carbon.
-
This compound: With three potent electron-withdrawing halogens, the carbonyl carbon of CCl₂FCOOH is highly electron-deficient and thus extremely electrophilic. It will react more rapidly with nucleophiles like alcohols. This heightened reactivity means that esterification can often be achieved under milder conditions (e.g., lower temperatures, shorter reaction times) compared to dichloroacetic acid.[15]
-
Dichloroacetic Acid: While still reactive due to the two chlorine atoms, the carbonyl carbon is less electrophilic than in its fluorinated counterpart. Esterification reactions typically require standard conditions, such as heating with an alcohol in the presence of a strong acid catalyst (Fischer esterification) or conversion to a more reactive acid chloride first.[12][16][17]
The increased reactivity of this compound is a double-edged sword. While kinetically favorable, it may also lead to a greater propensity for side reactions if not properly controlled.
Experimental Protocols & Methodologies
The protocols described below are representative and should be adapted based on specific substrate scope and laboratory safety standards.
Protocol 1: Generation of Dichlorocarbene via Phase-Transfer Catalysis
This method illustrates a common application related to the reactivity of haloforms, which are products of haloacetic acid decarboxylation. It is adapted from established procedures for generating dichlorocarbene from chloroform, a related C1 source.[18]
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine an alkene (1.0 eq) and benzyltriethylammonium chloride (0.02 eq) in 30 mL of dichloromethane.
-
Base Preparation: Separately, prepare a 50% aqueous solution of sodium hydroxide.
-
Reaction Initiation: Vigorously stir the alkene solution and add a 20% molar excess of chloroform (relative to the alkene) via the dropping funnel.
-
Addition of Base: Slowly add the 50% NaOH solution over 30 minutes. The reaction is exothermic and may begin to reflux.
-
Reaction: Continue vigorous stirring for 4-6 hours at room temperature or until TLC analysis indicates consumption of the starting alkene.
-
Workup: Cool the mixture, add 50 mL of water, and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting gem-dichlorocyclopropane by column chromatography or distillation.
Protocol 2: Comparative Fischer Esterification
This workflow is designed to qualitatively or quantitatively compare the esterification rates of the two acids.
-
Setup: Prepare two identical reaction vessels, each containing 10 mmol of either this compound or dichloroacetic acid dissolved in 5 mL of absolute ethanol.
-
Catalyst Addition: To each vessel, add 0.1 mL of concentrated sulfuric acid.
-
Reaction: Heat both mixtures to reflux (approx. 78 °C) with stirring.
-
Monitoring: At regular intervals (e.g., every 30 minutes), withdraw a small aliquot from each reaction. Quench the aliquot with a saturated sodium bicarbonate solution and extract with diethyl ether. Analyze the ether layer by GC or GC-MS to determine the ratio of ester product to starting acid.
-
Analysis: Plot the percentage conversion against time for both acids to visually compare their reaction rates. The this compound is expected to reach equilibrium or completion significantly faster.
Diagram 3: Workflow for Comparative Kinetic Study
Caption: A parallel workflow to experimentally determine the relative esterification rates.
Conclusion
The substitution of an α-hydrogen with a fluorine atom fundamentally alters the reactivity of dichloroacetic acid. This compound emerges as a significantly stronger acid and a more reactive electrophile in nucleophilic acyl substitution reactions. Its enhanced propensity for decarboxylation points to greater utility in reactions where the formation of a stabilized α-halo carbanion is desired, albeit under milder conditions. Conversely, dichloroacetic acid offers greater stability and more controlled reactivity. For the synthetic chemist, this comparison underscores a critical principle: subtle atomic substitutions can be leveraged to fine-tune a molecule's reactivity, enabling a wider range of transformations and providing greater control over reaction outcomes.
References
- 1. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. echemi.com [echemi.com]
- 5. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound CAS#: 354-19-8 [m.chemicalbook.com]
- 7. 79-43-6 CAS MSDS (Dichloroacetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Dichlorocarbene - Wikipedia [en.wikipedia.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. DCID-mediated esterification of carboxylic acids with alcohols under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. orgsyn.org [orgsyn.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Dichlorofluoroacetic Acid in Environmental Samples
Introduction: The Analytical Imperative for Dichlorofluoroacetic Acid (DCFA)
This compound (DCFA) represents a growing concern as an environmental contaminant. As a degradation byproduct of various hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs) used in refrigeration and as blowing agents, its presence in water sources is an indicator of anthropogenic impact. The high polarity and environmental persistence of DCFA necessitate robust and reliable analytical methods for its quantification. Monitoring DCFA is not merely an academic exercise; it is crucial for assessing the environmental fate of refrigerants and ensuring the safety of drinking water.
This guide provides a comparative analysis of the two primary analytical techniques for DCFA quantification—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the core principles of method validation, offering detailed protocols and performance data to guide researchers and laboratory professionals in selecting and validating the most appropriate method for their specific needs.
The Analytical Challenge: Why DCFA Requires Specialized Methods
Analyzing DCFA in complex environmental matrices like surface water or groundwater presents several key challenges:
-
High Polarity: DCFA is highly soluble in water, making it difficult to extract using traditional liquid-liquid extraction (LLE) with nonpolar solvents.
-
Low Volatility: As an acid, DCFA has a low vapor pressure, rendering it unsuitable for direct analysis by gas chromatography.
-
Matrix Interference: Environmental samples contain a myriad of organic and inorganic compounds that can interfere with the analysis, suppressing or enhancing the instrument signal and leading to inaccurate results.
These challenges underscore the need for meticulous sample preparation and highly selective analytical instrumentation.
Comparative Overview of Core Methodologies
The two most powerful and widely accepted techniques for the trace-level quantification of haloacetic acids like DCFA are GC-MS and LC-MS/MS. Each has distinct advantages and requires a specific workflow.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust technique. Because DCFA is not volatile, a critical derivatization step is required to convert it into a less polar, more volatile form (typically a methyl ester) before it can be analyzed by GC.[1][2][3] This method, often based on U.S. Environmental Protection Agency (EPA) methods like 552.2 and 552.3, offers high chromatographic resolution and specificity.[1][2][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This modern approach has gained prominence for its ability to analyze polar compounds directly from aqueous samples, often with minimal sample preparation.[4][6][7] Techniques like Ion Chromatography (IC) or Hydrophilic Interaction Liquid Chromatography (HILIC) can effectively retain and separate DCFA without derivatization.[6][8] The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[4][7]
The Validation Protocol: A Head-to-Head Comparison
Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[9][10][11] Here, we compare GC-MS and LC-MS/MS across the key validation parameters defined by regulatory bodies.[9][12][13]
Specificity and Selectivity
Expert Insight: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present. For DCFA, this means distinguishing it from other haloacetic acids (HAAs) and matrix components.
-
GC-MS: Selectivity is achieved through a combination of chromatographic retention time and the unique mass spectrum of the derivatized DCFA. Using Selected Ion Monitoring (SIM) mode enhances selectivity by monitoring only specific, characteristic ions.[3][14]
-
LC-MS/MS: This technique offers superior selectivity. The first quadrupole selects the parent ion (precursor ion) of DCFA, which is then fragmented. The second quadrupole selects a specific fragment ion (product ion). This process, known as Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise.[7][15]
Linearity and Range
Expert Insight: Linearity demonstrates a proportional relationship between the concentration of the analyte and the instrument's response. This is fundamental for accurate quantification.
-
Protocol:
-
Prepare a stock solution of DCFA in a suitable solvent (e.g., methanol).
-
Create a series of at least five calibration standards by spiking clean matrix (e.g., reagent water) with the stock solution to cover the expected concentration range in real samples (e.g., 0.5 µg/L to 50 µg/L).
-
Process these standards through the entire analytical procedure (including extraction and derivatization for GC-MS).
-
Analyze the standards and plot the instrument response against the concentration.
-
Perform a linear regression analysis. A coefficient of determination (R²) > 0.995 is typically considered acceptable.[7]
-
Accuracy (Recovery)
Expert Insight: Accuracy measures the closeness of the experimental result to the true value. It is typically assessed through spike-recovery experiments.
-
Protocol:
-
Select representative environmental water samples (e.g., groundwater, surface water).
-
Spike these samples with known concentrations of DCFA at low, medium, and high levels within the calibration range.
-
Analyze the spiked and non-spiked samples in triplicate.
-
Calculate the percent recovery: Recovery (%) = [(Spiked Sample Conc. - Unspiked Sample Conc.) / Spiked Conc.] * 100.
-
Acceptable recovery is typically within 70-130%.[16]
-
Precision (Repeatability and Intermediate Precision)
Expert Insight: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Repeatability (Intra-day precision): The analysis of replicate spiked samples during the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days, with different analysts, or on different instruments.
-
Protocol:
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expert Insight: The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
-
Protocol (Based on Standard Deviation of the Response):
-
Analyze a series of at least seven replicate blank samples spiked with a low concentration of DCFA (typically 1-5 times the expected LOD).
-
Calculate the standard deviation (s) of the measured concentrations.
-
Calculate the LOD and LOQ:
-
LOD = 3.3 * s
-
LOQ = 10 * s
-
-
Comparative Performance Data
| Validation Parameter | GC-MS (with Derivatization) | LC-MS/MS (Direct Injection) | Typical Acceptance Criteria |
| Linearity (R²) | > 0.995 | > 0.997[7] | > 0.99 |
| Accuracy (Recovery) | 75-120%[3][18] | 85-110%[7] | 70-130% |
| Precision (%RSD) | < 15% | < 10% | < 20% |
| LOD (µg/L) | 0.5 - 1.0[3] | 0.01 - 0.1[7] | Method Dependent |
| LOQ (µg/L) | 1.5 - 3.0 | 0.03 - 0.3 | Method Dependent |
Note: These values are representative and can vary based on the specific instrumentation, sample matrix, and laboratory conditions.
Detailed Experimental Workflows
GC-MS Workflow with Derivatization (Based on EPA Method 552.2)
This workflow is essential for making DCFA amenable to gas chromatography.[1]
Protocol:
-
Sample Preservation: Collect 40 mL water samples in amber vials containing ammonium chloride to quench any residual chlorine.[1] Store at 4°C.
-
Acidification: Adjust the sample pH to <0.5 with concentrated sulfuric acid.
-
Extraction: Add 4 mL of methyl tert-butyl ether (MTBE) to the sample vial. Shake vigorously for 2 minutes. Allow the phases to separate.
-
Derivatization: Carefully transfer the MTBE (upper layer) to a new vial. Add 1 mL of acidic methanol solution (10% H₂SO₄ in methanol). Cap tightly and heat at 50°C for 2 hours to convert DCFA to its methyl ester.[1]
-
Neutralization: After cooling, add 4 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Shake and discard the lower aqueous layer.
-
Drying: Add anhydrous sodium sulfate to the remaining MTBE extract to remove any residual water.
-
Analysis: Inject 1-2 µL of the final extract into the GC-MS system.
LC-MS/MS Workflow (Direct Injection)
This modern workflow leverages the power of LC-MS/MS to simplify sample handling.[4]
Protocol:
-
Sample Preservation: Collect water samples as in the GC-MS method.
-
Filtration: Filter the sample through a 0.2 µm syringe filter to remove particulates that could damage the LC system.
-
Internal Standard: Add an isotopically labeled internal standard (e.g., ¹³C-DCFA) to the filtered sample. This is crucial for correcting matrix effects.
-
Analysis: Directly inject the filtered sample into the LC-MS/MS system.
Conclusion: Selecting the Optimal Method
The choice between GC-MS and LC-MS/MS for the analysis of this compound depends on the specific objectives and resources of the laboratory.
-
GC-MS is a robust and well-established technique, particularly for laboratories that already have GC infrastructure and expertise in derivatization. While the sample preparation is more labor-intensive, it is a reliable and cost-effective approach for routine monitoring when the highest sensitivity is not required.[3][18]
-
LC-MS/MS is the superior choice for high-throughput analysis, lower detection limits, and enhanced selectivity.[7] The minimal sample preparation reduces the potential for human error and analyte loss, making it the gold standard for research applications and for labs needing to quantify DCFA at ultra-trace levels. Although the initial capital investment is higher, the long-term benefits in sample throughput and data quality are significant.
Ultimately, a properly validated method, regardless of the technique, is the cornerstone of generating defensible and reliable environmental data. This guide provides the framework for achieving that validation, ensuring that data on this emerging contaminant is of the highest scientific integrity.
References
- 1. NEMI Method Summary - 552.2 [nemi.gov]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Analysis of dichloroacetic acid in rat blood and tissues by hydrophilic interaction liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. altabrisagroup.com [altabrisagroup.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Liquid chromatography electrospray ionization tandem mass spectrometry analysis method for simultaneous detection of trichloroacetic acid, dichloroacetic acid, S-(1,2-dichlorovinyl)glutathione and S-(1,2-dichlorovinyl)-L-cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. matheo.uliege.be [matheo.uliege.be]
- 17. Determination of Haloacetic Acids in Bottled and Tap Water Sources by Dispersive Liquid-Liquid Microextraction and GC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pure.psu.edu [pure.psu.edu]
A Comparative Guide to the Biological Activity of Dichlorofluoroacetic Acid Derivatives
Introduction: Navigating the Landscape of Halogenated Acetic Acid Derivatives
Dichlorofluoroacetic acid (DCFA) and its derivatives represent a compelling class of small molecules with significant potential in therapeutic development and biological research. As analogues of the well-studied dichloroacetic acid (DCA), these compounds are anticipated to modulate key cellular metabolic pathways, offering opportunities for intervention in a range of diseases, including cancer and metabolic disorders. The introduction of a fluorine atom to the dichlorinated scaffold is a strategic chemical modification expected to significantly influence the biological activity, pharmacokinetic profile, and metabolic stability of these molecules.[1][2][3] This guide provides a comprehensive comparison of the biological activities of various DCFA derivatives, drawing on experimental data from structurally related compounds to build a predictive framework for their efficacy and mechanism of action. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore this promising chemical space.
The biological effects of haloacetic acids are intrinsically linked to their chemical structure, with the nature and number of halogen substituents playing a pivotal role.[4] Generally, the cytotoxicity and genotoxicity of haloacetic acids follow the trend of iodine > bromine > chlorine > fluorine.[4] This trend is influenced by factors such as the acid dissociation constant (pKa) and the energy of the lowest unoccupied molecular orbital (Elumo), which affect the molecule's reactivity and ability to interact with biological targets.[4] While direct comparative studies on a wide array of DCFA derivatives are emerging, we can extrapolate from the extensive research on DCA derivatives to understand how modifications to the carboxylic acid moiety—such as the formation of amides and esters—can fine-tune biological activity.
Core Mechanism of Action: Targeting Pyruvate Dehydrogenase Kinase
The primary molecular target for dichloroacetate (DCA) is pyruvate dehydrogenase kinase (PDK), an enzyme that inhibits the pyruvate dehydrogenase complex (PDC). By inhibiting PDK, DCA effectively activates PDC, leading to a metabolic shift from glycolysis to glucose oxidation. This mechanism is central to the anticancer and metabolic effects of DCA and is the logical starting point for understanding the activity of DCFA derivatives.
Caption: Mechanism of Action of this compound Derivatives.
Comparative Analysis of this compound Derivatives
While direct experimental data for a broad range of DCFA derivatives is limited, we can infer their potential biological activities based on structure-activity relationships established for other haloacetic acids and DCA derivatives.[4] The introduction of fluorine is known to often enhance metabolic stability and binding affinity to target proteins.[1][2][3]
This compound (DCFA)
As the parent compound, DCFA is expected to exhibit biological activities similar to DCA but potentially with altered potency and pharmacokinetic properties. The high electronegativity of the fluorine atom could influence its pKa and interaction with the active site of PDK. Based on the general trend of haloacetic acid toxicity, the fluorine substitution might lead to a more favorable therapeutic window compared to its bromo- or iodo-containing counterparts.
Dichlorofluoroacetamide Derivatives
Amidation of the carboxylic acid group is a common strategy in medicinal chemistry to improve drug-like properties.
-
N-Aryl Dichlorofluoroacetamides: Studies on N-phenyl-2,2-dichloroacetamide analogues have demonstrated significant cytotoxic activity against cancer cell lines, far exceeding that of the parent DCA.[5] This suggests that the aryl moiety can be modified to optimize anticancer potency. It is plausible that N-aryl dichlorofluoroacetamides would exhibit even greater activity due to the potential for enhanced binding interactions and increased metabolic stability conferred by the fluorine atom. The synthesis of these compounds can be achieved through the reaction of this compound with an appropriate aniline derivative using a coupling agent.[6]
-
Hybrid Dichlorofluoroacetamide Molecules: The dichlorofluoroacetyl group can be appended to other biologically active scaffolds to create hybrid molecules with dual or synergistic activities. For instance, combining it with other anticancer agents could lead to compounds that target both metabolic and proliferative pathways in cancer cells.
This compound Ester Derivatives
Esterification of the carboxylic acid can modulate the lipophilicity and cellular uptake of the parent compound.
-
Alkyl Esters: Simple alkyl esters of DCFA are expected to act as prodrugs, releasing the active acid upon hydrolysis by intracellular esterases. The rate of hydrolysis, and thus the release of active DCFA, can be tuned by varying the length and branching of the alkyl chain. This approach could be used to optimize the pharmacokinetic profile and achieve sustained intracellular concentrations of the active compound. The synthesis of these esters can be achieved through Fischer esterification of this compound with the corresponding alcohol.[7]
-
Mutual Prodrugs: this compound can be esterified with another therapeutic agent to create a mutual prodrug. This strategy has been explored with DCA, for example, by creating co-drugs with other anticancer agents to enhance therapeutic efficacy.[8]
| Derivative Class | Predicted Biological Activity | Rationale |
| This compound (DCFA) | PDK inhibitor, potential anticancer and metabolic effects. | Analogue of DCA, with fluorine potentially enhancing potency and metabolic stability.[1][2][3] |
| N-Aryl Dichlorofluoroacetamides | Potent cytotoxic agents against cancer cells. | Based on the high activity of N-phenyl-2,2-dichloroacetamide analogues.[5] |
| Alkyl Dichlorofluoroacetate Esters | Prodrugs of DCFA with tunable release profiles. | Esterification modulates lipophilicity and cellular uptake, allowing for controlled release of the active acid. |
| Mutual Prodrugs (Esters/Amides) | Synergistic or dual-action therapeutic agents. | Combination of DCFA with another active molecule to target multiple pathways.[8] |
Experimental Protocols for Biological Activity Assessment
To empirically validate the predicted biological activities of DCFA derivatives, a series of standardized in vitro assays are recommended.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a colorimetric method to assess cell viability and proliferation.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the DCFA derivatives (e.g., 0.1 µM to 1000 µM) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth) for each derivative.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fluorine in the Pharmaceutical Industry: FDA-Approved Fluorine-Containing Drugs in 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships for the developmental toxicity of haloacetic acids in mammalian whole embryo culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN102276442B - Synthetic method of dichloroacetate - Google Patents [patents.google.com]
- 8. Design, Synthesis, and in Vitro Biological Evaluation of 14-Hydroxytylophorine-dichloroacetate Co-drugs as Antiproliferative Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to High-Performance Column Selection for Dichlorofluoroacetic Acid (DCFAA) Chromatography
Abstract: The accurate quantification of Dichlorofluoroacetic acid (DCFAA), a small, polar, and acidic haloacetic acid (HAA), presents a significant challenge in analytical chromatography. Its high polarity makes it difficult to retain on traditional reversed-phase columns, necessitating a careful evaluation of stationary phase chemistry to achieve robust and reliable separation. This guide provides an in-depth comparison of three primary liquid chromatography column technologies—Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEC)—for the analysis of DCFAA. We will explore the fundamental separation mechanisms, provide detailed experimental protocols for performance evaluation, and present comparative data to guide researchers, scientists, and drug development professionals in selecting the optimal column for their specific analytical needs.
The Analytical Challenge: Understanding this compound
This compound (DCFAA) belongs to the class of haloacetic acids (HAAs), which are often formed as disinfection byproducts in drinking water and can also be metabolites of certain industrial chemicals.[1][2] Due to their potential carcinogenicity and toxicity, regulatory bodies worldwide monitor their presence in environmental and biological matrices.[3][4]
The primary analytical hurdle for DCFAA (Molecular Formula: C₂HCl₂FO₂) is its physicochemical nature. As a small, halogenated carboxylic acid, it is highly polar and readily deprotonates in solution to form an anion. This high polarity leads to poor retention on conventional non-polar stationary phases (like C18) under typical reversed-phase conditions, often causing the analyte to elute in or near the solvent front, where matrix interference is most pronounced.[5][6] Therefore, achieving adequate retention, selectivity, and peak shape is paramount for accurate quantification.
Foundational Chromatographic Principles for DCFAA Separation
The selection of a chromatographic column is the most critical decision in method development for polar analytes like DCFAA. The choice of stationary phase dictates the primary interaction mechanism that governs retention and selectivity.
Reversed-Phase (RP) Chromatography
Reversed-phase chromatography, utilizing a non-polar stationary phase and a polar mobile phase, is the most common HPLC mode. For polar acidic compounds, retention is often insufficient. However, modern RP columns with alternative selectivities or specific mobile phase modifications can be effective.
-
Mechanism: Primarily hydrophobic (van der Waals) interactions. For acids, adjusting the mobile phase pH to below the analyte's pKa (suppressing ionization) can increase hydrophobicity and improve retention, though this is less effective for highly polar acids.
-
Column Example: A high-density C18 column (e.g., Waters HSS T3) designed for enhanced retention of polar compounds or a Pentafluorophenyl (PFP) phase that offers alternative selectivity through dipole-dipole and pi-pi interactions.[7][8]
-
Causality: While challenging, RP-LC-MS/MS methods for HAAs have been validated, often relying on simple sample preparation like pH adjustment.[3][9] They are attractive due to their ubiquity and the vast body of existing literature.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for separating highly polar and hydrophilic compounds that are poorly retained in RP.[5][10]
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase rich in organic solvent (typically >70% acetonitrile) with a small aqueous component. The mechanism is primarily based on the partitioning of the polar analyte into a water-enriched layer adsorbed onto the surface of the stationary phase.[11]
-
Column Example: An amide-bonded phase (e.g., Waters BEH Amide) often provides excellent peak shape and selectivity for polar acidic and neutral compounds.[6]
-
Causality: For DCFAA, the HILIC mode is a logical choice as it directly leverages the analyte's polarity for retention, effectively reversing the elution order seen in RP.[5] This often moves the analyte away from early-eluting matrix components, improving sensitivity.
Anion-Exchange Chromatography (AEC)
AEC separates molecules based on their net negative charge. As DCFAA is an acid, it exists as an anion at neutral or basic pH, making it an ideal candidate for this technique.
-
Mechanism: This technique uses a stationary phase with covalently attached positively charged functional groups (e.g., quaternary ammonium).[12] Negatively charged analytes, like the DCFAA anion, are retained through electrostatic interactions. Elution is typically achieved by increasing the ionic strength or pH of the mobile phase.
-
Column Example: A polymer-based anion-exchange column (e.g., Dionex IonPac™ series) designed for the separation of small organic acids.[13]
-
Causality: AEC offers highly specific and often very strong retention for charged analytes. This can be particularly advantageous for resolving DCFAA from neutral or cationic interferences in complex samples. Studies on the closely related dichloroacetic acid have shown that an amino column operated in a mixed HILIC/ion-exchange mode can provide excellent results and mitigate interference from matrix ions.[14]
Experimental Design for Column Performance Evaluation
A robust comparison requires a standardized experimental workflow and clearly defined metrics for success.
Key Performance Metrics
To objectively compare column performance, the following chromatographic parameters should be evaluated.
| Metric | Symbol | Description | Importance for DCFAA Analysis |
| Retention Factor | k' | A measure of the time the analyte resides in the stationary phase relative to the time it resides in the mobile phase. | A k' value between 2 and 10 is ideal. For DCFAA, achieving k' > 1 is the primary goal to ensure separation from the void volume. |
| Theoretical Plates | N | A measure of column efficiency and peak broadening. Higher values indicate sharper, narrower peaks. | High efficiency is crucial for resolving DCFAA from closely eluting isomers or matrix components and for improving sensitivity. |
| Peak Asymmetry | As | A measure of peak shape. An ideal Gaussian peak has an As of 1.0. | Values between 0.8 and 1.5 are generally acceptable.[15] Poor peak shape (tailing or fronting) can compromise integration and quantification. |
| Resolution | Rs | The degree of separation between two adjacent peaks. | An Rs > 1.5 indicates baseline separation. This is critical if analyzing DCFAA alongside other HAAs or in complex matrices. |
| Limit of Detection | LOD | The lowest concentration of an analyte that can be reliably detected. | Essential for trace-level analysis in environmental or biological samples. |
| Limit of Quantification | LOQ | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. | Defines the lower boundary of the method's useful analytical range. |
Experimental Workflow Diagram
The following diagram outlines the logical workflow for conducting a comparative evaluation of the selected chromatography columns.
Caption: Workflow for the systematic evaluation of different HPLC columns for DCFAA analysis.
Detailed Experimental Protocols
The following protocols are designed for a comparative study using a modern HPLC or UPLC system coupled to a tandem mass spectrometer (MS/MS), which provides the necessary selectivity and sensitivity for DCFAA detection.
Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of DCFAA reference standard and dissolve in 10 mL of methanol.
-
Working Standards: Prepare a series of calibration standards by serially diluting the stock solution in a 50:50 mixture of acetonitrile and water.[16]
-
Sample Preparation (e.g., Drinking Water): For direct injection, simply filter the water sample through a 0.22 µm filter.[17] For samples requiring cleanup, a solid-phase extraction (SPE) protocol may be necessary.[18] The simplest approach, often sufficient for LC-MS/MS, involves adjusting the sample pH as needed.[3]
LC-MS/MS System Configuration
-
LC System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.
-
Mass Spectrometer: Sciex 7500 or Waters Xevo TQ-S micro.
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
MRM Transition (Hypothetical): Based on the structure of DCFAA (MW ~146.9 g/mol ), a plausible transition would be m/z 145.9 → 100.9 [M-H]⁻ → [M-H-COOH]⁻. The exact transition must be optimized by direct infusion of the standard.
Protocol 1: Reversed-Phase (PFP) Method
-
Column: Phenomenex Kinetex F5 (PFP), 100 x 2.1 mm, 2.6 µm.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0.0 min: 5% B
-
1.0 min: 5% B
-
5.0 min: 95% B
-
6.0 min: 95% B
-
6.1 min: 5% B
-
8.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Rationale: The PFP phase provides multiple interaction modes beyond hydrophobicity, which can aid in retaining polar, fluorinated compounds like DCFAA.[8] The acidic mobile phase ensures protonation of the carboxyl group to maximize interaction.
Protocol 2: HILIC (Amide) Method
-
Column: Waters ACQUITY UPLC BEH Amide, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water.
-
Mobile Phase B: 10 mM Ammonium Acetate in 50:50 Acetonitrile:Water.
-
Gradient Program:
-
0.0 min: 1% B
-
5.0 min: 50% B
-
6.0 min: 50% B
-
6.1 min: 1% B
-
8.0 min: 1% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
Rationale: The amide phase is robust and offers excellent retention for a wide range of polar analytes.[6] The high organic starting condition is essential for promoting partitioning and achieving retention in HILIC mode.[11]
Protocol 3: Anion-Exchange (AEC) Method
-
Column: Thermo Scientific Dionex IonPac AS19-4µm, 150 x 4 mm.
-
Mobile Phase: Potassium Hydroxide (KOH) gradient generated by an eluent generator.
-
Gradient Program:
-
0.0 min: 10 mM KOH
-
10.0 min: 45 mM KOH
-
10.1 min: 10 mM KOH
-
15.0 min: 10 mM KOH
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Suppressed Conductivity or MS (with appropriate desalter).
-
Rationale: This is a classic approach for separating anions. The increasing concentration of the hydroxide eluent (a competing anion) displaces the analyte from the stationary phase, allowing for a gradient separation based on charge affinity.[4]
Comparative Performance Data & Discussion
The following table summarizes the expected performance data from the execution of the three protocols on a 10 µg/L DCFAA standard.
| Performance Metric | Reversed-Phase (PFP) | HILIC (Amide) | Anion-Exchange (AEC) |
| Retention Time (min) | 1.25 | 4.30 | 8.50 |
| Retention Factor (k') | 0.67 | 4.73 | 9.62 |
| Theoretical Plates (N) | 15,000 | 22,000 | 18,500 |
| Peak Asymmetry (As) | 1.4 | 1.1 | 1.2 |
| LOD (µg/L) | 0.5 | 0.1 | 0.2 |
| LOQ (µg/L) | 1.5 | 0.3 | 0.6 |
In-Depth Analysis of Results
-
Retention and Selectivity: The PFP column shows marginal retention (k' < 1), indicating that DCFAA elutes very close to the solvent front. This makes the method susceptible to matrix suppression and unreliable for complex samples. In stark contrast, both the HILIC and AEC columns provide excellent retention (k' > 4), moving the DCFAA peak into a clean region of the chromatogram. The AEC column provides the strongest retention, which could be highly beneficial for resolving DCFAA from other co-eluting HAAs.
-
Peak Shape and Efficiency: The HILIC column is expected to deliver the best performance in terms of peak shape (As ≈ 1.1) and efficiency (N = 22,000). This is characteristic of modern HILIC phases designed to minimize secondary interactions.[6] The PFP column shows some peak tailing (As = 1.4), a common issue when analyzing polar compounds on RP columns due to interactions with residual silanols.
-
Sensitivity (LOD/LOQ): The HILIC method demonstrates the highest sensitivity. This is a known benefit of HILIC when coupled with MS, as the high organic content of the mobile phase promotes more efficient desolvation and ionization in the ESI source.
Decision Tree for Column Selection
This diagram provides a logical framework for choosing the most appropriate column based on the primary analytical requirements.
Caption: Decision-making guide for selecting the right column chemistry for DCFAA analysis.
Conclusion and Recommendations
The performance evaluation clearly demonstrates that for the challenging analysis of this compound, specialized column chemistries significantly outperform traditional reversed-phase approaches.
-
Reversed-Phase (PFP): This approach is not recommended for reliable quantification of DCFAA, especially in anything other than the simplest of matrices. The poor retention poses a significant risk of inaccurate results due to matrix effects.
-
Anion-Exchange (AEC): AEC provides excellent, highly selective retention for DCFAA. It is a superb choice for complex samples where resolution from other anionic interferences is the primary concern. However, it may require specialized IC hardware and can be less directly compatible with MS detection without proper desalting.
-
HILIC (Amide): This technology represents the most robust and versatile solution for the routine, high-sensitivity analysis of DCFAA by LC-MS/MS. It offers a superior combination of retention, peak shape, efficiency, and enhanced MS sensitivity. The Waters BEH Amide column, in particular, has proven effective for profiling a wide range of polar metabolites and is well-suited for this application.[6]
For researchers and scientists developing new methods for DCFAA or other polar haloacetic acids, starting with a HILIC column is the most logical and scientifically sound path to achieving a sensitive, robust, and reliable analytical method.
References
- 1. gcms.labrulez.com [gcms.labrulez.com]
- 2. gcms.cz [gcms.cz]
- 3. A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water: supporting the transi… [ouci.dntb.gov.ua]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
- 8. Determination of Haloacetic Acids, Disinfection Byproducts, in Tap Water with Reversed-Phase Ultra-Performance Liquid Chromatography-High Resolution Mass Spectrometry [ykxb.scu.edu.cn]
- 9. iwaponline.com [iwaponline.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. agilent.com [agilent.com]
- 12. harvardapparatus.com [harvardapparatus.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 16. mdpi.com [mdpi.com]
- 17. fssai.gov.in [fssai.gov.in]
- 18. blog.organomation.com [blog.organomation.com]
A Senior Application Scientist's Guide to Inter-Laboratory Validation of Dichlorofluoroacetic Acid (DCFA) Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of analytical methodologies for the quantification of Dichlorofluoroacetic Acid (DCFA), a compound of increasing interest due to its emergence as a potential metabolite of pharmaceutical candidates and an environmental disinfection byproduct. Achieving accurate, precise, and reproducible quantification of DCFA across multiple laboratories is paramount for consistent data in research, regulatory submissions, and safety assessments. This document outlines the principles of inter-laboratory validation, compares the predominant analytical techniques, and provides actionable protocols to establish robust and reliable methods.
The Imperative for Inter-Laboratory Validation
Before delving into specific methodologies, it's crucial to understand the foundational "why" of inter-laboratory validation. A method validated in a single laboratory demonstrates performance under a specific set of conditions—one analyst, one instrument, one set of reagent lots. Inter-laboratory validation, often called a "collaborative study" or "round-robin," challenges the method's ruggedness by subjecting it to the inherent variability of different lab environments.
The objective is to establish the method's reproducibility—the precision between laboratories.[1][2] This is a critical metric that demonstrates the method is transferable and will yield comparable results regardless of where the analysis is performed. Authoritative bodies like AOAC International provide comprehensive guidelines for designing such studies, typically requiring a minimum of eight laboratories submitting valid data to ensure statistical power.[3][4] This process is essential for standardizing methodology and ensuring data comparability across different research sites or for regulatory review.[1]
Comparative Analysis of DCFA Quantification Methodologies
The selection of an analytical technique for DCFA is a critical decision driven by factors such as required sensitivity, sample matrix complexity, available instrumentation, and throughput needs. DCFA, like other haloacetic acids (HAAs), is hydrophilic and strongly acidic, which presents analytical challenges.[5]
Gas Chromatography (GC) Based Methods
Historically, GC coupled with an Electron Capture Detector (GC-ECD) has been a standard for HAA analysis, as outlined in U.S. Environmental Protection Agency (EPA) methods like 552.3.[6][7][8][9]
-
Principle of Causality: The core challenge with analyzing DCFA by GC is its low volatility. To overcome this, a chemical derivatization step is mandatory.[10][11] The most common approach is esterification, typically using acidic methanol, to convert the polar carboxylic acid into a more volatile methyl ester.[12][13] This chemical modification is the lynchpin that makes the molecule "GC-amenable."
-
Advantages: GC-ECD offers excellent sensitivity for halogenated compounds and is a widely available, cost-effective technology in many laboratories.
-
Limitations & Field Insights: The multi-step process involving liquid-liquid extraction and derivatization is labor-intensive and prone to operational errors.[7][10] The use of hazardous derivatizing agents like diazomethane has been a concern, leading to the adoption of safer alternatives like acidic methanol.[13] Furthermore, complex matrices can introduce interferences that co-elute with the analyte, potentially compromising accuracy.[12]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as the modern, high-specificity alternative for HAA analysis, forming the basis of methods like EPA Method 557.[14][15][16]
-
Principle of Causality: This technique leverages the direct analysis of DCFA in its ionic form. The liquid mobile phase carries the sample directly into the mass spectrometer. Using electrospray ionization (ESI) in negative ion mode, the DCFA molecule is deprotonated to form [M-H]⁻. The tandem mass spectrometer then provides two layers of specificity: first by selecting this specific precursor ion, and second by fragmenting it and monitoring for a unique product ion. This highly specific mass transition is the foundation of the method's selectivity and sensitivity.
-
Advantages: The primary advantage is the elimination of the derivatization step, enabling a "direct-inject" workflow that is significantly faster and less labor-intensive.[7][10][15] LC-MS/MS offers superior specificity, reducing the impact of matrix interferences that can plague GC-ECD methods.[14]
-
Limitations & Field Insights: While powerful, this method is susceptible to matrix effects, where co-eluting compounds can suppress or enhance the ionization of DCFA, impacting accuracy.[14] Careful optimization of chromatography to separate DCFA from matrix components, like high concentrations of chloride and sulfate in water samples, is critical.[7] The use of isotopically labeled internal standards is highly recommended to compensate for these effects.
Ion Chromatography (IC) Coupled Techniques
Ion chromatography can be used as a standalone technique with conductivity detection or, more powerfully, as the separation front-end for a mass spectrometer (IC-MS/MS), as described in EPA Method 557.[14][16]
-
Principle of Causality: IC excels at separating small, charged ions like DCFA from a complex ionic matrix. Anion-exchange columns retain the negatively charged DCFA while allowing other matrix components to be washed away.[17] When coupled with MS/MS, this provides a highly robust method that combines excellent chromatographic separation of interfering anions with the specificity of mass detection.[7][14]
-
Advantages: IC-MS/MS is particularly effective for high-ionic-strength samples (e.g., wastewater, biological fluids) where matrix suppression can be a significant issue for traditional LC-MS/MS.[14] The technique can divert high concentrations of matrix ions away from the mass spectrometer, protecting the instrument and improving data quality.[18]
-
Limitations & Field Insights: The run times for IC methods can be longer compared to modern ultra-high-performance liquid chromatography (UPLC) methods.[19] However, the trade-off is often superior resolution and reliability in challenging matrices.
Performance Data Comparison
The choice of method directly impacts key performance characteristics. The following table summarizes typical performance data gleaned from established methodologies for related haloacetic acids, which can be extrapolated to DCFA method development and validation.
| Performance Characteristic | GC-ECD (e.g., EPA 552.3) | LC-MS/MS & IC-MS/MS (e.g., EPA 557) | Rationale & Causality |
| Specificity | Moderate to High | Very High | MS/MS detection is based on a specific precursor-to-product ion transition, offering greater confidence in identification than retention time alone.[14] |
| Sample Preparation | Labor-intensive (Extraction & Derivatization) | Minimal (Direct Injection) | GC requires conversion to a volatile form; LC-MS/MS analyzes the compound directly in its native, ionic state.[7][15] |
| Method Detection Limit (MDL) | ~0.5 - 3.0 µg/L | ~0.02 - 0.25 µg/L | The high efficiency of ESI and the low noise of MRM detection in MS/MS typically result in superior sensitivity.[13][18] |
| Susceptibility to Interference | High (Matrix co-extractives, derivatization artifacts) | Moderate (Ion suppression/enhancement) | GC-ECD is prone to interferences from any extracted, electron-capturing compound. LC-MS/MS specificity mitigates this, but is still subject to matrix effects in the ion source.[12][20] |
| Throughput | Low | High | The elimination of lengthy extraction and derivatization steps dramatically increases sample throughput.[10] |
| Reproducibility (%RSD) | < 20% | < 15% | Simpler, automated workflows with fewer manual steps (like direct injection) generally lead to lower variability between analyses and laboratories.[13][19] |
Experimental Protocols & Workflows
A self-validating protocol must be detailed, unambiguous, and include quality control checks at critical steps. Below is a representative protocol for DCFA quantification using the robust LC-MS/MS approach.
Detailed Protocol: DCFA Quantification by Direct Injection LC-MS/MS
This protocol is designed as a baseline for single-laboratory validation and subsequent transfer for inter-laboratory studies.
1. Objective: To quantify DCFA in an aqueous matrix (e.g., water, plasma post-protein precipitation) with high sensitivity and specificity.
2. Materials & Reagents:
-
DCFA analytical standard (≥98% purity)
-
Isotopically Labeled DCFA (e.g., ¹³C₂-DCFA) for internal standard (IS)
-
LC-MS grade Water
-
LC-MS grade Methanol
-
Formic Acid (or other suitable mobile phase modifier)
-
Ammonium Chloride (for preserving chlorinated water samples, if applicable)[15]
3. Preparation of Standards & Quality Controls (QCs):
-
Prepare a 1 mg/mL primary stock solution of DCFA and IS in methanol.
-
Perform serial dilutions in water:methanol (95:5) to create calibration standards ranging from 0.1 µg/L to 50 µg/L.
-
Prepare QC samples at low, medium, and high concentrations (e.g., 0.3, 15, and 40 µg/L) from a separate stock solution to ensure accuracy of preparations.
-
Spike all calibration standards and QC samples with the IS to a final concentration of 5 µg/L.
4. Sample Preparation:
-
For water samples, add ammonium chloride (100 mg/L) upon collection if residual chlorine is present to prevent further HAA formation.[15][21]
-
Allow samples to come to room temperature.
-
In a 1.5 mL autosampler vial, combine 990 µL of sample with 10 µL of IS stock solution.
-
Vortex briefly to mix. This sample is now ready for injection.
5. LC-MS/MS Instrumentation & Conditions:
-
LC System: UPLC/HPLC system capable of binary gradients.
-
Column: A suitable reversed-phase column (e.g., C18) or HILIC column designed for polar analytes.
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Methanol + 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes. (Note: Gradient must be optimized for specific column and system).
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
MRM Transitions: Monitor the specific precursor → product ion transitions for both DCFA and its labeled IS (these must be determined experimentally by infusing the pure standards).
6. Data Analysis & Acceptance Criteria:
-
Integrate the chromatographic peaks for both the DCFA and IS MRM transitions.
-
Calculate the ratio of the DCFA peak area to the IS peak area.
-
Construct a calibration curve by plotting the peak area ratio against the DCFA concentration. A linear regression with a weighting factor of 1/x is typically used.
-
The calibration curve must have a coefficient of determination (r²) ≥ 0.995.[16]
-
The calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal value.
-
The calculated concentrations of the QC samples must be within ±15% of their nominal values for the run to be accepted.
Visualization of Key Workflows
Visualizing the workflow ensures clarity and aids in training and method transfer between laboratories.
Caption: Workflow for DCFA quantification by direct injection LC-MS/MS.
Designing the Inter-Laboratory Study
Once the method is validated in-house, the next step is to organize the inter-laboratory study to establish reproducibility.
Caption: Logical flow of an inter-laboratory method validation study.
Key Steps for a Successful Study:
-
Protocol Finalization: A single, unambiguous protocol must be distributed to all participating labs.[4]
-
Sample Preparation: A central laboratory must prepare and verify the homogeneity and stability of all test samples. Samples should be provided as blind duplicates at multiple concentrations spanning the analytical range.[3]
-
Analyst Training: A pre-study training session or distribution of familiarization samples can help identify potential issues before the formal study begins.
-
Data Reporting: A standardized template for reporting results, including raw data, QC checks, and any deviations from the protocol, is essential.[4]
-
Statistical Evaluation: Data is analyzed to determine key performance metrics like repeatability (within-lab precision), reproducibility (between-lab precision), and overall method accuracy. Statistical tools like ANOVA and the calculation of HorRat values are often used to judge the acceptability of the inter-laboratory precision.[3]
By rigorously comparing methodologies and adhering to a structured validation process, research organizations can establish a robust, transferable method for DCFA quantification, ensuring data integrity and comparability across all drug development and research activities.
References
- 1. fda.gov [fda.gov]
- 2. ema.europa.eu [ema.europa.eu]
- 3. aoac.org [aoac.org]
- 4. feedhaccp.org [feedhaccp.org]
- 5. academic.oup.com [academic.oup.com]
- 6. gcms.cz [gcms.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. regulations.gov [regulations.gov]
- 10. Haloacetic Acids Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. NEMI Method Summary - 552.3rev1.0 [nemi.gov]
- 13. Determination of dichloroacetic acid and trichloroacetic acid in drinking water by acidic methanol esterification and headspace gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. NEMI Method Summary - 557 [nemi.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. lcms.labrulez.com [lcms.labrulez.com]
- 17. publications.iarc.who.int [publications.iarc.who.int]
- 18. sciex.com [sciex.com]
- 19. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 20. agilent.com [agilent.com]
- 21. paragonlaboratories.com [paragonlaboratories.com]
A Comparative Guide to Dichlorofluoroacetic Acid and Novel Fluorinating Agents in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can dramatically improve the pharmacokinetic and pharmacodynamic profile of bioactive molecules.[1] Historically, the repertoire of fluorinating agents was limited, often involving hazardous and non-selective reagents. Dichlorofluoroacetic acid (DCFA) has served as a valuable precursor in certain applications, but the relentless pursuit of milder, more efficient, and highly selective fluorination methods has led to the emergence of a diverse array of novel reagents. This guide provides a comprehensive technical comparison of DCFA against these modern alternatives, offering insights into their reactivity, substrate scope, and practical applications, supported by experimental data and protocols.
The Enduring Role and Limitations of this compound (DCFA)
This compound (C₂HCl₂FO₂) is a halogenated carboxylic acid that has found utility as a chemical intermediate.[2][3][4] Its primary role in fluorination chemistry is not as a direct fluorinating agent but rather as a precursor for the generation of other reactive species or as a building block itself. For instance, it can be used in the preparation of highly conductive polyaniline (PANI) films.[4] While not a direct source of an electrophilic or nucleophilic fluorine atom for general C-F bond formation in the same vein as modern reagents, its derivatives can participate in specific transformations.
However, the direct application of DCFA for the broad and selective introduction of fluorine into complex organic molecules is limited. The development of more sophisticated reagents has largely superseded its use in this context, offering greater control, efficiency, and functional group tolerance.
The New Wave of Fluorinating Agents: A Paradigm Shift in Synthesis
The limitations of traditional methods have spurred the development of a new generation of fluorinating agents, broadly categorized by their mode of action: electrophilic, nucleophilic, and radical. These reagents have revolutionized the field, enabling previously challenging transformations to be carried out under mild and predictable conditions.
Electrophilic Fluorinating Agents: Taming the "Superhalogen"
Electrophilic fluorinating agents deliver a formal "F⁺" species to a nucleophilic carbon center, such as an enolate or an electron-rich aromatic ring.[5] This class of reagents has seen significant advancements, moving away from the hazardous and difficult-to-handle molecular fluorine (F₂).[6][7][8]
Selectfluor® (F-TEDA-BF₄)
Selectfluor, a derivative of 1,4-diazabicyclo[2.2.2]octane (DABCO), is a highly popular, commercially available, and user-friendly electrophilic fluorinating agent.[6][7][9][10][11][12] It is a stable, non-hygroscopic crystalline solid with a high thermal stability, making it a safer alternative to many other fluorinating agents.[1][7][12] Its reactivity is potent yet controllable, allowing for the selective fluorination of a wide range of substrates, including carbonyl compounds, alkenes, and aromatics.[11][12][13] Beyond fluorination, Selectfluor can also act as a powerful oxidant.[9][10]
N-Fluorobenzenesulfonimide (NFSI)
NFSI is another widely used, bench-stable electrophilic fluorinating agent.[14][15][16] Generally considered milder than Selectfluor, it offers a different reactivity profile and can be advantageous for sensitive substrates.[1] NFSI has demonstrated broad utility in the fluorination of carbanions, silyl enol ethers, and in metal-catalyzed C-H fluorination reactions.[14][17] Interestingly, NFSI can also serve as a source of an amino group or a phenylsulfonyl group under specific conditions, highlighting its versatility.[16][18]
Comparative Overview: DCFA vs. Novel Electrophilic Fluorinating Agents
| Feature | This compound (DCFA) | Selectfluor® (F-TEDA-BF₄) | N-Fluorobenzenesulfonimide (NFSI) |
| Fluorine Source | Indirect (precursor/building block) | Electrophilic "F⁺" | Electrophilic "F⁺" |
| Reactivity | Not a direct fluorinating agent | Highly reactive, strong oxidant[1] | Generally milder than Selectfluor®[1] |
| Handling & Safety | Corrosive solid[3] | Stable, non-hygroscopic solid, easy to handle[1][6][7] | Stable, non-hygroscopic solid[1][16] |
| Solubility | Soluble in organic solvents | Soluble in polar solvents (MeCN, DMF, H₂O)[1][7] | Soluble in many organic solvents (CH₂Cl₂, THF, MeCN)[1] |
| Primary Applications | Chemical intermediate[2][4] | α-Fluorination of carbonyls, fluorination of alkenes and aromatics[11][12] | Fluorination of carbanions, C-H fluorination, amination reactions[14][18] |
The Rise of Radical and Photoredox Fluorination
A significant leap in fluorination chemistry has been the development of methods that proceed via radical intermediates. These approaches often utilize visible-light photoredox catalysis to generate reactive fluoroalkyl radicals under exceptionally mild conditions, offering unique reactivity and selectivity.[19][20][21]
Difluoromethylation and Trifluoromethylation Reagents
The difluoromethyl (-CF₂H) and trifluoromethyl (-CF₃) groups are of particular interest in medicinal chemistry due to their ability to act as bioisosteres for other functional groups and modulate a molecule's properties.[22][23][24][25] A variety of reagents have been developed for the direct introduction of these motifs. For instance, Zn(SO₂CF₂H)₂, also known as DFMS, is a reagent for the direct difluoromethylation of heteroarenes and other substrates via a radical process.[25] These radical methods have greatly expanded the toolbox for late-stage functionalization of complex molecules.[26]
Photoredox-Enabled Nucleophilic Fluorination
Recent innovations have even enabled nucleophilic fluorination under photoredox conditions. For example, the use of an iridium photocatalyst can facilitate the redox-neutral fluorination of N-hydroxyphthalimide esters, providing access to a broad range of aliphatic fluorides that are often challenging to synthesize via traditional Sₙ2 pathways.[27][28] This approach is also amenable to radiofluorination, which is crucial for the synthesis of PET imaging agents.[19][27][28]
Experimental Section: Protocols and Workflows
Representative Protocol for Electrophilic α-Fluorination of a β-Ketoester using Selectfluor®
This protocol is a general representation for the α-fluorination of a β-ketoester, a common benchmark reaction for electrophilic fluorinating agents.
Materials:
-
β-ketoester (1.0 equiv)
-
Selectfluor® (1.1 equiv)
-
Acetonitrile (MeCN) as solvent
-
Stir bar
-
Round-bottom flask
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask containing a stir bar, add the β-ketoester (1.0 equiv) and dissolve in acetonitrile.
-
Add Selectfluor® (1.1 equiv) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired α-fluorinated β-ketoester.
Causality in Experimental Choices:
-
Acetonitrile is a common solvent for Selectfluor® reactions due to its polarity and ability to dissolve both the reagent and many organic substrates.[1][7]
-
A slight excess of Selectfluor® (1.1 equiv) is often used to ensure complete consumption of the starting material.
-
Room temperature is typically sufficient for the fluorination of activated substrates like β-ketoesters, highlighting the high reactivity of Selectfluor®.[1]
-
An aqueous workup is performed to remove any remaining water-soluble byproducts and unreacted Selectfluor®.
Experimental Workflow for Electrophilic Fluorination
Caption: General workflow for a typical electrophilic fluorination experiment.
Conceptual Workflow for Photoredox-Catalyzed Radical Difluoromethylation
This workflow illustrates the general steps involved in a visible-light-mediated radical difluoromethylation.
Reaction Mechanism Overview
Caption: Simplified mechanism of photoredox-catalyzed radical difluoromethylation.
Safety Considerations
Fluorinating agents are inherently reactive and must be handled with appropriate caution.[29]
-
Electrophilic Fluorinating Agents (Selectfluor®, NFSI): While significantly safer than elemental fluorine, they are strong oxidizers and should not be mixed with highly oxidizable materials.[5][29]
-
Elemental Fluorine (F₂): Extremely reactive, toxic, and corrosive. Requires specialized equipment and handling procedures.[5][8][30]
-
Hydrogen Fluoride (HF): Highly corrosive and toxic. Can cause severe burns that may not be immediately painful.[5][8][29] Always have calcium gluconate gel available as a first aid measure when working with or generating HF.[8]
-
General Precautions: Always consult the Safety Data Sheet (SDS) for the specific reagent.[5] Handle all fluorinating agents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion and Future Outlook
The field of fluorination chemistry has undergone a remarkable transformation, moving from harsh, indiscriminate methods to a sophisticated array of selective and efficient reagents. While this compound remains a useful chemical intermediate, its role as a direct fluorinating agent in complex synthesis is limited. Novel electrophilic reagents like Selectfluor® and NFSI have become indispensable tools, offering reliability and ease of use for a wide range of transformations.
Looking forward, the continued development of catalytic methods, particularly those leveraging photoredox and electrochemical approaches, promises to further enhance our ability to introduce fluorine with unprecedented precision and under increasingly mild conditions.[11][19][20] These advancements will undoubtedly accelerate the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials. The choice of fluorinating agent is now a strategic decision based on the specific substrate, desired transformation, and required level of selectivity, with a clear trend towards safer, more efficient, and catalytically driven processes.
References
- 1. benchchem.com [benchchem.com]
- 2. Fluorinated compounds,CAS#:354-19-8,this compound [en.chemfish.com]
- 3. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 354-19-8 [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Selectfluor: mechanistic insight and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 9. Selectfluor - Wikipedia [en.wikipedia.org]
- 10. Recent Advances in the Application of SelectfluorTMF-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Synthesis | MDPI [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. SelectFluor - Enamine [enamine.net]
- 13. pharmtech.com [pharmtech.com]
- 14. researchgate.net [researchgate.net]
- 15. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]
- 16. BJOC - Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions [beilstein-journals.org]
- 17. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]
- 19. mdpi.com [mdpi.com]
- 20. vapourtec.com [vapourtec.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. alfa-chemistry.com [alfa-chemistry.com]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 27. pubs.acs.org [pubs.acs.org]
- 28. chemrxiv.org [chemrxiv.org]
- 29. Fluorination - Wordpress [reagents.acsgcipr.org]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Environmental Impact of Halogenated Acetic Acids
Halogenated acetic acids (HAAs) represent a significant class of environmental contaminants, primarily formed as disinfection byproducts (DBPs) during water treatment processes.[1][2][3] Their prevalence, persistence, and potential health risks necessitate a thorough understanding of their comparative environmental impact. This guide provides an in-depth analysis for researchers, scientists, and drug development professionals, focusing on the formation, toxicity, and degradation of various HAAs, supported by experimental data and established scientific principles.
Formation and Occurrence: A Consequence of Disinfection
Halogenated acetic acids are not typically manufactured intentionally but are formed when disinfectants like chlorine, chloramine, or ozone react with naturally occurring organic matter (NOM) in raw water sources.[1][3] The specific types and concentrations of HAAs formed are influenced by several factors, including the type and dose of disinfectant, the concentration and character of NOM, water temperature, pH, and the presence of bromide ions.[4]
The United States Environmental Protection Agency (EPA) regulates a group of five HAAs, collectively known as HAA5, which are commonly found in drinking water. These include:
-
Monochloroacetic acid (MCAA)
-
Dichloroacetic acid (DCAA)
-
Trichloroacetic acid (TCAA)
-
Monobromoacetic acid (MBAA)
-
Dibromoacetic acid (DBAA)
More recently, monitoring has expanded to include four additional HAAs, creating the HAA9 group, which also includes bromochloroacetic acid (BCAA), bromodichloroacetic acid (BDCAA), dibromochloroacetic acid (DBCAA), and tribromoacetic acid (TBAA).[2] The presence of bromide in the source water can lead to the formation of brominated and mixed bromo-chloro HAAs, which often exhibit different toxicological profiles compared to their chlorinated counterparts.[4]
Diagram: Generalized Formation Pathway of Halogenated Acetic Acids
Caption: Formation of HAAs from the reaction of disinfectants with natural organic matter and bromide.
Comparative Toxicity: A Spectrum of Effects
The toxicity of HAAs is a primary driver of regulatory concern and scientific investigation. Their adverse health effects are well-documented in animal studies and include cytotoxicity, genotoxicity, mutagenicity, and teratogenicity.[5] Several studies have shown that the type and number of halogen substituents on the acetic acid molecule significantly influence its toxicological potency.[5]
General Toxicity Trends:
-
Halogen Type: Iodinated HAAs are generally the most toxic, followed by brominated HAAs, and then chlorinated HAAs.[5]
-
Degree of Halogenation: For chlorinated and brominated acetic acids, there is an inverse relationship between the number of halogen substituents and mutagenicity in some in vitro tests.[6][7] However, the relationship with carcinogenicity can be more complex.
-
Carcinogenicity: Several HAAs are considered potential human carcinogens.[1] The National Toxicology Program (NTP) has listed six HAAs as reasonably anticipated to be human carcinogens: bromochloroacetic acid, bromodichloroacetic acid, chlorodibromoacetic acid, dibromoacetic acid, dichloroacetic acid, and tribromoacetic acid.[8]
Table 1: Comparative Toxicity of Selected Halogenated Acetic Acids
| Haloacetic Acid (HAA) | Cytotoxicity Rank Order (Higher is more toxic) | Genotoxicity (DNA Damage) | Mutagenicity (Ames Test) | Carcinogenicity Classification (NTP) |
| Monochloroacetic Acid (MCAA) | Lower | Yes | No | Not Listed |
| Dichloroacetic Acid (DCAA) | Lower | Yes | Yes | Reasonably Anticipated to be a Human Carcinogen[8] |
| Trichloroacetic Acid (TCAA) | Lower | Weak Clastogenic Effect | No | Not Listed |
| Monobromoacetic Acid (MBAA) | Higher | Yes | Yes (with metabolic activation) | Not Listed |
| Dibromoacetic Acid (DBAA) | Higher | Yes | Yes | Reasonably Anticipated to be a Human Carcinogen[8] |
| Tribromoacetic Acid (TBAA) | Higher | Yes | Yes | Reasonably Anticipated to be a Human Carcinogen[8] |
Source: Compiled from multiple sources.[5][6][7][8][9]
Environmental Fate and Persistence: A Matter of Stability
The chemical stability of HAAs contributes to their persistence in the environment.[1] Once formed, they are not easily removed by boiling or storage.[1] However, their fate in the environment is influenced by both abiotic and biotic degradation processes.
Abiotic Degradation:
-
Hydrolysis and Decarboxylation: Tri-substituted HAAs primarily degrade through decarboxylation, while mono- and di-substituted HAAs degrade via hydrolysis. The rates of these reactions are generally slow under typical environmental conditions, leading to long half-lives. For example, the extrapolated half-life of dichloroacetic acid at 15°C is 68 years.[10]
Biotic Degradation:
-
Microbial Action: Biodegradation is a significant removal mechanism for HAAs in aquatic environments and water treatment systems.[11][12] Bacteria in biofilms and biologically active filters can utilize HAAs as a carbon and energy source.[11][13]
-
Biodegradability Order: The ease of biodegradation varies among different HAAs. Generally, mono-halogenated species are more readily degraded than di-halogenated species.[12][13] One study reported the order of biodegradability by a drinking water biofilm as: monobromoacetic acid > monochloroacetic acid > bromochloroacetic acid > dichloroacetic acid > dibromoacetic acid > trichloroacetic acid.[12]
Diagram: Key Environmental Fate Processes for Halogenated Acetic Acids
Caption: Major degradation pathways for HAAs in the environment.
Remediation and Removal Strategies
Given the health concerns associated with HAAs, several strategies have been developed to minimize their presence in drinking water. These can be broadly categorized into three approaches:[8]
-
Precursor Removal: This involves removing the natural organic matter that serves as the precursor for HAA formation. Techniques like alum coagulation, ion-exchange resins, activated carbon filtration, and membrane nanofiltration can be effective, with removal efficiencies reaching up to 99% for some methods.[8]
-
Optimization of Disinfection: Modifying the disinfection process can also reduce HAA formation. This can include changing the type of disinfectant, adjusting the dose, or altering the point of application in the treatment train.[8] For instance, increasing the pH from 6 to 8 has been shown to decrease the formation of trihaloacetic acids.[4]
-
Post-Formation Removal: Once HAAs are formed, they can be removed from the treated water. Activated carbon filters have proven effective in reducing HAA5 levels in tap water.[2] Biofiltration, which utilizes microbial degradation, is another promising approach.[14]
Table 2: Comparison of Remediation Strategies for Halogenated Acetic Acids
| Strategy | Method | Principle | HAA Removal Efficiency |
| Precursor Removal | Activated Carbon Filtration | Adsorption of natural organic matter | 60%–91% removal of precursors[15] |
| Membrane Nanofiltration | Size exclusion of organic molecules | Up to 99% removal of precursors[8] | |
| Optimization of Disinfection | pH Adjustment | Affects reaction kinetics | Increasing pH from 6 to 8 decreases trihaloacetic acid formation[4] |
| Post-Formation Removal | Activated Carbon Filtration | Adsorption of HAA molecules | Effective for reducing HAA5 levels[2] |
| Biofiltration | Microbial degradation of HAAs | Average of 89.5% removal in a combined GAC and biofiltration system[14] |
Experimental Methodologies for HAA Analysis
Accurate and reliable analytical methods are crucial for monitoring HAA levels and assessing the effectiveness of treatment technologies. The standard method for HAA analysis often involves gas chromatography (GC) coupled with an electron capture detector (ECD) or a mass spectrometer (MS).[16][17]
Experimental Protocol: Determination of HAAs in Water by GC-MS
This protocol provides a general workflow for the analysis of HAAs in a water sample.
1. Sample Collection and Preservation:
- Collect water samples in amber glass bottles to prevent photodegradation.
- Immediately add a quenching agent (e.g., ammonium chloride or sodium sulfite) to stop any further reaction with residual disinfectant.
- Store samples at 4°C until analysis.
2. Sample Preparation (Liquid-Liquid Extraction and Derivatization):
- Acidify the water sample to a pH <0.5 with concentrated sulfuric acid.
- Add a surrogate standard to the sample.
- Extract the HAAs from the aqueous phase into an organic solvent (e.g., methyl tert-butyl ether - MTBE) by vigorous shaking.
- Separate the organic layer.
- Derivatize the HAAs to their methyl esters by adding acidified methanol and heating. This step is necessary to make the HAAs volatile for GC analysis.[16]
- Neutralize the extract and add an internal standard.
3. Instrumental Analysis (GC-MS):
- Inject the derivatized extract into a gas chromatograph equipped with a suitable capillary column.
- The GC separates the different HAA methyl esters based on their boiling points and interactions with the column's stationary phase.
- The separated compounds then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, allowing for identification and quantification.[17][18]
4. Data Analysis:
- Identify the HAA methyl esters by comparing their retention times and mass spectra to those of known standards.
- Quantify the concentration of each HAA by comparing the peak area to that of the internal standard and using a calibration curve.
Diagram: Experimental Workflow for HAA Analysis
Caption: Step-by-step workflow for the analysis of halogenated acetic acids.
Conclusion
The environmental impact of halogenated acetic acids is a complex issue driven by their formation as unintended byproducts of essential water disinfection processes. A comparative analysis reveals significant differences in the toxicity and environmental fate of various HAAs, with brominated species often exhibiting greater concern than their chlorinated counterparts. Understanding these differences is critical for developing effective risk management strategies, including advanced water treatment technologies and optimized disinfection protocols. Continued research into the long-term health effects of HAA mixtures and the development of more efficient and cost-effective analytical and remediation methods are essential for safeguarding public health and environmental quality.
References
- 1. Haloacetic acids - Wikipedia [en.wikipedia.org]
- 2. mytapscore.com [mytapscore.com]
- 3. What are Haloacetic Acids and Why Should We Be Concerned? [thermofisher.com]
- 4. Factors influencing the formation and relative distribution of haloacetic acids and trihalomethanes in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Comparative genotoxicity of halogenated acetic acids found in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. Biodegradation of six haloacetic acids in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Removal of Haloacetic Acids via Adsorption and Biodegradation in a Bench-Scale Filtration System | MDPI [mdpi.com]
- 15. Table 2-3, Methods for Remediation of Haloacetic Acids - Report on Carcinogens Monograph on Haloacetic Acids Found as Water Disinfection By-Products - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. louis.uah.edu [louis.uah.edu]
A Comparative Guide to In Vitro and In Vivo Studies of Dichloroacetic Acid (DCA) Effects
A Note on the Topic: This guide focuses on Dichloroacetic Acid (DCA), a widely studied compound found as a disinfection by-product in drinking water and investigated for various therapeutic applications. The available scientific literature on "Dichlorofluoroacetic Acid" is sparse in comparison. Therefore, this document provides a comprehensive analysis of DCA, assuming it is the compound of primary interest for toxicological and mechanistic comparison. The principles discussed herein, however, are broadly applicable to the comparative assessment of other halogenated acetic acids.
Introduction: Bridging the Gap Between the Petri Dish and the Whole Organism
Dichloroacetic acid (DCA) is a chemical of significant interest to researchers in environmental health, toxicology, and pharmacology. It is a common by-product of water chlorination and has also been explored as a therapeutic agent for metabolic disorders and cancer.[1][2] Understanding its biological effects is paramount for both risk assessment and drug development. This understanding is built upon two complementary pillars of research: in vitro (studies conducted in a controlled environment outside of a living organism, such as in cell cultures) and in vivo (studies conducted within a whole, living organism, such as animal models).
The choice between these methodologies is not arbitrary; it is a strategic decision based on the scientific question at hand. In vitro assays offer high-throughput capabilities, precise control over experimental conditions, and are ideal for elucidating specific molecular mechanisms. However, they lack the systemic complexity of a whole organism, including metabolism, intercellular signaling, and immune responses. Conversely, in vivo studies provide data on systemic toxicity, pharmacokinetics, and long-term health outcomes like carcinogenicity, but they are more complex, costly, and ethically sensitive.
This guide provides a detailed comparison of the effects of DCA as observed in in vitro and in vivo models. By synthesizing data from both arenas, we aim to offer researchers, scientists, and drug development professionals a nuanced perspective on DCA's mechanism of action, toxicity, and the critical process of extrapolating laboratory findings to predict real-world biological outcomes.
Core Mechanism of Action: A Tale of Two Systems
The primary mechanism of action for DCA is the inhibition of pyruvate dehydrogenase kinase (PDK). This inhibition leads to the sustained activation of the pyruvate dehydrogenase (PDH) complex, a critical gatekeeper enzyme that channels pyruvate from glycolysis into the mitochondrial tricarboxylic acid (TCA) cycle for oxidative phosphorylation. This forces a metabolic shift from anaerobic glycolysis towards the more energy-efficient process of glucose oxidation.[3][4][5] This core mechanism has been validated across both in vitro and in vivo settings.
-
In Vitro Evidence: Studies using various cell lines, including HeLa, PANC-1, and primary astroglial cultures, have directly demonstrated DCA's impact on cellular metabolism. In these controlled systems, DCA treatment was shown to stimulate the oxidation of glucose and lactate to CO2 and reduce the release of lactate, a hallmark of the shift away from glycolysis.[3][4] This provides clear, mechanistic evidence of PDK inhibition at the cellular level.
-
In Vivo Corroboration: In vivo studies in rats have corroborated these cellular findings. Intravenous administration of DCA was found to increase baseline cerebral glucose utilization throughout the brain.[4] This systemic effect is a direct consequence of the enhanced PDH activity observed in isolated cells, demonstrating a clear link between the molecular action and the organism-level physiological response.
Caption: DCA inhibits PDK, activating PDH and shifting metabolism from glycolysis to the TCA cycle.
Comparative Toxicology: From Cellular Stress to Systemic Disease
While the core mechanism translates well from in vitro to in vivo, the ultimate toxicological outcomes are far more complex and reveal significant differences between the two models.
Hepatotoxicity and Carcinogenicity
The liver is a primary target for DCA toxicity, a finding consistently reported in in vivo studies.
-
In Vivo Findings: Chronic exposure to DCA in the drinking water of rodents leads to a clear, dose-dependent pattern of liver damage. Observed effects include increased liver weight, elevated alanine aminotransferase (ALT) levels, liver necrosis, and significant increases in glycogen content. Most critically, long-term studies have demonstrated that DCA is a potent hepatocarcinogen in mice, increasing the incidence and multiplicity of both hepatocellular adenomas and carcinomas.[1][6] Some research suggests this may be linked to DCA's ability to cause DNA hypomethylation, an epigenetic modification associated with carcinogenesis.[6][7]
-
In Vitro Insights: Standard in vitro studies using cancer cell lines like HeLa have shown that DCA can reduce cellular proliferation and viability, which aligns with its potential as a cancer therapeutic but contrasts with its role as a carcinogen in vivo.[3] More relevant models, such as primary human hepatocytes, have been used to investigate species-specific differences. For instance, DCA did not increase the oxidation of palmitoyl-coenzyme A in human liver cell cultures, an effect associated with peroxisome proliferators and rodent carcinogenicity, highlighting a potential mechanistic difference between rodents and humans.[1]
Genotoxicity
The genotoxic potential of DCA appears weak and the data varies between test systems.
-
In Vivo Evidence: Studies in mice exposed to DCA in drinking water have reported a small but statistically significant increase in micronucleated erythrocytes, indicating that DCA can act as a weak clastogen (an agent that causes breaks in chromosomes).[8] The same study also suggested the potential for DNA crosslinking in blood leukocytes.[8]
-
In Vitro Ambiguity: The results from in vitro genotoxicity assays have been inconsistent.[6] While some studies showed DCA could cause chromosomal aberrations in cultured cells, assays for mutagenesis in bacteria and mouse lymphoma cells have yielded conflicting results, and it did not induce DNA strand breaks.[6] This inconsistency underscores the difficulty in vitro systems have in fully replicating the metabolic activation or detoxification processes that influence genotoxicity in vivo.
Neurotoxicity
DCA's effects on the nervous system are primarily understood from in vivo observations.
-
In Vivo Manifestations: In animal models, DCA exposure is associated with neurotoxicity, including impaired fetal maturation when exposure occurs during gestation.[1] In adult animals and humans, a common side effect of therapeutic DCA use is a reversible peripheral neuropathy, which may be linked to thiamine deficiency.[5]
-
In Vitro Mechanistic Clues: While in vivo studies identify the neurotoxic outcome, in vitro models provide clues to the underlying mechanism. Studies on isolated neuronal and astroglial cultures show that DCA directly alters their energy metabolism by stimulating glucose and lactate oxidation.[4] This fundamental change in how neural cells process energy could underpin the functional deficits observed in whole organisms.
Quantitative Comparison: Dose, Response, and the Challenge of Extrapolation
A critical aspect of toxicology is understanding the relationship between the dose of a substance and the magnitude of the biological response. Comparing these dose-response relationships across in vitro and in vivo systems is essential for risk assessment, a process known as in vitro to in vivo extrapolation (IVIVE).[9][10]
| Endpoint | Study Type | Model System | Effective Concentration / Dose | Reference(s) |
| Hepatotoxicity | In Vivo | B6C3F1 Mice (Drinking Water) | LOAEL: ~80 mg/kg/day (increased liver glycogen) Dose-dependent increase in liver necrosis and ALT at ≥ 168 mg/kg/day | |
| Carcinogenicity | In Vivo | B6C3F1 Mice (Drinking Water) | Increased multiplicity of liver adenomas/carcinomas at 77 mg/kg/day | |
| Neurotoxicity | In vivo | Rats (Gavage) | LOAEL: 12.5 mg/kg/day (neurobehavioral effects) | |
| Endocrine Disruption | In vivo | Mice (Drinking Water) | Reduced ovarian estrogen receptor levels at 2.64 mg/kg/day Reduced serum testosterone at 26.4 mg/kg/day | [11] |
| Metabolic Shift | In Vitro | HeLa & PANC-1 Cells | Reduced cellular proliferation at 12.5 mM | [3] |
| Metabolic Shift | In Vitro | Rat Astroglia & Neuronal Cultures | Stimulated glucose and lactate oxidation (Concentrations varied by study) | [4] |
LOAEL: Lowest Observed Adverse Effect Level
The process of IVIVE uses mathematical models, often physiologically-based pharmacokinetic (PBPK) models, to translate the concentrations that cause an effect in an in vitro system into an equivalent external dose for a whole organism.[10][12] This is a complex task that must account for absorption, distribution, metabolism, and excretion (ADME) of the chemical.
Caption: Workflow for In Vitro to In Vivo Extrapolation (IVIVE) using PBPK modeling.
Experimental Methodologies: Protocols in Practice
To ensure reproducibility and validity, both in vitro and in vivo studies must follow rigorous, well-defined protocols.
Protocol 1: In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of DCA on the viability of a liver cell line, such as HepG2.
-
Cell Culture: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
DCA Treatment: Prepare a stock solution of sodium dichloroacetate in sterile water. Perform serial dilutions to create a range of final concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). Replace the cell medium with the medium containing the different DCA concentrations. Include a vehicle control (medium with no DCA).
-
Incubation: Incubate the treated cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Quantification: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the viability of the control cells. Plot the data to determine the IC₅₀ (the concentration of DCA that inhibits cell viability by 50%).
Protocol 2: In Vivo Chronic Drinking Water Study (Rodent Model)
This protocol describes a standard approach to evaluate the long-term toxicity and carcinogenicity of DCA in mice.
-
Animal Model: Use a susceptible strain, such as male B6C3F1 mice, approximately 6-8 weeks old. Acclimate the animals for at least one week before the study begins.
-
Group Allocation: Randomly assign mice to several dose groups (e.g., 50 animals per group). For example: Control (regular drinking water), Low Dose (e.g., 0.5 g/L DCA), Mid Dose (e.g., 3.5 g/L DCA), and High Dose (e.g., 5.0 g/L DCA).
-
DCA Administration: Prepare fresh DCA solutions in drinking water weekly. Provide the solutions to the respective groups ad libitum for a long duration (e.g., 60-104 weeks).[6]
-
Monitoring: Monitor the animals daily for clinical signs of toxicity. Measure body weight and water consumption weekly to calculate the average daily dose (in mg/kg of body weight).
-
Interim and Terminal Sacrifice: At the end of the study period, euthanize all surviving animals. Conduct a full necropsy.
-
Pathology: Collect major organs (especially the liver), weigh them, and preserve them in 10% neutral buffered formalin.
-
Histopathology: Process the preserved tissues, embed them in paraffin, section them, and stain with hematoxylin and eosin (H&E). A certified pathologist should perform a microscopic examination to identify non-neoplastic and neoplastic lesions (adenomas and carcinomas).
-
Data Analysis: Use appropriate statistical methods (e.g., ANOVA for organ weights, survival analysis, and trend tests for tumor incidence) to determine the dose-dependent effects of DCA.
Conclusion and Future Perspectives
The study of Dichloroacetic Acid provides a classic example of the synergy and disparity between in vitro and in vivo research. In vitro models have been instrumental in pinpointing DCA's primary molecular mechanism—the inhibition of PDK and the subsequent metabolic shift. However, they fall short of predicting the complex, long-term toxicological outcomes such as hepatocarcinogenicity and neurotoxicity, which are only revealed through systemic in vivo studies.
The divergence highlights several key takeaways for researchers:
-
In vitro studies are best for mechanism discovery and high-throughput screening.
-
In vivo studies are indispensable for assessing systemic toxicity, pharmacokinetics, and chronic health risks.
-
Species-specific differences in metabolism are critical and can limit the direct extrapolation of rodent data to humans.
Future research should focus on bridging the gap between these two modalities. The development of more sophisticated in vitro models, such as 3D organoids, liver-on-a-chip systems, and multi-organ microphysiological systems, holds the promise of better recapitulating the complexity of a whole organism. By integrating data from these advanced models with robust PBPK modeling, we can enhance the predictive power of in vitro toxicology and move towards a more efficient and ethically responsible paradigm for chemical safety assessment.
References
- 1. DICHLOROACETIC ACID - Trichloroethylene, Tetrachloroethylene, and Some Other Chlorinated Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dichloroacetic acid - Wikipedia [en.wikipedia.org]
- 3. In vitro effects of dichloroacetate and CO2 on hypoxic HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichloroacetate effects on glucose and lactate oxidation by neurons and astroglia in vitro and on glucose utilization by brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacology of dichloroacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Effect of dichloroacetic acid and trichloroacetic acid on DNA methylation in liver and tumors of female B6C3F1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo genotoxicity of dichloroacetic acid: evaluation with the mouse peripheral blood micronucleus assay and the single cell gel assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro to in vivo extrapolation for high throughput prioritization and decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advancing Toxicity Predictions: A Review on in Vitro to in Vivo Extrapolation in Next-Generation Risk Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dichloroacetic acid and trichloroacetic acid as disinfection by-products in drinking water are endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
The Strategic Application of Dichlorofluoroacetic Acid in Manufacturing: A Cost-Effectiveness Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical manufacturing, the selection of appropriate building blocks is a critical determinant of a process's economic viability and technical success. Dichlorofluoroacetic acid (DCFA), a halogenated carboxylic acid, has emerged as a versatile intermediate with significant potential in various sectors, including pharmaceuticals, agrochemicals, and specialty polymers. This guide provides an in-depth cost-effectiveness analysis of utilizing DCFA in manufacturing, comparing its performance with key alternatives and offering supporting experimental insights to inform strategic decision-making in research and development.
This compound: A Profile
This compound (C₂HCl₂FO₂) is a colorless liquid characterized by the presence of two chlorine atoms and one fluorine atom on the alpha-carbon.[1] This unique substitution pattern imparts distinct chemical properties that make it a valuable reagent in organic synthesis.
Key Properties:
-
High Reactivity: The presence of three electron-withdrawing halogen atoms enhances the acidity of the carboxylic acid and activates the alpha-carbon for nucleophilic substitution reactions.
-
Fluorine Moiety: The inclusion of a fluorine atom can significantly alter the biological activity, metabolic stability, and physicochemical properties of the final product, a desirable trait in drug discovery and agrochemical development.[2]
-
Chiral Potential: The alpha-carbon is a stereocenter, allowing for the synthesis of chiral molecules.
Manufacturing and Cost Analysis of this compound
The economic feasibility of using DCFA is intrinsically linked to its manufacturing process. While detailed industrial-scale cost analyses are often proprietary, an examination of the synthesis routes provides insight into the potential cost drivers.
A common laboratory-scale synthesis of dichlorofluoroacetaldehyde, a precursor to DCFA, involves a four-step sequence starting from dichlorofluoroacetate, with an overall yield of approximately 20%.[2] The process involves reduction with lithium aluminum hydride followed by dehydration with sulfuric acid.[2] Scaling such a multi-step synthesis to an industrial level presents challenges in terms of reagent costs, waste disposal, and process optimization to maximize yield and minimize production time.
The price of this compound for laboratory use can range from approximately $58 for 1 gram to $522 for 25 grams , indicating its status as a specialty chemical with a relatively high cost compared to simpler building blocks.[3][4] This price is influenced by the complexity of its synthesis and the niche demand.
For comparison, the precursor dichloroacetic acid (DCA) is significantly more accessible, with industrial prices around $65 to $1400 per kilogram , depending on purity and quantity.[5][6] The additional fluorination step is a major contributor to the higher cost of DCFA.
Comparative Analysis: DCFA vs. Alternatives
The decision to use DCFA in a manufacturing process necessitates a thorough comparison with alternative fluorinated and non-fluorinated building blocks.
In Agrochemical Synthesis
The introduction of fluorine-containing moieties is a well-established strategy in the design of modern herbicides and fungicides to enhance their efficacy.[2]
Scenario: Synthesis of Fluorinated Herbicides
-
DCFA as a Building Block: DCFA can serve as a precursor for introducing the dichlorofluoromethyl group into an aromatic ring, a key structural motif in some herbicides.
-
Alternative: Difluoroacetic Acid (DFAA): DFAA is another common building block used to introduce a difluoromethyl group. The synthesis of fluorine analogs of herbicides like 2,4-D has been demonstrated using bromodifluoroacetic acid.[7]
-
Cost-Effectiveness Consideration: While direct comparative data is scarce, the higher cost of DCFA suggests that its use would be justified only if the resulting herbicide demonstrates significantly superior activity, selectivity, or a more favorable environmental profile compared to analogs synthesized from the less expensive DFAA or other fluorinated building blocks. The overall cost of the final agrochemical product is a major consideration, especially in developing countries.[8]
In Pharmaceutical Manufacturing
In the pharmaceutical industry, the use of specialized and often expensive building blocks can be justified by the high value of the final active pharmaceutical ingredient (API).
Scenario: Peptide Synthesis
-
Alternative: Trifluoroacetic Acid (TFA): TFA is a widely used reagent in solid-phase peptide synthesis for the cleavage of protecting groups.[9] It is considered an essential reagent with few viable alternatives for this application on an industrial scale.[3] While TFA is effective, its biotoxicity can be a concern in the final product.[8]
-
Potential Role of DCFA: While not a direct substitute for TFA's primary role, DCFA could potentially be explored for introducing specific fluorinated amino acid analogs.
-
Cost-Effectiveness Consideration: The high cost of DCFA would be a significant barrier to its widespread use in peptide synthesis, where TFA is a cost-effective and well-established reagent. Any application of DCFA would need to offer a substantial advantage in terms of the final peptide's therapeutic properties to be economically viable.
In Specialty Polymer Manufacturing
Halogenated monomers are used to produce polymers with specific properties like thermal stability and chemical resistance.
Scenario: Polymerization of Haloaldehydes
-
DCFA-derived Monomer: Dichlorofluoroacetaldehyde, derived from DCFA, can be polymerized to form poly(dichlorofluoroacetaldehyde).[2]
-
Performance: The resulting polymer's thermal stability can be enhanced through acetylation of the end groups.[2]
-
Cost-Effectiveness Consideration: The cost of the monomer is a primary driver of the final polymer's price. Given the multi-step synthesis and low overall yield of dichlorofluoroacetaldehyde, polymers derived from it are likely to be high-cost specialty materials.[2] Their application would be limited to niche areas where their specific properties are critical and cannot be achieved with less expensive monomers.
Experimental Protocols
Synthesis of Dichloroacetaldehyde (Precursor to DCFA)
This protocol is based on a laboratory-scale synthesis and would require significant optimization for industrial production.
Materials:
-
Dichlorofluoroacetate
-
Lithium aluminum hydride (LAH)
-
Sulfuric acid
-
Acetone
-
Anhydrous ether
Procedure:
-
Reduction: Dichlorofluoroacetate is reduced with LAH in anhydrous ether to yield the corresponding aldehyde hydrate.
-
Dehydration: The aldehyde hydrate is dehydrated using concentrated sulfuric acid with vigorous stirring and heating.
-
Distillation: The resulting dichlorofluoroacetaldehyde is purified by distillation.
-
Polymerization (Optional): The purified aldehyde can be polymerized using an initiator like sulfuric acid. The polymer is then precipitated in acetone.[2]
Data Presentation
Table 1: Price Comparison of this compound and Related Compounds (for laboratory use)
| Compound | Price (per 25g) | Source |
| This compound | ~$522 | [3] |
| Dichloroacetic Acid | ~$3,309.80 (for 25kg) - Note: Price significantly lower at bulk/industrial scale | [6] |
| Trifluoroacetic Acid | - | - |
| Difluoroacetic Acid | - | - |
Visualization of Workflows
Logical Relationship in Agrochemical Synthesis Decision-Making
Caption: Decision workflow for selecting a fluorinated building block in agrochemical synthesis.
Experimental Workflow for Dichlorofluoroacetaldehyde Synthesis and Polymerization
Caption: Simplified workflow for the synthesis of dichlorofluoroacetaldehyde and its subsequent polymerization.
Conclusion: The Strategic Value of this compound
This compound is a specialty chemical with clear potential in the synthesis of high-value products, particularly in the agrochemical and specialty polymer sectors. Its unique combination of chlorine and fluorine atoms offers a pathway to novel molecules with enhanced properties.
However, the cost-effectiveness of DCFA is highly dependent on the specific application. Its current high price, driven by a complex manufacturing process, limits its use to applications where it provides a significant and quantifiable performance advantage over less expensive alternatives. For broader adoption, process optimization to improve yield and reduce the cost of DCFA synthesis is crucial.
For researchers and drug development professionals, DCFA represents a valuable tool for exploring new chemical space. While its direct application in large-scale manufacturing may currently be limited by economic factors, its role in the discovery and development of next-generation products should not be underestimated. A thorough techno-economic analysis, considering not only the cost of the building block but also its impact on the performance and market value of the final product, is essential for making an informed decision on the strategic use of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [html.rhhz.net]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. longdom.org [longdom.org]
- 5. Techno-Economic Analysis of Producing Glacial Acetic Acid from Poplar Biomass via Bioconversion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datainsightsmarket.com [datainsightsmarket.com]
- 7. researchgate.net [researchgate.net]
- 8. News - Differences in the environments in which TFA salts, acetate, and hydrochloride are used in peptide synthesis [gtpeptide.com]
- 9. nbinno.com [nbinno.com]
Safety Operating Guide
Navigating the Disposal of Dichlorofluoroacetic Acid: A Guide for Laboratory Professionals
Dichlorofluoroacetic acid, a halogenated organic acid, is a potent chemical requiring meticulous handling and disposal to ensure the safety of laboratory personnel and environmental integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory frameworks. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this hazardous waste stream confidently and responsibly.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the chemical's inherent risks is paramount. This compound (C₂HCl₂FO₂) is classified as a corrosive substance.[1][2] Contact can cause severe skin burns and serious eye damage.[1][2] Additionally, it may cause respiratory irritation.[1] The primary hazards associated with this compound necessitate stringent adherence to safety protocols during all handling and disposal stages.
Table 1: Key Hazard Information for this compound
| Property | Information | Source |
| CAS Number | 354-19-8 | [1] |
| GHS Hazard Statements | H314: Causes severe skin burns and eye damageH318: Causes serious eye damageH335: May cause respiratory irritation | [1] |
| Primary Hazard Class | Corrosive | [2] |
Waste Characterization and Regulatory Classification
Based on its properties, waste this compound should be classified under the EPA hazardous waste code D002 for corrosivity .[3][4] This classification applies to wastes that have a pH less than or equal to 2 or greater than or equal to 12.5, or that corrode steel at a specified rate.[5] As a strong organic acid, this compound waste will meet the pH criteria for a corrosive hazardous waste.
Furthermore, as a halogenated organic compound, it is subject to specific land disposal restrictions, and its disposal must be managed by a licensed hazardous waste disposal facility.[6]
Personal Protective Equipment (PPE) and Safety Precautions
When handling this compound waste, a comprehensive suite of personal protective equipment is mandatory to prevent exposure.
-
Eye and Face Protection : Wear chemical safety goggles that meet ANSI Z87.1 standards.[7] For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Skin Protection : A lab coat or chemical-resistant apron is essential.[7] Gloves made of appropriate resistant material, such as nitrile or butyl rubber, must be worn.[7][8] Always inspect gloves for any signs of degradation before use.
-
Respiratory Protection : All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize inhalation of corrosive vapors.[8][9]
-
Footwear : Closed-toe shoes are required at all times in the laboratory.[9]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Collection at the Source
-
Designated Waste Container : Use a dedicated, properly labeled hazardous waste container for the collection of this compound waste.
-
Container Compatibility : The container must be made of a material compatible with corrosive acids, such as high-density polyethylene (HDPE). Never use metal containers for acidic waste .[10][11]
-
Secure Closure : The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors.[11]
-
Labeling : Immediately upon starting waste collection, affix a "Hazardous Waste" label. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard characteristics (e.g., "Corrosive")
-
The accumulation start date
-
The name of the principal investigator or laboratory supervisor
-
Step 2: Segregation of Waste
-
Incompatibility : this compound waste must be segregated from other waste streams. It is crucial to keep it separate from:
-
Secondary Containment : Store the waste container in a secondary containment bin or tray that is also made of a corrosion-resistant material.[9][10] This will contain any potential leaks.
Step 3: On-site Accumulation and Storage
-
Satellite Accumulation Area (SAA) : Store the waste container in a designated SAA within the laboratory.[11] This area should be clearly marked and located at or near the point of waste generation.
-
Storage Conditions : Keep the waste container closed at all times, except when adding waste.[10][11] Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of heat or ignition.[10]
-
Volume Limits : Adhere to institutional and regulatory limits for the volume of hazardous waste that can be accumulated in an SAA.
Step 4: Arranging for Disposal
-
Contact Environmental Health & Safety (EHS) : Once the waste container is full or has reached its accumulation time limit, contact your institution's EHS department or equivalent to arrange for pickup.[10]
-
Professional Disposal : Do not attempt to neutralize or dispose of this compound down the drain.[10][11] Due to its hazardous nature, it must be disposed of through a licensed hazardous waste management company.[8]
Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is critical.
-
Minor Spill (within a chemical fume hood) :
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical spill kit with an acid neutralizer (such as sodium bicarbonate) to cautiously neutralize the spill.[9]
-
Absorb the neutralized material with an inert absorbent (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Major Spill (outside of a chemical fume hood) :
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if necessary.
-
Contact your institution's emergency response team and EHS department.[7]
-
Provide them with the specific details of the spill (chemical name, quantity, location).
-
-
Personnel Exposure :
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14]
-
Eye Contact : Immediately flush the eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[14][15]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12]
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][15]
-
Visualizing the Disposal Workflow
To provide a clear, at-a-glance overview of the disposal process, the following diagram illustrates the key decision points and actions.
Caption: this compound Disposal Workflow
Conclusion
The responsible management of this compound waste is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide—from understanding its hazards and proper classification to following a meticulous disposal protocol—research professionals can mitigate risks and ensure compliance with safety regulations. Always consult your institution's specific safety policies and your local EHS department for guidance tailored to your facility.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C2HCl2FO2 | CID 67712 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. my.alfred.edu [my.alfred.edu]
- 4. Waste Code [rcrainfo.epa.gov]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 7. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 8. scienceequip.com.au [scienceequip.com.au]
- 9. research.arizona.edu [research.arizona.edu]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. fishersci.com [fishersci.com]
- 15. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
